molecular formula C19H39BrO9 B1676803 m-PEG9-Br CAS No. 125562-30-3

m-PEG9-Br

カタログ番号: B1676803
CAS番号: 125562-30-3
分子量: 491.4 g/mol
InChIキー: UVVCGSZTSMUNGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

m-PEG9-bromide is a PEG derivative. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases solubility in aqueous media.

特性

IUPAC Name

1-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39BrO9/c1-21-4-5-23-8-9-25-12-13-27-16-17-29-19-18-28-15-14-26-11-10-24-7-6-22-3-2-20/h2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVCGSZTSMUNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39BrO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125562-30-3
Record name 1-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the properties of m-PEG9-Br?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to m-PEG9-Br

Introduction

This compound, also known as Methoxy-PEG9-Bromide, is a monodisperse polyethylene (B3416737) glycol (PEG) linker. It is a specialized chemical reagent widely utilized in the fields of bioconjugation, drug delivery, and pharmaceutical development. Structurally, it consists of a methoxy-terminated chain of nine ethylene (B1197577) glycol units, with a bromide group at the other end. This bifunctional nature allows it to act as a flexible, hydrophilic spacer, covalently linking molecules of interest, such as proteins, peptides, or small molecule drugs, to other substrates or surfaces.[1][2] The bromide atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions for conjugation.[1] The PEG chain itself imparts increased aqueous solubility and can improve the pharmacokinetic properties of the conjugated molecule.[1][3][4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for designing and executing experiments, including calculating molar equivalents, selecting appropriate solvents, and establishing proper storage conditions.

PropertyValueSource(s)
Chemical Name 28-Bromo-2,5,8,11,14,17,20,23,26-nonaoxaoctacosane[2]
Molecular Formula C₁₉H₃₉BrO₉[1][2]
Molecular Weight (MW) 491.4 g/mol [1][2]
CAS Number 125562-30-3[1]
Purity ≥95% - 98%[1][2]
Solubility Water, DMSO, DCM, DMF[1]
Storage Condition -20°C, keep in dry and avoid sunlight[1][2]
Shipping Condition Ambient Temperature[1]

Chemical Reactivity and Applications

The primary utility of this compound stems from its reactive bromide group. Bromide is an effective leaving group, making the terminal carbon susceptible to attack by nucleophiles such as amines (-NH₂), thiols (-SH), or hydroxyls (-OH) found on biomolecules and other chemical entities. This reaction, a nucleophilic substitution, results in the formation of a stable covalent bond and the displacement of the bromide ion.

The monodisperse nature of the nine-unit PEG chain is a significant advantage in drug development. Unlike polydisperse PEGs, which have a range of molecular weights, monodisperse linkers are pure compounds with a precise length and mass.[3] This uniformity is critical for creating homogenous drug conjugates, which can lead to more predictable pharmacological behavior and a simplified regulatory approval process.[3]

Key applications include:

  • PEGylation of Small Molecules: Attaching this compound to small molecule drugs can increase their molecular weight and hydrodynamic volume.[3] This modification can alter biodistribution, improve oral bioavailability, and decrease renal clearance, thereby extending the drug's circulation half-life.[3][] The hydrophilic PEG chain also enhances the solubility of hydrophobic drugs in aqueous media.[1]

  • Antibody-Drug Conjugates (ADCs): PEG linkers are used in ADCs to connect a potent cytotoxic drug to a monoclonal antibody. The PEG spacer can improve the ADC's solubility and stability, and potentially reduce its immunogenicity.[4]

  • PROTAC Development: In the field of Proteolysis Targeting Chimeras (PROTACs), PEG linkers are used to connect a target-binding ligand and an E3 ligase ligand. Optimizing the linker length is crucial for the efficacy of the resulting PROTAC.[6]

  • Surface Modification: The reactive nature of this compound allows it to be used for modifying the surfaces of nanoparticles, liposomes, and other drug delivery vehicles to improve their biocompatibility and circulation time.[4]

Logical Workflow: Improving Drug Properties via PEGylation

The diagram below illustrates the conceptual benefit of using a PEG linker like this compound to enhance the therapeutic properties of a small molecule drug.

cluster_0 Initial State cluster_1 Modified State Drug Small Molecule Drug Limitations Limitations: - Low Aqueous Solubility - Non-specific Biodistribution - Poor Bioavailability Drug->Limitations PEG_Drug PEGylated Drug Conjugate Benefits Improved Properties: - Increased Solubility - Modified Biodistribution - Improved Bioavailability - Reduced Clearance PEG_Drug->Benefits

Caption: Logical flow demonstrating the enhancement of drug properties through PEGylation.

Experimental Protocols

While specific, detailed protocols are highly dependent on the substrate being modified, a general methodology for the conjugation of a biomolecule (e.g., a protein with an available amine or thiol group) with this compound can be outlined. This serves as a foundational guide for researchers.

General Protocol for Bioconjugation with this compound

This protocol describes a conceptual workflow for reacting a nucleophile-containing molecule with this compound.

  • Reagent Preparation:

    • Dissolve the substrate molecule (e.g., protein, peptide) in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS, at a pH of 7.4-8.5). The concentration will depend on the specific substrate.

    • Dissolve this compound in a compatible, anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution.[1]

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the buffered solution of the substrate. The optimal molar ratio (e.g., 5:1, 10:1, 20:1 of PEG:substrate) must be determined empirically.

    • Allow the reaction to proceed for a set duration (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature or 4°C). The reaction progress can be monitored using techniques like HPLC or SDS-PAGE.

  • Purification:

    • Once the reaction is complete, remove the unreacted this compound and other byproducts.

    • Common purification methods include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis, depending on the properties of the resulting conjugate.

  • Characterization and Analysis:

    • Confirm the successful conjugation and purity of the final product.

    • Techniques such as MALDI-TOF mass spectrometry can be used to verify the mass of the conjugate, confirming the addition of the PEG chain.

    • HPLC can be used to assess the purity of the final product.

    • Functional assays should be performed to ensure that the biological activity of the substrate molecule is retained after PEGylation.

The following diagram visualizes this generalized experimental workflow.

DissolveSubstrate Dissolve Substrate (e.g., Protein) in Buffer Reaction Combine Reagents and Incubate (Controlled Temp & Time) DissolveSubstrate->Reaction DissolvePEG Dissolve this compound in DMSO or DMF DissolvePEG->Reaction Purification Purify Conjugate (e.g., SEC, Dialysis) Reaction->Purification Quench Reaction Analysis Analyze Final Product (e.g., Mass Spec, HPLC) Purification->Analysis End End: Purified Conjugate Analysis->End Start Start Start->DissolvePEG

Caption: Generalized experimental workflow for a bioconjugation reaction using this compound.

References

m-PEG9-Br chemical structure and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical structure and molecular weight of methoxy-poly(ethylene glycol)-9-bromide (m-PEG9-Br), a monodisperse PEG linker. It is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.

Chemical Properties and Structure

This compound is a heterobifunctional PEG derivative featuring a methoxy (B1213986) ether group (-OCH₃) at one terminus and a reactive bromide group (-Br) at the other. The polyethylene (B3416737) glycol chain consists of nine repeating ethylene (B1197577) glycol units, which imparts hydrophilicity to molecules it is conjugated with. The bromide is an excellent leaving group, making this compound particularly useful for conjugation reactions with nucleophiles such as thiols and amines.[1][2][3][4]

The hydrophilic nature of the PEG spacer enhances the solubility of the modified molecules in aqueous media.[1][3] This property is highly advantageous in biological applications.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
CAS Number 125562-30-3[1][3][5][6]
Molecular Formula C₁₉H₃₉BrO₉[1][3][5][6]
Molecular Weight 491.4 g/mol [1][5][6]
Alternate Name 28-Bromo-2,5,8,11,14,17,20,23,26-nonaoxaoctacosane[3][5]
Purity ≥95%[5]
Solubility Water, DMSO, DCM, DMF[1][3]
Storage Conditions -20°C or -5°C, dry and protected from sunlight[1][4][5]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are proprietary and specific to individual manufacturers. However, a general synthetic approach involves the Williamson ether synthesis, where a monomethoxylated PEG alcohol is reacted with a brominating agent. Purification is typically achieved through chromatographic techniques to ensure high purity. For specific reaction conditions, it is recommended to consult the supplier's documentation or relevant scientific literature.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various scientific disciplines:

  • Bioconjugation: It is widely used as a linker to attach therapeutic agents, imaging agents, or targeting moieties to proteins, peptides, and other biomolecules.

  • Drug Delivery: The PEG chain can improve the pharmacokinetic profile of drugs by increasing their solubility, stability, and circulation time, while reducing immunogenicity.

  • PROTACs and ADCs: It serves as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

  • Nanotechnology: this compound is utilized in the surface modification of nanoparticles to enhance their biocompatibility and stability in biological fluids.[4][5]

Chemical Structure Diagram

The following diagram illustrates the chemical structure of the this compound molecule.

m_PEG9_Br cluster_peg CH3 H₃C O1 O CH3->O1 CH2_1 CH₂ O1->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 O2 O CH2_2->O2 CH2_3 CH₂ O2->CH2_3 CH2_4 CH₂ CH2_3->CH2_4 O3 O CH2_4->O3 CH2_5 CH₂ O3->CH2_5 CH2_6 CH₂ CH2_5->CH2_6 O4 O CH2_6->O4 CH2_7 CH₂ O4->CH2_7 CH2_8 CH₂ CH2_7->CH2_8 O5 O CH2_8->O5 CH2_9 CH₂ O5->CH2_9 CH2_10 CH₂ CH2_9->CH2_10 O6 O CH2_10->O6 CH2_11 CH₂ O6->CH2_11 CH2_12 CH₂ CH2_11->CH2_12 O7 O CH2_12->O7 CH2_13 CH₂ O7->CH2_13 CH2_14 CH₂ CH2_13->CH2_14 O8 O CH2_14->O8 CH2_15 CH₂ O8->CH2_15 CH2_16 CH₂ CH2_15->CH2_16 O9 O CH2_16->O9 CH2_17 CH₂ O9->CH2_17 CH2_18 CH₂ CH2_17->CH2_18 Br Br CH2_18->Br

Caption: Chemical structure of this compound.

References

In-Depth Technical Guide: m-PEG9-Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on methoxy-polyethylene glycol (9)-bromide (m-PEG9-Br), a monodisperse PEG linker crucial for bioconjugation, drug delivery, and nanotechnology.

Core Data Presentation

The CAS number for this compound is 125562-30-3 .

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 125562-30-3[1][2][3][4]
Molecular Formula C19H39BrO9[1]
Molecular Weight 491.4 g/mol [1][2]
Purity Typically ≥95% to 98%[1][2]
Appearance Varies (can be a solid or viscous liquid)
Solubility Soluble in water, DMSO, DMF, and DCM[1][3]
Storage Conditions -20°C, kept dry and away from sunlight[1][2]

Experimental Protocols

This compound is a versatile reagent for PEGylation, primarily through nucleophilic substitution reactions where the bromide ion serves as an excellent leaving group. The following protocols are detailed methodologies for key experiments involving this compound, adapted from standard PEGylation procedures.

Protocol 1: PEGylation of Proteins via Amine Groups (Lysine Residues)

This protocol describes the covalent attachment of this compound to primary amine groups present on the surface of proteins, such as the ε-amino group of lysine (B10760008) residues.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • This compound Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

  • PEGylation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically for each specific protein.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The reaction progress can be monitored by SDS-PAGE, which will show a molecular weight shift for the PEGylated protein.

  • Reaction Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted this compound.

  • Purification: Purify the PEGylated protein from unreacted this compound and non-PEGylated protein using SEC or IEX. The choice of purification method will depend on the properties of the target protein.

  • Characterization: Analyze the purified fractions by SDS-PAGE and MALDI-TOF mass spectrometry to confirm the degree of PEGylation.

Protocol 2: PEGylation of Proteins via Thiol Groups (Cysteine Residues)

This protocol details the site-specific PEGylation of a protein through the thiol group of a cysteine residue. This method often requires the protein to have a free, accessible cysteine. If necessary, disulfide bonds can be reduced prior to PEGylation.

Materials:

  • Cysteine-containing protein of interest

  • This compound

  • Reduction Buffer (if needed): 0.1 M sodium phosphate, 5 mM EDTA, pH 7.0, with 10 mM DTT or TCEP

  • Reaction Buffer: 0.1 M sodium phosphate, 5 mM EDTA, pH 7.0-7.5

  • Purification System: Size-exclusion chromatography (SEC)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • Protein Reduction (if necessary):

    • If the target cysteine is in a disulfide bond, dissolve the protein in the reduction buffer and incubate for 1-2 hours at room temperature.

    • Remove the reducing agent (DTT or TCEP) by buffer exchange into the reaction buffer using a desalting column.

  • This compound Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

  • PEGylation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol group.

  • Purification: Purify the PEGylated protein using SEC to separate the conjugate from unreacted this compound and non-PEGylated protein.

  • Characterization: Confirm successful PEGylation and assess the purity of the conjugate using SDS-PAGE and mass spectrometry.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the use of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prot Protein Solution (Amine or Thiol) React PEGylation (Nucleophilic Substitution) Prot->React PEG This compound Solution PEG->React Purify Purification (SEC/IEX) React->Purify Crude Product Analyze Characterization (SDS-PAGE, MS) Purify->Analyze Purified Conjugate

Caption: Experimental workflow for protein PEGylation using this compound.

signaling_pathway_concept cluster_drug_delivery Targeted Drug Delivery NP Nanoparticle Core (e.g., Liposome, Polymer) PEG_Shell This compound Surface Modification NP->PEG_Shell PEGylation Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) PEG_Shell->Targeting_Ligand Bioconjugation Target_Cell Target Cell (e.g., Cancer Cell) Targeting_Ligand->Target_Cell Specific Binding Drug Therapeutic Drug Drug->NP Encapsulation Target_Cell->Drug Internalization & Drug Release

Caption: Conceptual diagram of this compound in targeted drug delivery.

References

In-Depth Technical Guide: Safety Data Sheet for m-PEG9-Br

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety data for m-PEG9-Br, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various supplier safety data sheets to ensure a thorough understanding of the handling, storage, and potential hazards of this compound.

Product Identification and Properties

  • Product Name: m-PEG9-bromide

  • Synonyms: Bromo-PEG9-methoxy; 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosane, 28-bromo-; mPEG9-Br; Methyl-PEG9-bromide[1]

  • Intended Use: For laboratory research purposes, including the synthesis of substances and PEGylation of proteins, peptides, and oligos.[2][3]

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 125562-30-3[1][4][5]
Molecular Formula C19H39BrO9[1][2][4][5]
Molecular Weight 491.4 g/mol [1][4][5]
Appearance Solid[2]
Purity 98%[4][5]
Solubility Soluble in Water, DMSO, DCM, DMF[1][5]
Boiling Point 498.1 ± 40.0 °C (Predicted)[1]
Density 1.190 ± 0.06 g/cm³ (Predicted)[1]
Shelf Life 1095 days[4]
Storage Condition -20°C[5]

Hazard Identification and Classification

There is some discrepancy in the GHS classification of this compound among suppliers. One source classifies it as hazardous, while another states it is not a hazardous substance. Therefore, it is crucial to consult the specific safety data sheet provided by the supplier from whom the material was purchased and to handle the substance with caution.

Classification according to one supplier[2]:

  • GHS Pictograms:

    • GHS07: Exclamation mark

  • Signal Word: Warning[4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H410: Very toxic to aquatic life with long lasting effects.[2]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[2]

    • P270: Do not eat, drink or smoke when using this product.[2]

    • P273: Avoid release to the environment.[2]

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

    • P330: Rinse mouth.[2]

    • P391: Collect spillage.[2]

    • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Another supplier states that mPEG-Bromide derivatives are not classified as a hazardous substance or mixture.[3] Given this conflicting information, users should exercise caution and adhere to the more stringent safety precautions.

Handling and Storage

Proper handling and storage are essential to ensure the safety of personnel and the integrity of the product.

Safe Handling
  • Ventilation: Use only in areas with appropriate exhaust ventilation.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]

    • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[3]

    • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[6]

  • General Hygiene: Avoid inhalation, and contact with eyes and skin.[2] Avoid dust and aerosol formation.[2] Do not eat, drink or smoke when using this product.[2] Wash hands before breaks and at the end of the workday.[7]

Storage
  • Conditions: Keep container tightly sealed in a cool, well-ventilated area.[2] A storage temperature of -20°C is recommended.[5]

  • Incompatibilities: Keep away from strong oxidizing agents.[8]

Emergency Procedures

First Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[2] Rinse mouth.[2] Never give anything by mouth to an unconscious person.[3]

  • If on Skin: Rinse skin thoroughly with large amounts of water.[2] Remove contaminated clothing and shoes and call a physician.[2]

  • If Inhaled: Immediately relocate self or casualty to fresh air.[2] If not breathing, give artificial respiration.[3]

  • If in Eyes: Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water.[2] Separate eyelids with fingers to ensure adequate flushing.[2] Promptly call a physician.[2]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation.[8] Avoid dust formation.[8] Wear personal protective equipment.[8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[7] Do not let product enter drains.

  • Methods for Cleaning Up: Absorb solutions with finely-powdered liquid-binding material (diatomite, universal binders).[2] Sweep up and shovel.[3] Keep in suitable, closed containers for disposal.[3] Decontaminate surfaces and equipment by scrubbing with alcohol.[2]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available in the reviewed safety data sheets. The hazard classifications are typically based on data from similar compounds, computational toxicology models (e.g., QSAR), and, where available, results from standardized toxicity tests. The provided GHS classification (Acute toxicity, Oral, Category 4) suggests that toxicity testing may have been performed, but the specific methodologies are not disclosed in the SDS.

Visualized Workflow

The following diagram illustrates a general workflow for the safe handling of a chemical substance like this compound, from receipt to disposal, based on the information provided in the safety data sheets.

Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Spill and Waste Management cluster_disposal Disposal receipt Receive Shipment inspect Inspect Container for Damage receipt->inspect store Store at -20°C in a Well-Ventilated Area inspect->store ppe Don Appropriate PPE (Gloves, Goggles) store->ppe Prepare for Use weigh Weigh in a Ventilated Enclosure ppe->weigh dissolve Dissolve in a Suitable Solvent weigh->dissolve reaction Perform Experiment dissolve->reaction dispose Dispose of Empty Container and Unused Material reaction->dispose Experiment Complete spill Accidental Spill contain Contain Spill spill->contain cleanup Clean with Absorbent Material contain->cleanup waste Dispose of Waste in Accordance with Regulations cleanup->waste dispose->waste

Caption: General workflow for safe handling of this compound.

References

An In-depth Technical Guide to Bioconjugation Using m-PEG9-Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of bioconjugation utilizing methoxy-poly(ethylene glycol)9-bromide (m-PEG9-Br). PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biomolecules, is a cornerstone of modern biopharmaceutical development, offering significant advantages in enhancing the therapeutic efficacy, stability, and pharmacokinetic profiles of proteins, peptides, and other biological entities. This document delves into the core chemistry of this compound, provides detailed experimental protocols, and summarizes key quantitative data to facilitate its effective application in research and drug development.

Core Principles of Bioconjugation with this compound

This compound is a heterobifunctional PEGylation reagent characterized by a methoxy-terminated polyethylene glycol chain of nine ethylene (B1197577) glycol units and a reactive terminal bromide. The bromide functional group serves as an excellent leaving group in nucleophilic substitution reactions, enabling the covalent attachment of the PEG moiety to various nucleophilic functional groups present on biomolecules.

The primary mechanism of action for this compound is alkylation , where the PEG chain is transferred to a nucleophilic atom on the target biomolecule, forming a stable covalent bond. The selectivity of this reaction is largely governed by the nucleophilicity of the target functional groups and the reaction conditions, particularly pH.

Reactivity with Amino Acid Residues

The most common targets for alkylation on proteins and peptides are the side chains of specific amino acid residues:

  • Cysteine (Thiol Group): The thiol group (-SH) of cysteine is the most potent nucleophile among the common amino acid side chains, especially in its deprotonated thiolate form (-S⁻).[1] Consequently, cysteine residues are the primary and most selective targets for alkylation by this compound, particularly under neutral to slightly alkaline conditions (pH 7-8.5). The reaction proceeds via an SN2 mechanism to form a stable thioether linkage .[2][3]

  • Lysine (B10760008) (ε-Amino Group): The primary amine (-NH2) on the side chain of lysine is also nucleophilic and can be alkylated by this compound. However, the ε-amino group of lysine has a higher pKa (around 10.5) compared to the thiol group of cysteine (around 8.5). Therefore, for the lysine amine to be sufficiently nucleophilic, the reaction is typically performed at a higher pH (pH 8.5-10).[4] The reaction results in the formation of a secondary amine linkage . Due to the higher pH requirement and the abundance of lysine residues on the surface of most proteins, reactions targeting lysine can be less selective and may lead to a heterogeneous mixture of PEGylated products.

  • Histidine (Imidazole Group) and Methionine (Thioether Group): The imidazole (B134444) ring of histidine and the thioether side chain of methionine can also undergo alkylation, but are generally less reactive than cysteine and lysine.[2] These reactions are more likely to occur as side reactions, especially under forcing conditions.

  • Serine and Threonine (Hydroxyl Group): The hydroxyl groups of serine and threonine are weak nucleophiles and are generally not reactive towards alkylating agents like this compound under typical bioconjugation conditions.

pH Dependence and Selectivity

The pH of the reaction buffer is a critical parameter for controlling the selectivity of the conjugation reaction. By carefully selecting the pH, it is possible to favor the modification of one type of amino acid residue over another.

  • For selective cysteine modification: A pH range of 7.0-8.5 is recommended. In this range, a significant portion of the cysteine thiol groups will be in the more nucleophilic thiolate form, while the majority of lysine amino groups will remain protonated and thus less reactive.[3]

  • For lysine modification: A higher pH of 8.5-10 is typically required to deprotonate the ε-amino group and render it sufficiently nucleophilic. At this pH, cysteine residues will also be highly reactive.

The order of reactivity for alkylating agents like this compound with amino acid side chains is generally: Cysteine > N-terminal α-amine > Histidine > Lysine > Methionine .[2]

Quantitative Data Summary

The following table summarizes key parameters and expected outcomes for bioconjugation reactions with bromo-PEG reagents. It is important to note that specific reaction kinetics and yields will depend on the specific biomolecule, buffer conditions, and stoichiometry.

ParameterCysteine (Thiol) ModificationLysine (Amine) Modification
Optimal pH Range 7.0 - 8.58.5 - 10.0
Reaction Mechanism SN2 Nucleophilic SubstitutionSN2 Nucleophilic Substitution
Formed Linkage ThioetherSecondary Amine
Linkage Stability Generally stable, but can be susceptible to oxidation.Generally stable.
Selectivity High, especially at neutral to slightly alkaline pH.Lower, potential for multiple alkylations and reaction with other nucleophiles.
Potential Side Reactions Alkylation of other nucleophilic residues (e.g., His, Lys) if pH is high or reaction time is prolonged.Over-alkylation leading to tertiary and quaternary amines, reaction with other nucleophiles.
Typical Molar Ratio (PEG:Protein) 1:1 to 10:15:1 to 50:1
Typical Reaction Time 2 - 24 hours4 - 48 hours
Typical Reaction Temperature 4°C to Room TemperatureRoom Temperature

Experimental Protocols

Protocol 1: Site-Specific Conjugation to Cysteine Residues

This protocol outlines the general procedure for the selective PEGylation of a protein via its cysteine residues using this compound.

Materials:

  • Protein containing at least one accessible cysteine residue

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (for reducing disulfide bonds, if necessary)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification column (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in PBS at a concentration of 1-10 mg/mL.

    • If the target cysteine is in a disulfide bond, add a 5-10 fold molar excess of TCEP and incubate at room temperature for 1 hour to reduce the disulfide bond.

    • Remove excess TCEP by buffer exchange using a desalting column.

  • PEGylation Reaction:

    • Dissolve this compound in PBS immediately before use.

    • Add this compound to the protein solution at a molar ratio of 5-10 moles of PEG per mole of protein.

    • Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring. The optimal reaction time should be determined empirically.

  • Quenching the Reaction:

    • Add a 10-fold molar excess of L-cysteine or β-mercaptoethanol (relative to the this compound) to the reaction mixture to quench any unreacted this compound.

    • Incubate for 1 hour at room temperature.

  • Purification of the Conjugate:

    • Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography technique.[]

      • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. PEGylated proteins will elute earlier than the unmodified protein.

      • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can shield charges on the protein surface, leading to a change in its elution profile.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of PEGylation using SDS-PAGE (which will show an increase in molecular weight) and Mass Spectrometry (MALDI-TOF or ESI-MS).[6][7][8]

Protocol 2: Conjugation to Lysine Residues

This protocol describes the general procedure for PEGylating a protein via its lysine residues.

Materials:

  • Protein of interest

  • This compound

  • Borate (B1201080) buffer (50 mM, pH 9.0)

  • Quenching reagent (e.g., Tris buffer or glycine)

  • Purification column (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in 50 mM borate buffer, pH 9.0, at a concentration of 1-10 mg/mL.

  • PEGylation Reaction:

    • Dissolve this compound in the reaction buffer immediately before use.

    • Add this compound to the protein solution at a molar ratio of 20-50 moles of PEG per mole of protein.

    • Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching reagent such as Tris buffer (to a final concentration of 50 mM) or glycine (B1666218) to react with any excess this compound.

    • Incubate for 1 hour at room temperature.

  • Purification of the Conjugate:

    • Purify the PEGylated protein using SEC or IEX as described in Protocol 1.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE and Mass Spectrometry to confirm PEGylation and assess the heterogeneity of the product.[6][7][8]

Mandatory Visualizations

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Biomolecule (Protein/Peptide) Conjugation Bioconjugation (Alkylation) Protein->Conjugation PEG This compound Solution PEG->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (SEC/IEX) Quenching->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization

Caption: General experimental workflow for bioconjugation with this compound.

Reaction_Mechanisms cluster_cysteine Cysteine Alkylation (pH 7.0-8.5) cluster_lysine Lysine Alkylation (pH 8.5-10.0) Cys Protein-SH (Thiol) Thioether Protein-S-PEG9-m (Thioether Linkage) Cys->Thioether SN2 PEG_Br1 This compound PEG_Br1->Thioether Lys Protein-NH2 (Amine) Sec_Amine Protein-NH-PEG9-m (Secondary Amine) Lys->Sec_Amine SN2 PEG_Br2 This compound PEG_Br2->Sec_Amine

Caption: Reaction mechanisms of this compound with cysteine and lysine residues.

References

An In-depth Technical Guide to the Synthesis of m-PEG9-Br: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of methoxy-poly(ethylene glycol)9-bromide (m-PEG9-Br), a valuable heterobifunctional linker used in bioconjugation and drug delivery applications. The primary focus is on the selection of starting materials and a comprehensive, adaptable experimental protocol for its synthesis. This document also includes expected characterization data and a workflow for its subsequent use in modifying biological macromolecules.

Introduction to this compound

This compound is a monodisperse poly(ethylene glycol) (PEG) derivative featuring a methoxy (B1213986) group at one terminus and a reactive bromide at the other.[1][2] The PEG chain, consisting of nine ethylene (B1197577) glycol units, imparts hydrophilicity and biocompatibility, which can improve the pharmacokinetic properties of conjugated molecules.[3] The terminal bromide serves as a good leaving group for nucleophilic substitution reactions, allowing for the covalent attachment of the PEG moiety to various nucleophiles, such as amines and thiols, present on biomolecules like proteins, peptides, and antibodies.[4]

Starting Materials

The primary starting material for the synthesis of this compound is methoxy-poly(ethylene glycol)9-ol (m-PEG9-OH). The selection of a high-purity starting material is crucial for obtaining the desired product with minimal side reactions and purification challenges.

Table 1: Properties of the Primary Starting Material

PropertyValueReference
Chemical Name Methoxy-poly(ethylene glycol)9-olN/A
Synonyms m-PEG9-OHN/A
CAS Number 32129-45-2 (representative)N/A
Molecular Formula C19H40O10N/A
Molecular Weight 428.52 g/mol N/A
Appearance Colorless to pale yellow viscous liquid or solidN/A
Solubility Soluble in water, ethanol, methanol, dichloromethane (B109758), and other common organic solventsN/A

Synthesis of this compound: An Adapted Experimental Protocol

While various methods exist for the bromination of polyethylene (B3416737) glycols, a common and effective approach involves the use of a brominating agent to convert the terminal hydroxyl group of m-PEG9-OH into a bromide. The following is a representative protocol adapted from general procedures for PEG bromination.[1][5]

Materials and Reagents
Reaction Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-PEG9-OH (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add triphenylphosphine (1.5 equivalents). Cool the reaction mixture to 0 °C in an ice bath.

  • Bromination: Slowly add carbon tetrabromide (1.5 equivalents) to the reaction mixture. The addition should be done portion-wise to control the reaction exotherm.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product is often purified by precipitation. Dissolve the crude material in a minimal amount of dichloromethane and add it dropwise to a large volume of cold diethyl ether with vigorous stirring. The this compound product will precipitate.

    • Collect the precipitate by filtration and wash with cold diethyl ether.

    • For higher purity, the product can be further purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Final Product: Dry the purified product under vacuum to yield this compound as a colorless to pale yellow oil or solid.

Table 2: Summary of a Representative Synthesis of this compound

ParameterValue/Condition
Starting Material m-PEG9-OH
Key Reagents Triphenylphosphine (PPh3), Carbon tetrabromide (CBr4)
Solvent Anhydrous Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12 - 24 hours
Primary Purification Precipitation in cold diethyl ether
Secondary Purification Silica gel column chromatography
Expected Yield 70-90% (This is an estimate and can vary)

Characterization of this compound

The successful synthesis of this compound can be confirmed through various analytical techniques.

Table 3: Expected Characterization Data for this compound

TechniqueExpected ResultsReference
¹H NMR The spectrum should show the characteristic peaks of the PEG backbone (a broad multiplet around 3.6 ppm). A triplet at ~3.8 ppm corresponding to the methylene (B1212753) group adjacent to the bromide will be observed, and the methoxy group will appear as a singlet at ~3.38 ppm. The disappearance of the hydroxyl proton signal from the starting material confirms the reaction.[6]
¹³C NMR The spectrum will show the PEG backbone carbons at ~70 ppm. The carbon attached to the bromide will be shifted to a lower field (~30-40 ppm) compared to the carbon attached to the hydroxyl in the starting material.N/A
Mass Spectrometry (e.g., ESI-MS) The mass spectrum should show a peak corresponding to the molecular weight of this compound (491.41 g/mol for the most abundant isotopes) plus an adduct (e.g., [M+Na]⁺).N/A

Workflow for Synthesis and Application of this compound

The following diagram illustrates the logical workflow from the starting material to the synthesis of this compound and its subsequent application in a typical bioconjugation reaction.

G cluster_synthesis Synthesis of this compound cluster_application Application in Bioconjugation start Starting Material: m-PEG9-OH reaction Bromination Reaction (Appel Reaction) start->reaction 1. Dissolve in DCM reagents Reagents: PPh3, CBr4 reagents->reaction 2. Add to reaction mixture purification Purification: Precipitation & Chromatography reaction->purification 3. Work-up product Final Product: This compound purification->product 4. Isolate pure product conjugation Nucleophilic Substitution Reaction product->conjugation 5. React with biomolecule biomolecule Biomolecule with Nucleophilic Group (e.g., Protein-NH2) biomolecule->conjugation pegylated_product PEGylated Biomolecule conjugation->pegylated_product 6. Formation of covalent bond

Caption: Workflow for the synthesis of this compound and its use in bioconjugation.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound, a key reagent in the field of bioconjugation. The selection of high-purity m-PEG9-OH as the starting material is paramount. The provided adapted experimental protocol offers a robust method for the synthesis, and the characterization data serves as a benchmark for product validation. The workflow diagram illustrates the logical progression from synthesis to application, providing a clear overview for researchers and drug development professionals. Careful execution of the synthesis and purification steps will yield high-quality this compound, enabling the successful development of PEGylated biomolecules with enhanced therapeutic potential.

References

A Technical Guide to m-PEG9-Br: Commercial Availability and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)9-bromide (m-PEG9-Br), a valuable heterobifunctional linker for bioconjugation and drug delivery research. This document details its commercial availability, key physicochemical properties, and provides representative experimental protocols for its synthesis, purification, characterization, and use in modifying biomolecules.

Commercial Availability and Supplier Specifications

This compound is readily available from several commercial suppliers for research purposes. The quality and specifications of the product can vary between suppliers, and it is crucial for researchers to select a product that meets the requirements of their specific application. The following table summarizes the typical product specifications from prominent suppliers.

SupplierCatalog NumberPurityMolecular Weight ( g/mol )CAS NumberStorage ConditionsSolubility
BroadPharm BP-22779≥95%491.41125562-30-3-20°CSoluble in water, DMSO, DCM, DMF
Biopharma PEG Not Specified≥95%491.4125562-30-3-5°C, dry and protected from lightNot Specified

Physicochemical Properties

  • Molecular Formula: C19H39BrO9

  • Appearance: Colorless to light yellow liquid or solid.

  • Reactivity: The terminal bromide is a good leaving group, making it suitable for nucleophilic substitution reactions with thiols, amines, and other nucleophiles on biomolecules. The methoxy-terminated PEG chain imparts hydrophilicity and can reduce the immunogenicity of the conjugated molecule.

Experimental Protocols

The following sections provide representative protocols for the synthesis, purification, characterization, and application of this compound. These are intended as illustrative examples and may require optimization for specific laboratory conditions and target molecules.

Synthesis of this compound from m-PEG9-OH

This protocol describes a general method for the bromination of a methoxy-poly(ethylene glycol) alcohol.

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve m-PEG9-OH (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add N-bromosuccinimide (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., DCM/Methanol (B129727), 95:5 v/v).

  • Upon completion, filter the reaction mixture to remove the triphenylphosphine oxide precipitate.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum to yield this compound.

Purification by Silica (B1680970) Gel Column Chromatography

Further purification of this compound can be achieved using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate (B1210297) in hexanes). The optimal solvent system should be determined by TLC analysis.

  • Chromatography column and collection tubes.

Procedure:

  • Prepare a silica gel slurry in the initial, less polar mobile phase and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Characterization by ¹H-NMR Spectroscopy

The structure and purity of this compound can be confirmed by ¹H-NMR spectroscopy.

Representative ¹H-NMR Spectrum (400 MHz, CDCl₃):

  • δ 3.81 (t, 2H, -CH₂-Br): Triplet corresponding to the two protons on the carbon adjacent to the bromine atom.

  • δ 3.64 (m, 32H, -O-CH₂-CH₂-O-): A broad multiplet representing the repeating ethylene (B1197577) glycol protons.

  • δ 3.54 (t, 2H, -CH₂-O-CH₃): Triplet for the two protons on the carbon adjacent to the terminal methoxy (B1213986) group.

  • δ 3.38 (s, 3H, -O-CH₃): A sharp singlet for the three protons of the terminal methoxy group.

Bioconjugation Protocol: Alkylation of a Protein Thiol Group

This protocol provides a general method for conjugating this compound to a cysteine residue on a protein.

Materials:

  • Protein with an accessible cysteine residue

  • This compound

  • Reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)

  • Reducing agent (e.g., TCEP, optional, to ensure the cysteine is in its reduced form)

  • Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

  • Dissolve the protein in the reaction buffer. If necessary, add a 2-5 molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature to reduce any disulfide bonds involving the target cysteine.

  • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or the reaction buffer).

  • Add a 10-50 molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubate the reaction mixture at room temperature or 4°C for 2-24 hours with gentle stirring.

  • Monitor the progress of the conjugation by SDS-PAGE, looking for a shift in the molecular weight of the protein, or by mass spectrometry.

  • Quench the reaction by adding a small molecule with a free thiol group (e.g., β-mercaptoethanol or dithiothreitol) to react with any excess this compound.

  • Purify the PEGylated protein from unreacted protein and excess reagents using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Mandatory Visualizations

Experimental Workflow for Protein PEGylation

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Analysis A Protein with Cysteine D Incubation (RT, 2-24h) A->D B This compound B->D C Reaction Buffer (pH 8.0) C->D E Size-Exclusion Chromatography D->E F SDS-PAGE E->F G Mass Spectrometry E->G

Caption: Workflow for the conjugation of this compound to a protein.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Phosphorylation PI3K PI3K EGFR->PI3K Activation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Leads to Survival Survival Transcription->Survival Leads to EGF EGF EGF->EGFR Binding & Dimerization

Methodological & Application

Revolutionizing Drug Discovery: A Step-by-Step Guide to Utilizing m-PEG9-Br in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. A critical component in the design of effective PROTACs is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. Among the various linker options, polyethylene (B3416737) glycol (PEG) linkers, such as m-PEG9-Br, have gained prominence for their ability to enhance solubility, improve pharmacokinetic properties, and provide optimal spacing for the formation of a productive ternary complex.

This comprehensive guide provides detailed application notes and experimental protocols for the use of this compound in PROTAC synthesis, tailored for researchers, scientists, and drug development professionals.

Introduction to PROTAC Technology and the Role of the this compound Linker

PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule. The linker is not merely a spacer but plays a crucial role in the efficacy of the PROTAC by influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).[2]

The this compound linker, a methoxy-terminated polyethylene glycol chain with nine ethylene (B1197577) glycol units and a terminal bromine atom, offers several advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of often hydrophobic PROTAC molecules, which can lead to better cell permeability and more favorable pharmacokinetic profiles.[3]

  • Optimal Length and Flexibility: The nine-unit PEG chain provides a flexible and defined spacer, facilitating the proper orientation of the POI and E3 ligase for efficient ubiquitination. The length of the linker is a critical parameter that often requires optimization.[2]

  • Versatile Chemical Handle: The terminal bromine atom serves as a reactive handle for covalent attachment to either the POI ligand or the E3 ligase ligand through well-established nucleophilic substitution reactions.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC (this compound linker) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitin Transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Recycled_PROTAC->POI

PROTAC Mechanism of Action

Experimental Protocols for PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound typically involves a two-step process: first, the conjugation of the linker to one of the ligands (either the POI ligand or the E3 ligase ligand), followed by the coupling of the second ligand. The choice of which ligand to react with the this compound first depends on the available functional groups on each ligand. The terminal bromine of this compound is susceptible to nucleophilic substitution, making it suitable for reaction with nucleophiles such as phenols (via Williamson ether synthesis) or amines (via N-alkylation).

General Synthetic Workflow

The following diagram outlines the general workflow for the synthesis of a PROTAC using the this compound linker.

Synthesis_Workflow Start Start Materials: - POI Ligand (with NuH) - E3 Ligase Ligand (with COOH) - this compound Step1 Step 1: Linker Conjugation to POI Ligand (Williamson Ether Synthesis or N-Alkylation) Start->Step1 Intermediate Intermediate: POI-PEG9-Br Step1->Intermediate Step2 Step 2: Coupling of E3 Ligase Ligand (Amide Bond Formation) Intermediate->Step2 Final_PROTAC Final PROTAC: POI-PEG9-E3 Ligase Step2->Final_PROTAC Purification Purification (e.g., RP-HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

References

Application Notes and Protocols for the Reaction of m-PEG9-Br with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a cornerstone technique in drug development and biotechnology. It involves the covalent attachment of PEG chains to molecules such as proteins, peptides, or small molecule drugs. This modification can significantly enhance the therapeutic properties of these molecules by increasing their solubility and in vivo stability, reducing immunogenicity, and prolonging their circulation half-life by decreasing renal clearance and enzymatic degradation.

This document provides detailed application notes and experimental protocols for the reaction of methoxy-PEG9-bromide (m-PEG9-Br) with primary amines. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the primary amine acts as the nucleophile, displacing the bromide leaving group to form a stable secondary amine linkage. This specific chemistry is highly relevant in the synthesis of bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs), where precise linker attachment is critical.

Reaction Mechanism and Principles

The reaction between this compound and a primary amine (R-NH₂) is a classic SN2 reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbon atom attached to the bromine. This attack occurs from the backside relative to the carbon-bromine bond, leading to a transient five-coordinate transition state. Simultaneously, the carbon-bromine bond breaks, and the bromide ion is expelled as the leaving group. A new carbon-nitrogen bond is formed, resulting in a secondary amine.

A key consideration in this reaction is the potential for over-alkylation. The secondary amine product is also nucleophilic and can react with another molecule of this compound to form a tertiary amine. This tertiary amine can be further alkylated to yield a quaternary ammonium (B1175870) salt. To favor the desired mono-PEGylated product, reaction conditions must be carefully controlled, typically by using a molar excess of the primary amine relative to the this compound or by carefully controlling the stoichiometry and reaction time. The reaction also produces hydrobromic acid (HBr) as a byproduct, which will protonate unreacted amine, rendering it non-nucleophilic. Therefore, a non-nucleophilic base is typically added to neutralize this acid and ensure the reaction proceeds to completion.

Applications

The conjugation of this compound to primary amines has several critical applications in research and drug development:

  • Bioconjugation: Attaching PEG chains to proteins and peptides at surface-exposed lysine (B10760008) residues or the N-terminus can improve their pharmacokinetic and pharmacodynamic profiles.

  • PROTAC Synthesis: this compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand, forming a PROTAC that induces targeted protein degradation.

  • Antibody-Drug Conjugate (ADC) Development: As part of a linker, this compound can be used to attach a cytotoxic payload to an antibody, leveraging the PEG spacer to improve the ADC's solubility and stability.

  • Surface Modification: Immobilizing molecules with primary amines onto surfaces functionalized with PEG-Br can be used to create biocompatible materials and biosensors.

Quantitative Data Summary

The following tables summarize illustrative quantitative data for the reaction of this compound with a model primary amine. These values are representative and will vary depending on the specific amine, solvent, temperature, and other conditions. Optimization is recommended for each specific application.

Table 1: Influence of Stoichiometry on Product Distribution

Molar Ratio (Amine:this compound)Mono-PEGylated Product Yield (%)Di-PEGylated Product (%)Unreacted Amine (%)
1:150-6015-2520-30
2:170-805-1015-20
5:1>90<55-10
10:1>95<2<5

Conditions: DMF, Room Temperature, 24 hours, in the presence of a non-nucleophilic base (e.g., DIEA).

Table 2: Effect of Reaction Conditions on Mono-PEGylation Yield

ParameterCondition 1Yield (%)Condition 2Yield (%)
Solvent DMF~85Acetonitrile~75
Temperature Room Temp (25°C)~8550°C>95 (shorter time)
Base DIEA (2 eq.)~85K₂CO₃ (3 eq.)~80
Reaction Time 12 hours~7024 hours~85

Conditions: 5:1 molar ratio of Amine:this compound unless otherwise specified.

Experimental Protocols

Protocol 1: PEGylation of a Small Molecule Primary Amine in Organic Solvent

This protocol describes a general procedure for the mono-PEGylation of a small molecule containing a primary amine using this compound.

Materials:

  • This compound

  • Amine-containing small molecule

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIEA)

  • Diethyl ether (cold)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

  • Purification System: Reversed-phase HPLC or silica (B1680970) gel chromatography

Procedure:

  • Reagent Preparation:

    • Under an inert atmosphere (argon or nitrogen), dissolve the amine-containing small molecule (5 equivalents) in anhydrous DMF in a round-bottom flask.

    • Add DIEA (2 equivalents relative to this compound) to the solution.

    • In a separate vial, dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF.

  • Reaction:

    • Slowly add the this compound solution to the stirred amine solution at room temperature.

    • Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS. For less reactive amines, the temperature can be increased to 40-50°C.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DMF.

    • Add cold diethyl ether to the residue to precipitate the PEGylated product.

    • Centrifuge or filter the mixture to collect the solid precipitate. Wash the precipitate with cold diethyl ether two more times to remove unreacted starting materials and DIEA salts.

    • Dry the crude product under vacuum.

    • Purify the crude product by reversed-phase HPLC or flash silica gel chromatography. The choice of purification method will depend on the properties of the target molecule.

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, LC-MS, and/or MALDI-TOF mass spectrometry.

Protocol 2: PEGylation of a Protein (e.g., at Lysine Residues)

This protocol provides a general method for PEGylating a protein with this compound in an aqueous buffer. This reaction is less common than using NHS-activated PEGs but can be effective. Careful optimization of pH and stoichiometry is critical to favor mono-PEGylation and avoid protein denaturation.

Materials:

  • This compound

  • Protein with accessible primary amines (e.g., lysine residues)

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-9.0. Crucially, this buffer must not contain primary amines (e.g., Tris or glycine).

  • Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).

  • Dialysis cassettes or centrifugal ultrafiltration units with an appropriate molecular weight cut-off (MWCO).

Procedure:

  • Protein Preparation:

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange the buffer to the Reaction Buffer using dialysis or a desalting column.

    • Adjust the protein concentration to 2-10 mg/mL in the Reaction Buffer.

  • Reaction:

    • Dissolve this compound in a small amount of the Reaction Buffer immediately before use.

    • Add the this compound solution to the protein solution with gentle stirring. A molar excess of this compound (e.g., 5-20 fold) is typically used. The optimal ratio must be determined empirically.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein.

  • Purification of the PEGylated Protein:

    • Remove unreacted this compound and other small molecules by dialysis or using a centrifugal ultrafiltration unit.

    • To separate mono-PEGylated protein from unreacted protein and multi-PEGylated species, use either Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).

      • SEC: Separates molecules based on size. PEGylated proteins will elute earlier than their unmodified counterparts.

      • IEX: Separates based on charge. PEGylation of lysine residues neutralizes their positive charge, leading to a change in the protein's isoelectric point and its binding affinity to the IEX resin. This is often the method of choice for separating different PEGylated species.

  • Characterization:

    • Analyze the purified fractions by SDS-PAGE to assess the degree of PEGylation.

    • Confirm the molecular weight of the PEGylated protein using MALDI-TOF mass spectrometry.

    • Assess the biological activity of the PEGylated protein using a relevant in vitro assay.

Visualizations

Caption: SN2 reaction mechanism of this compound with a primary amine.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep_reagents Dissolve Amine & Base in Anhydrous Solvent react Combine Reactants Stir at RT for 12-24h prep_reagents->react prep_peg Dissolve this compound in Anhydrous Solvent prep_peg->react monitor Monitor Progress (TLC / LC-MS) react->monitor concentrate Concentrate Mixture monitor->concentrate precipitate Precipitate with Cold Diethyl Ether concentrate->precipitate purify Purify by HPLC or Column Chromatography precipitate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for small molecule PEGylation.

Application Notes and Protocols for Surface Modification using m-PEG9-Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of methoxy-poly(ethylene glycol) with a terminal bromide group (m-PEG9-Br) for the surface modification of various materials. PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a surface, is a widely employed strategy to improve the biocompatibility, reduce non-specific protein adsorption, and enhance the in vivo circulation time of materials used in biomedical applications. The bromo-terminated PEG allows for a versatile and efficient method of surface functionalization through nucleophilic substitution reactions.

Principle of this compound Surface Modification

The primary mechanism for grafting this compound onto a surface involves a nucleophilic substitution reaction where a surface-immobilized nucleophile attacks the carbon atom bearing the bromide, which is a good leaving group. The most common approach utilizes a thiol group (-SH) as the nucleophile, leading to the formation of a stable thioether linkage. This process, often referred to as thiol-alkylation, is a type of "click chemistry" known for its high efficiency and specificity under mild reaction conditions.

The overall workflow for surface modification with this compound typically involves two main stages:

  • Surface Functionalization: Introduction of a suitable nucleophile, most commonly thiol groups, onto the material surface.

  • PEGylation: Reaction of the functionalized surface with this compound to covalently attach the PEG chains.

Applications

Surface modification with this compound is applicable to a wide range of materials and has significant implications in various fields:

  • Drug Delivery: Modifying the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) to prolong their circulation time in the bloodstream, enabling targeted drug delivery.[1][2]

  • Biomaterials and Medical Devices: Coating the surfaces of implants, catheters, and other medical devices to reduce biofouling, prevent bacterial adhesion, and improve biocompatibility.

  • Biosensors: Passivating sensor surfaces to minimize non-specific binding of interfering molecules, thereby enhancing the signal-to-noise ratio and sensor sensitivity.

  • Tissue Engineering: Modifying scaffold surfaces to control cell adhesion and proliferation.

Experimental Protocols

This section provides detailed protocols for the surface modification of a gold substrate as a model system. The principles can be adapted for other materials like silica (B1680970) or polymers by selecting the appropriate surface functionalization method.

Materials and Reagents
  • This compound (ensure purity and proper storage conditions)

  • Substrate (e.g., gold-coated glass slide, silicon wafer)

  • Thiol-modifying agent (e.g., 11-mercaptoundecanoic acid for gold surfaces, (3-mercaptopropyl)trimethoxysilane (B106455) for silica surfaces)

  • Solvents: Ethanol (B145695), deionized water, dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for dissolving this compound.

  • Base (e.g., triethylamine (B128534) or diisopropylethylamine)

  • Buffers (e.g., phosphate-buffered saline - PBS)

  • Nitrogen gas for drying

Protocol 1: Surface Thiolation of Gold Substrates

This protocol describes the formation of a self-assembled monolayer (SAM) of a thiol-containing molecule on a gold surface.

  • Substrate Cleaning:

    • Immerse the gold substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the substrate thoroughly with deionized water.

    • Rinse with ethanol.

    • Dry the substrate under a stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of the desired thiol-alkane (e.g., 11-mercaptoundecanoic acid) in absolute ethanol.

    • Immerse the clean, dry gold substrate in the thiol solution.

    • Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered SAM.

    • After incubation, remove the substrate from the thiol solution.

    • Rinse the substrate thoroughly with ethanol to remove any non-covalently bound thiols.

    • Dry the substrate under a stream of nitrogen gas.

Protocol 2: PEGylation of Thiol-Functionalized Surfaces with this compound

This protocol details the reaction between the surface-bound thiol groups and this compound.

  • Prepare this compound Solution:

    • Dissolve this compound in an anhydrous organic solvent such as DMSO or DMF to a final concentration of 10-50 mg/mL.

  • PEGylation Reaction:

    • Place the thiol-functionalized substrate in a reaction vessel.

    • Add the this compound solution to the vessel, ensuring the entire functionalized surface is covered.

    • Add a non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, to the reaction mixture (a 2-5 molar excess relative to the this compound) to act as a proton scavenger.

    • Allow the reaction to proceed for 12-24 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.

  • Washing and Drying:

    • After the reaction, remove the substrate from the reaction solution.

    • Rinse the substrate sequentially with the reaction solvent (DMSO or DMF), ethanol, and deionized water to remove unreacted this compound and other reagents.

    • Dry the PEGylated substrate under a stream of nitrogen gas.

    • Store the modified substrate in a clean, dry environment.

Characterization and Data Presentation

Successful surface modification can be verified and quantified using various analytical techniques.

Characterization Techniques
  • Contact Angle Goniometry: Measures the surface hydrophilicity. A decrease in the water contact angle after PEGylation indicates a more hydrophilic surface, consistent with successful PEG grafting.

  • X-ray Photoelectron Spectroscopy (XPS): Provides elemental composition of the surface. The appearance of the C 1s peak corresponding to the C-O bonds of the PEG backbone and the disappearance or attenuation of the substrate signal can confirm the presence of the PEG layer.

  • Atomic Force Microscopy (AFM): Can be used to visualize the surface topography and measure the thickness of the grafted PEG layer.

  • Thermogravimetric Analysis (TGA): For particulate materials, TGA can be used to quantify the amount of grafted PEG by measuring the weight loss upon heating.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For PEGylated nanoparticles, NMR can be a powerful tool to quantify the grafting density.[4][5][6]

Quantitative Data Summary

The following table summarizes typical quantitative data that can be obtained to characterize the surface modification process. The values presented are illustrative and will vary depending on the specific substrate, PEG linker, and reaction conditions.

ParameterUnmodified SubstrateThiol-Functionalized SubstrateThis compound Grafted Substrate
Water Contact Angle (°) 95 ± 565 ± 435 ± 3
PEG Grafting Density (chains/nm²) N/AN/A1.5 - 3.0
PEG Layer Thickness (nm) N/A~1-2 (SAM)3 - 5
XPS Atomic Concentration (%) - Carbon ~20~60~75
XPS Atomic Concentration (%) - Oxygen <1~10~20
XPS Atomic Concentration (%) - Sulfur 0~5<1 (attenuated)

Diagrams

Workflow for Surface Modification with this compound

G cluster_0 Surface Preparation cluster_1 Surface Functionalization cluster_2 PEGylation cluster_3 Characterization A Substrate Cleaning B Thiolation (SAM formation) A->B Clean Substrate C Reaction with this compound B->C Thiol-functionalized Surface D Analysis (Contact Angle, XPS, AFM) C->D PEGylated Surface

Caption: General workflow for surface modification.

Reaction Scheme: Thiol-Alkylation of a Surface with this compound

G cluster_0 Thiol-Functionalized Surface cluster_1 This compound cluster_2 PEGylated Surface Surface Substrate-SH Plus + Surface->Plus PEG Br-(CH2CH2O)9-OCH3 Arrow Base (e.g., Triethylamine) PEG->Arrow Product Substrate-S-(CH2CH2O)9-OCH3 Plus->PEG Arrow->Product

Caption: Thiol-bromo coupling reaction.

Signaling Pathway Analogy: Preventing Protein Adsorption

G cluster_0 Unmodified Surface cluster_1 PEGylated Surface A Hydrophobic Surface B Protein Adsorption (Biofouling) A->B Protein Interaction C Hydrophilic m-PEG9 Layer D Protein Repulsion (Antifouling) C->D Steric Hindrance & Hydration Layer

References

Application Notes and Protocols for Peptide PEGylation using m-PEG9-Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptides and proteins. This modification can lead to increased solubility, prolonged in vivo half-life, reduced immunogenicity, and improved stability against proteolytic degradation.[1][2] This document provides detailed application notes and protocols for the site-specific PEGylation of peptides using methoxy-poly(ethylene glycol)-9-bromide (m-PEG9-Br), a thiol-reactive PEGylating agent.

The use of a bromo-PEG derivative allows for the specific modification of cysteine residues within a peptide sequence via a thio-alkylation reaction.[3][4] This approach offers precise control over the site of PEGylation, which is crucial for preserving the biological activity of the peptide.[5][6] The this compound reagent provides a discrete PEG chain of nine ethylene (B1197577) glycol units, allowing for a modest increase in hydrodynamic volume, which can be beneficial for optimizing the therapeutic profile of smaller peptides.

Principle of the Reaction

The core of this PEGylation technique is the nucleophilic substitution reaction between the thiol group (-SH) of a cysteine residue in the peptide and the bromide group (-Br) of the this compound molecule. The reaction, often referred to as thio-alkylation, results in the formation of a stable thioether bond, covalently linking the PEG moiety to the peptide.[3] The reaction is typically carried out under mild conditions, with careful control of pH to ensure the specific reactivity of the thiol group.[7][8]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the PEGylation of a cysteine-containing peptide with this compound. Please note that these values are representative and may require optimization for specific peptide sequences.

ParameterTypical Value/RangeNotes
Reactants
Peptide Concentration1-10 mg/mLHigher concentrations can increase reaction rates but may also lead to aggregation.
This compound:Peptide Molar Ratio1.5:1 to 5:1A slight to moderate excess of the PEG reagent is often used to drive the reaction to completion.
Reaction Conditions
Solvent/BufferPhosphate buffer, Tris buffer, or similar non-nucleophilic buffersEnsure the buffer does not contain primary amines if there is a risk of side reactions.
pH7.0 - 8.5A slightly alkaline pH facilitates the deprotonation of the thiol group to the more nucleophilic thiolate anion.
Temperature4 - 25 °CLower temperatures can be used to minimize potential side reactions or peptide degradation.
Reaction Time2 - 24 hoursReaction progress should be monitored by HPLC.
Purification & Analysis
Purification MethodSize-Exclusion Chromatography (SEC) or Reversed-Phase HPLC (RP-HPLC)SEC is effective for separating based on size, while RP-HPLC separates based on hydrophobicity.[9][]
Analytical MethodRP-HPLC, Mass Spectrometry (MS)HPLC is used to assess purity, while MS confirms the identity and molecular weight of the conjugate.[11]
Expected Outcome
Conjugation Efficiency/Yield> 80%Highly dependent on the peptide sequence and reaction optimization.
Purity of Final Product> 95%Achievable with appropriate purification strategies.

Experimental Protocols

Protocol 1: PEGylation of a Cysteine-Containing Peptide with this compound

This protocol outlines the steps for the covalent attachment of this compound to a peptide containing a single cysteine residue.

Materials:

  • Cysteine-containing peptide (lyophilized)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate, 2 mM EDTA, pH 7.5

  • Degassing equipment (e.g., nitrogen or argon gas)

  • Reaction vessels (e.g., microcentrifuge tubes or glass vials)

  • Orbital shaker or magnetic stirrer

Procedure:

  • Peptide Preparation:

    • Accurately weigh the lyophilized peptide.

    • Dissolve the peptide in the degassed Reaction Buffer to a final concentration of 5 mg/mL. Degassing the buffer is crucial to prevent oxidation of the cysteine thiol group.

  • This compound Preparation:

    • Calculate the required amount of this compound to achieve a 3:1 molar excess relative to the peptide.

    • Immediately before use, dissolve the this compound in a small volume of the Reaction Buffer.

  • Conjugation Reaction:

    • Add the dissolved this compound solution to the peptide solution.

    • Gently mix the reaction mixture.

    • Incubate the reaction at room temperature (20-25°C) for 4-6 hours with gentle agitation. For sensitive peptides, the reaction can be performed at 4°C for 12-24 hours.

  • Monitoring the Reaction:

    • At various time points (e.g., 1, 2, 4, and 6 hours), withdraw a small aliquot of the reaction mixture.

    • Analyze the aliquot by RP-HPLC to monitor the consumption of the starting peptide and the formation of the PEGylated product.

  • Quenching the Reaction (Optional):

    • Once the reaction is deemed complete by HPLC analysis, it can be quenched by adding a small molecule thiol-containing reagent (e.g., L-cysteine or β-mercaptoethanol) in slight excess to react with any remaining this compound. This step may not be necessary if the purification is performed immediately.

  • Storage:

    • Store the crude reaction mixture at -20°C or proceed directly to purification.

Protocol 2: Purification of the m-PEG9-Peptide Conjugate by Size-Exclusion Chromatography (SEC)

This protocol is suitable for separating the higher molecular weight PEGylated peptide from the unreacted peptide and smaller reaction components.

Materials:

  • Crude PEGylation reaction mixture

  • SEC column (e.g., Superdex™ 75 or similar, with an appropriate molecular weight range)

  • SEC Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer

  • HPLC or FPLC system with a UV detector (214 nm or 280 nm)

  • Fraction collector

Procedure:

  • System Equilibration:

    • Equilibrate the SEC column with at least two column volumes of the SEC Mobile Phase at a flow rate recommended by the column manufacturer.

  • Sample Preparation:

    • Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatography:

    • Inject the filtered sample onto the equilibrated SEC column.

    • Elute the sample with the SEC Mobile Phase at a constant flow rate.

    • Monitor the elution profile using the UV detector. The PEGylated peptide will typically elute earlier than the unreacted peptide due to its larger size.

  • Fraction Collection:

    • Collect fractions corresponding to the peak of the PEGylated peptide.

  • Analysis of Fractions:

    • Analyze the collected fractions by RP-HPLC and mass spectrometry to confirm the purity and identity of the m-PEG9-peptide conjugate.

  • Pooling and Concentration:

    • Pool the pure fractions.

    • If necessary, concentrate the pooled fractions using a suitable method such as centrifugal filtration with an appropriate molecular weight cutoff membrane.

Protocol 3: Characterization by RP-HPLC and Mass Spectrometry

This protocol describes the analytical methods to assess the purity and confirm the identity of the PEGylated peptide.

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Purified m-PEG9-peptide conjugate

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the purified conjugate in Mobile Phase A.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the absorbance at 214 nm or 280 nm.

    • The PEGylated peptide will typically have a longer retention time than the unmodified peptide due to the increased hydrophobicity from the PEG chain.

    • Assess the purity by integrating the peak area of the conjugate relative to any impurities.

B. Mass Spectrometry (MS)

Procedure:

  • Sample Preparation:

    • Prepare the purified conjugate sample according to the requirements of the mass spectrometer (e.g., dilution in an appropriate solvent for ESI-MS or co-crystallization with a matrix for MALDI-TOF MS).

  • Mass Analysis:

    • Acquire the mass spectrum of the sample.

    • Determine the molecular weight of the PEGylated peptide. The observed mass should correspond to the theoretical mass of the peptide plus the mass of the m-PEG9 moiety.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Characterization cluster_product Final Product Peptide Cysteine-Containing Peptide Reaction Thio-alkylation Reaction (pH 7.0-8.5, RT, 2-24h) Peptide->Reaction PEG This compound PEG->Reaction Purification SEC or RP-HPLC Reaction->Purification Crude Product Analysis RP-HPLC (Purity) Mass Spectrometry (Identity) Purification->Analysis Purified Fractions FinalProduct Pure m-PEG9-Peptide Conjugate Analysis->FinalProduct Verified Product Reaction_Mechanism Peptide Peptide-SH (Cysteine Residue) plus1 + PEG This compound arrow pH 7.0-8.5 Conjugate Peptide-S-PEG9-m (Thioether Bond) plus2 + Byproduct HBr arrow->Conjugate Nucleophilic Substitution

References

Application Notes and Protocols for Utilizing m-PEG9-Br in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of methoxy-poly(ethylene glycol)-9-bromine (m-PEG9-Br) as a versatile linker in click chemistry applications. While this compound does not directly participate in click reactions, its terminal bromide is an excellent leaving group that can be readily converted into a reactive azide (B81097) functionality. This two-step process allows for the subsequent, highly efficient and specific conjugation to alkyne-containing molecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.

The inclusion of the hydrophilic nine-unit polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility and biocompatibility of the conjugated molecules, making this approach particularly valuable in bioconjugation, drug delivery, and materials science.[1]

Step 1: Conversion of this compound to m-PEG9-Azide (m-PEG9-N₃)

The initial and crucial step is the conversion of the terminal bromide of this compound to an azide group. This is achieved through a nucleophilic substitution reaction with sodium azide.

Experimental Protocol: Synthesis of m-PEG9-Azide

This protocol is adapted from procedures for the azidation of PEG-halides.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (B109758) (DCM)

  • Brine solution (saturated NaCl in water)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF to a concentration of approximately 0.1-0.2 M.

  • Add sodium azide (1.5-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60°C) overnight under a nitrogen or argon atmosphere. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • After the reaction is complete, remove the DMF under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (DCM) and wash with brine solution three times to remove residual sodium azide and DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield m-PEG9-azide as an oil or waxy solid.

  • The final product should be characterized by ¹H NMR and mass spectrometry to confirm the complete substitution of the bromide with the azide group.

Quantitative Data for Azidation Reaction
ParameterRecommended ValueNotes
This compound 1 equivalentThe starting material.
Sodium Azide 1.5 - 3 equivalentsA slight excess ensures complete conversion.
Solvent Anhydrous DMF or DMSOPolar aprotic solvents facilitate the SN2 reaction.
Reaction Temperature Room Temperature to 60°CHigher temperatures can accelerate the reaction.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS for completion.
Expected Yield 80 - 97%Yields can be very high depending on the scale and purification method.[2]

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

With the azide-functionalized PEG linker (m-PEG9-N₃) in hand, the click chemistry reaction can be performed to conjugate it to a molecule containing a terminal alkyne. The CuAAC reaction is highly efficient, specific, and biocompatible.[3][4]

Experimental Protocol: CuAAC Conjugation

This is a general protocol for a small-scale CuAAC reaction. Optimization may be required for specific substrates.

Materials:

  • m-PEG9-azide (from Step 1)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biomolecules)

  • Phosphate-buffered saline (PBS), pH 7.4 or other suitable buffer

  • Deionized water

  • Solvent for dissolving substrates (e.g., DMSO, DMF)

Procedure:

  • Preparation of Stock Solutions:

    • m-PEG9-azide: Prepare a 10 mM stock solution in deionized water or an appropriate organic solvent.

    • Alkyne-functionalized molecule: Prepare a 10 mM stock solution in a compatible solvent.

    • Copper(II) sulfate: Prepare a 100 mM stock solution in deionized water.

    • Sodium ascorbate: Prepare a 1 M stock solution in deionized water. This solution must be made fresh.

    • Ligand (TBTA/THPTA): Prepare a 50 mM stock solution in DMSO or water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized molecule (1 equivalent).

    • Add the m-PEG9-azide solution (1.1 - 1.5 equivalents).

    • Add the reaction buffer (e.g., PBS) to bring the reaction to the desired final volume. A final substrate concentration of 1-10 mM is a good starting point.

    • If using a ligand, add the TBTA or THPTA stock solution to a final concentration of 0.1-1 mM.

    • Add the copper(II) sulfate stock solution to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Reaction and Purification:

    • Vortex the reaction mixture gently and allow it to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration if dealing with sensitive biomolecules.

    • Monitor the reaction progress by LC-MS or HPLC.

    • Once the reaction is complete, the product can be purified by methods appropriate for the conjugate, such as size exclusion chromatography, reversed-phase HPLC, or dialysis.

Quantitative Data for CuAAC Reaction
ParameterRecommended ConcentrationNotes
Alkyne Substrate 1 equivalentThe limiting reagent.
m-PEG9-azide 1.1 - 1.5 equivalentsA slight excess of the azide can drive the reaction to completion.
Copper(II) Sulfate 0.1 - 1 mMThe catalyst precursor.
Sodium Ascorbate 1 - 5 mMReducing agent to generate and maintain Cu(I). Should be in excess of copper.
Ligand (TBTA/THPTA) 0.1 - 1 mMStabilizes the Cu(I) catalyst and protects biomolecules.
Reaction Time 1 - 4 hoursTypically rapid at room temperature.
Expected Yield > 80%CuAAC reactions are known for their high yields.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Azidation cluster_step2 Step 2: CuAAC Click Chemistry mPEG9Br This compound Reagents1 Sodium Azide (NaN₃) in DMF mPEG9Br->Reagents1 Nucleophilic Substitution mPEG9N3 m-PEG9-N₃ Reagents1->mPEG9N3 Purification1 Purification (Extraction & Evaporation) mPEG9N3->Purification1 mPEG9N3_in m-PEG9-N₃ Purification1->mPEG9N3_in Characterized Intermediate Reagents2 CuSO₄, Na-Ascorbate, Ligand (optional) mPEG9N3_in->Reagents2 Click Reaction Alkyne Alkyne-Molecule Alkyne->Reagents2 Click Reaction Conjugate PEGylated Conjugate Reagents2->Conjugate Purification2 Purification (Chromatography/Dialysis) Conjugate->Purification2

Caption: Overall workflow for the use of this compound in click chemistry.

CuAAC Reaction Mechanism

CuAAC_mechanism CuII Cu(II)SO₄ CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII Cu_Acetylide Copper(I)-Acetylide Intermediate CuI->Cu_Acetylide Alkyne R₁-Alkyne Alkyne->Cu_Acetylide Azide R₂-Azide (m-PEG9-N₃) Triazole_complex Copper-Triazolide Intermediate Azide->Triazole_complex Cu_Acetylide->Triazole_complex + Azide Triazole_complex->CuI Catalyst Regeneration Triazole 1,4-Disubstituted Triazole Conjugate Triazole_complex->Triazole + H⁺

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

The Role of m-PEG9-Br as a Flexible Linker in Molecular Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methoxy-poly(ethylene glycol)-9-bromide (m-PEG9-Br) as a flexible linker in the design and synthesis of advanced molecular probes. The unique properties of the PEG moiety, including its flexibility, hydrophilicity, and biocompatibility, make it an invaluable component in various applications, such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and fluorescent probes.[1][2][3] This document outlines the key advantages of using this compound, presents quantitative data on the impact of linker length, and provides detailed protocols for the synthesis and application of these molecular probes.

Key Advantages of this compound Linkers

The incorporation of an this compound linker into molecular probes offers several distinct advantages that can significantly enhance their performance both in vitro and in vivo:

  • Enhanced Solubility and Reduced Aggregation : The hydrophilic nature of the PEG chain improves the aqueous solubility of hydrophobic molecules, a common challenge in drug and probe development. This can prevent aggregation and improve the overall stability and deliverability of the probe.[]

  • Improved Pharmacokinetics : PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to increase the hydrodynamic radius of molecules, thereby reducing renal clearance and extending their circulation half-life in the body.[3][5]

  • Increased Biocompatibility and Reduced Immunogenicity : PEG is known for its low toxicity and minimal immunogenicity, making it a suitable choice for in vivo applications. The PEG chain can form a protective hydration layer around the molecule, shielding it from enzymatic degradation and recognition by the immune system.[3]

  • Optimal Spatial Orientation : The flexibility of the PEG linker allows the connected moieties (e.g., a targeting ligand and a functional molecule) to adopt optimal spatial orientations for effective interaction with their respective biological targets. In the context of PROTACs, this is crucial for the formation of a stable ternary complex between the target protein and the E3 ligase.[1][2]

  • Precise Control over Linker Length : The discrete length of the this compound linker allows for precise control over the distance between the connected molecules. This is a critical parameter for optimizing the efficacy of bifunctional molecules like PROTACs.[6][7][8]

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The length of the linker connecting the target-binding ligand and the E3 ligase-recruiting moiety in a PROTAC is a critical determinant of its degradation efficiency. The following table summarizes data from a study on estrogen receptor (ER)-α targeting PROTACs with varying linker lengths, demonstrating the significance of optimizing this parameter.

PROTAC Linker Length (atoms)ER Degradation (%) at 10 µMDC50 (µM)
9~40%>10
12~60%~5
16 ~80% ~1
19~50%~7
21~30%>10

Data adapted from a study on ERα-targeting PROTACs. The 16-atom linker demonstrated the highest efficacy in this specific system. It is important to note that the optimal linker length is target-dependent and needs to be empirically determined for each new PROTAC.[6][7][8]

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Molecular Probe using this compound

This protocol describes a general method for conjugating a fluorescent dye to a targeting peptide via an this compound linker.

Materials:

  • Targeting peptide with a free amine group (e.g., lysine (B10760008) side chain)

  • This compound

  • Amine-reactive fluorescent dye (e.g., NHS ester of a cyanine (B1664457) dye)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Sodium azide (B81097) (NaN3)

  • Triphenylphosphine (B44618) (PPh3)

  • Hydrochloric acid (HCl)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Azidation of this compound:

    • Dissolve this compound (1 eq) and sodium azide (3 eq) in anhydrous DMF.

    • Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain m-PEG9-N3.

  • Reduction of the Azide to an Amine:

    • Dissolve m-PEG9-N3 (1 eq) and triphenylphosphine (1.5 eq) in a mixture of THF and water (9:1).

    • Stir the reaction at room temperature for 8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture and purify the resulting m-PEG9-NH2 by column chromatography.

  • Conjugation of m-PEG9-amine to the Fluorescent Dye:

    • Dissolve the amine-reactive fluorescent dye (1 eq) and m-PEG9-NH2 (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3 eq) to the solution.

    • Stir the reaction at room temperature for 4 hours in the dark.

    • Monitor the reaction by HPLC.

    • Upon completion, purify the dye-PEG conjugate by preparative reverse-phase HPLC.

  • Conjugation of the Dye-PEG construct to the Targeting Peptide:

    • Activate the carboxylic acid group of the dye-PEG construct using a standard coupling agent like HATU in the presence of DIPEA.

    • Add the targeting peptide with a free amine group to the activated dye-PEG solution.

    • Stir the reaction at room temperature for 12 hours.

    • Purify the final fluorescent molecular probe by preparative reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: Cell-Based Imaging Assay with a this compound Linked Fluorescent Probe

This protocol provides a general workflow for evaluating the targeting specificity of a fluorescent molecular probe in a cell culture model.

Materials:

  • Cells expressing the target of interest (and control cells lacking the target)

  • Fluorescent molecular probe synthesized in Protocol 1

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for cell fixation

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture:

    • Culture the target-expressing cells and control cells in appropriate medium until they reach 70-80% confluency in multi-well imaging plates.

  • Probe Incubation:

    • Prepare a stock solution of the fluorescent molecular probe in DMSO.

    • Dilute the probe to the desired final concentration in pre-warmed cell culture medium.

    • Remove the old medium from the cells and add the medium containing the fluorescent probe.

    • Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37 °C in a CO2 incubator.

  • Washing and Fixation:

    • Remove the probe-containing medium and wash the cells three times with warm PBS to remove unbound probe.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining and Mounting:

    • Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

    • Add a small volume of PBS or an anti-fade mounting medium to the wells.

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope with appropriate filter sets for the fluorescent probe and DAPI.

    • Acquire images of both the target-expressing and control cells to assess the specificity of the probe.

    • Quantify the fluorescence intensity in the images to compare the uptake of the probe in the different cell lines.

Mandatory Visualizations

PROTAC_Mechanism

Caption: Mechanism of action of a PROTAC utilizing a flexible linker.

Experimental_Workflow end_synthesis end_synthesis incubation incubation end_synthesis->incubation Probe Application

Caption: Experimental workflow for synthesis and application of a fluorescent probe.

References

Application Notes and Protocols: Creating Hydrogels with m-PEG9-Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis and characterization of polyethylene (B3416737) glycol (PEG) based hydrogels, starting from methoxy-poly(ethylene glycol)-bromide (m-PEG9-Br). The protocols cover the functionalization of the terminal bromine and subsequent crosslinking into hydrogels via various methods. Characterization techniques and applications in drug delivery are also detailed.

Overview of Hydrogel Formation from this compound

The synthesis of hydrogels from this compound is a two-stage process. First, the terminal bromide of the this compound must be converted into a reactive functional group suitable for crosslinking. This guide details the conversion of this compound to three key precursors: m-PEG9-Acrylate, m-PEG9-Thiol, and m-PEG9-Azide. In the second stage, these functionalized PEG precursors are crosslinked to form a hydrogel network. This document provides protocols for three distinct and widely used crosslinking strategies: Photopolymerization, Thiol-Ene Click Chemistry, and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Hydrogel_Formation_Overview This compound This compound Functionalization Functionalization This compound->Functionalization m-PEG9-Acrylate m-PEG9-Acrylate Functionalization->m-PEG9-Acrylate m-PEG9-Thiol m-PEG9-Thiol Functionalization->m-PEG9-Thiol m-PEG9-Azide m-PEG9-Azide Functionalization->m-PEG9-Azide Crosslinking Crosslinking m-PEG9-Acrylate->Crosslinking m-PEG9-Thiol->Crosslinking m-PEG9-Azide->Crosslinking Hydrogel Hydrogel Crosslinking->Hydrogel

Caption: Overall workflow for hydrogel synthesis from this compound.

Stage 1: Functionalization of this compound

This section provides protocols for the conversion of the terminal bromide of this compound to acrylate (B77674), thiol, and azide (B81097) functionalities.

Synthesis of m-PEG9-Acrylate

This protocol describes the conversion of this compound to m-PEG9-Acrylate, a precursor for hydrogels formed via photopolymerization.

Protocol:

  • Dissolution: Dissolve this compound in anhydrous toluene.

  • Reaction with Acrylic Acid: Add acrylic acid and a hindered base (e.g., triethylamine) to the solution. The base scavenges the HBr formed during the reaction.

  • Reaction Conditions: Stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

  • Purification:

    • Filter the reaction mixture to remove the triethylamine (B128534) hydrobromide salt.

    • Precipitate the m-PEG9-Acrylate by adding the filtrate to cold diethyl ether.

    • Collect the precipitate by filtration and wash with cold diethyl ether.

    • Dry the product under vacuum.

  • Characterization: Confirm the successful synthesis and purity of m-PEG9-Acrylate using ¹H NMR spectroscopy by observing the appearance of vinyl proton signals.

mPEG_Acrylate_Synthesis cluster_reactants Reactants cluster_process Process This compound This compound Dissolve_in_Toluene Dissolve in Toluene This compound->Dissolve_in_Toluene Acrylic_Acid Acrylic_Acid Acrylic_Acid->Dissolve_in_Toluene Triethylamine Triethylamine Triethylamine->Dissolve_in_Toluene React_40_50C React at 40-50°C Dissolve_in_Toluene->React_40_50C Purify Purify (Precipitation) React_40_50C->Purify Product m-PEG9-Acrylate Purify->Product

Caption: Synthesis workflow for m-PEG9-Acrylate.

Synthesis of m-PEG9-Thiol

This protocol details the conversion of this compound to m-PEG9-Thiol, a precursor for hydrogels formed via thiol-ene chemistry.

Protocol:

  • Reaction with Thioacetate (B1230152): Dissolve this compound in a suitable organic solvent like dimethylformamide (DMF). Add potassium thioacetate and stir the mixture at room temperature for 24 hours.

  • Isolation of Thioacetate Intermediate: Precipitate the m-PEG9-thioacetate by adding the reaction mixture to cold diethyl ether. Collect the precipitate and dry it under vacuum.

  • Hydrolysis to Thiol: Dissolve the m-PEG9-thioacetate in a solution of hydrochloric acid in methanol. Stir the solution at room temperature for 12-24 hours to hydrolyze the thioacetate to a thiol.

  • Purification:

    • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Precipitate the m-PEG9-Thiol in cold diethyl ether.

    • Collect and dry the final product under vacuum.

  • Characterization: Confirm the synthesis of m-PEG9-Thiol using ¹H NMR and Ellman's test for free thiols.

mPEG_Thiol_Synthesis This compound This compound React_with_Thioacetate React_with_Thioacetate This compound->React_with_Thioacetate 1. Potassium Thioacetate in DMF m-PEG9-Thioacetate m-PEG9-Thioacetate React_with_Thioacetate->m-PEG9-Thioacetate Intermediate Hydrolysis Hydrolysis m-PEG9-Thioacetate->Hydrolysis 2. HCl in Methanol Purification Purification Hydrolysis->Purification m-PEG9-Thiol m-PEG9-Thiol Purification->m-PEG9-Thiol

Caption: Two-step synthesis of m-PEG9-Thiol.

Synthesis of m-PEG9-Azide

This protocol describes the synthesis of m-PEG9-Azide from this compound, a precursor for hydrogels formed via click chemistry.

Protocol:

  • Reaction with Sodium Azide: Dissolve this compound in a polar aprotic solvent such as dimethylformamide (DMF). Add an excess of sodium azide (NaN₃).

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 24 hours under an inert atmosphere.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the inorganic salts by filtration.

    • Precipitate the m-PEG9-Azide by adding the filtrate to cold diethyl ether.

    • Collect the precipitate by filtration and wash with cold diethyl ether.

    • Dry the product under vacuum.

  • Characterization: Confirm the successful synthesis of m-PEG9-Azide by FTIR spectroscopy (azide peak around 2100 cm⁻¹) and ¹H NMR spectroscopy.

mPEG_Azide_Synthesis This compound This compound React_with_NaN3 React_with_NaN3 This compound->React_with_NaN3 Sodium Azide in DMF, 60-80°C Purification Purification React_with_NaN3->Purification Precipitation in Diethyl Ether m-PEG9-Azide m-PEG9-Azide Purification->m-PEG9-Azide

Caption: Synthesis of m-PEG9-Azide from this compound.

Stage 2: Hydrogel Formation

This section provides protocols for crosslinking the functionalized m-PEG9 derivatives into hydrogels.

Method 1: Photopolymerization of m-PEG9-Acrylate Hydrogels

This method utilizes UV light to initiate the polymerization of acrylate groups, forming a crosslinked hydrogel network.

Protocol:

  • Precursor Solution Preparation:

    • Dissolve the m-PEG9-Acrylate and a multi-functional acrylate crosslinker (e.g., PEG-diacrylate) in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a photoinitiator (e.g., Irgacure 2959) to the solution. The concentration of the photoinitiator typically ranges from 0.05% to 0.5% (w/v).

  • Hydrogel Formation:

    • Pipette the precursor solution into a mold of the desired shape and size.

    • Expose the solution to UV light (e.g., 365 nm) for a specified duration (typically 5-15 minutes). The exposure time will depend on the photoinitiator concentration and light intensity.

  • Post-Formation Processing:

    • Gently remove the hydrogel from the mold.

    • Wash the hydrogel extensively with buffer to remove any unreacted monomers and photoinitiator.

Photopolymerization_Workflow Prepare_Solution Prepare Precursor Solution (m-PEG9-Acrylate, Crosslinker, Photoinitiator) Pipette_to_Mold Pipette into Mold Prepare_Solution->Pipette_to_Mold UV_Exposure Expose to UV Light (365 nm) Pipette_to_Mold->UV_Exposure Wash_Hydrogel Wash Hydrogel UV_Exposure->Wash_Hydrogel Hydrogel_Product Crosslinked Hydrogel Wash_Hydrogel->Hydrogel_Product

Caption: Workflow for photopolymerization of hydrogels.

Method 2: Thiol-Ene Click Chemistry for Hydrogel Formation

This method involves the reaction between a thiol-functionalized PEG and a PEG functionalized with an "ene" group (e.g., norbornene) in the presence of a photoinitiator and light.

Protocol:

  • Precursor Preparation:

    • Synthesize or procure a multi-arm PEG-norbornene.

    • Use the synthesized m-PEG9-Thiol.

  • Precursor Solution Preparation:

    • Dissolve the multi-arm PEG-norbornene and m-PEG9-Thiol in a suitable buffer (e.g., PBS, pH 7.4) at a stoichiometric ratio of ene to thiol groups.

    • Add a photoinitiator (e.g., LAP, Eosin-Y).

  • Hydrogel Formation:

    • Expose the precursor solution to visible or UV light to initiate the thiol-ene reaction. Gelation typically occurs within minutes.

  • Post-Formation Processing:

    • Wash the hydrogel with buffer to remove any unreacted components.

Thiol_Ene_Workflow Prepare_Precursors Prepare Precursors: - Multi-arm PEG-Norbornene - m-PEG9-Thiol Mix_in_Buffer Mix Precursors and Photoinitiator in Buffer Prepare_Precursors->Mix_in_Buffer Light_Exposure Expose to Light (Visible or UV) Mix_in_Buffer->Light_Exposure Hydrogel_Formation Hydrogel Formation Light_Exposure->Hydrogel_Formation

Caption: Thiol-Ene click chemistry for hydrogel formation.

Method 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal click chemistry reaction that proceeds without a catalyst, making it highly suitable for encapsulating sensitive biological molecules.

Protocol:

  • Precursor Preparation:

    • Synthesize or procure a PEG derivative containing a strained alkyne (e.g., dibenzocyclooctyne, DBCO). This can be a multi-arm PEG-DBCO to act as a crosslinker.

    • Use the synthesized m-PEG9-Azide.

  • Hydrogel Formation:

    • Prepare separate solutions of the PEG-DBCO and m-PEG9-Azide in a biocompatible buffer.

    • Mix the two solutions. Gelation will occur spontaneously at room temperature, typically within minutes. The gelation time can be tuned by adjusting the concentration of the precursors.

  • Post-Formation Processing:

    • The resulting hydrogel is generally biocompatible and may not require extensive washing, depending on the application.

SPAAC_Workflow Prepare_Solutions Prepare separate solutions of: - PEG-DBCO - m-PEG9-Azide Mix_Solutions Mix Solutions Prepare_Solutions->Mix_Solutions Spontaneous_Gelation Spontaneous Gelation at Room Temperature Mix_Solutions->Spontaneous_Gelation Hydrogel_Product Crosslinked Hydrogel Spontaneous_Gelation->Hydrogel_Product

Caption: Workflow for SPAAC hydrogel formation.

Characterization of Hydrogels

This section outlines key experiments to characterize the physical and chemical properties of the prepared hydrogels.

Swelling Ratio

The swelling ratio is a measure of the hydrogel's ability to absorb and retain water.

Protocol:

  • Initial Weight: Weigh a sample of the as-prepared hydrogel (W_initial).

  • Swelling: Immerse the hydrogel in a buffer solution (e.g., PBS) at a specific temperature (e.g., 37 °C).

  • Equilibrium Swelling: At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (W_swollen). Continue until the weight remains constant, indicating equilibrium swelling.

  • Drying: Lyophilize or oven-dry the swollen hydrogel until a constant weight is achieved (W_dry).

  • Calculation:

    • Swelling Ratio (Q) = W_swollen / W_dry

    • Equilibrium Water Content (EWC) % = [(W_swollen - W_dry) / W_swollen] x 100

Mechanical Testing

The mechanical properties of the hydrogel, such as its stiffness, are crucial for many applications.

Protocol (Compressive Modulus):

  • Sample Preparation: Prepare cylindrical hydrogel samples of known diameter and height.

  • Measurement: Use a mechanical tester with a compression platen.

  • Test Conditions: Apply a compressive strain at a constant rate (e.g., 1 mm/min).

  • Data Analysis: Record the resulting stress. The compressive modulus is the slope of the initial linear region of the stress-strain curve.

Hydrogel PropertyTypical RangeFactors Influencing Property
Swelling Ratio (Q) 5 - 100- PEG molecular weight (higher MW, higher Q) - Crosslinking density (higher density, lower Q) - Polymer concentration (higher concentration, lower Q)
Compressive Modulus 1 - 100 kPa- Crosslinking density (higher density, higher modulus) - Polymer concentration (higher concentration, higher modulus) - PEG molecular weight (lower MW, higher modulus)

Application in Drug Delivery

Hydrogels are excellent candidates for controlled drug delivery systems.

Drug Loading

Passive Loading:

  • Swell the hydrogel in a concentrated solution of the drug.

  • Allow the drug to diffuse into the hydrogel network until equilibrium is reached.

In-situ Loading:

  • Dissolve the drug in the precursor solution before crosslinking.

  • This method entraps the drug within the hydrogel network as it forms. This is particularly suitable for SPAAC and enzymatic crosslinking methods which are performed under mild conditions.

In Vitro Drug Release

Protocol:

  • Loading: Load the hydrogel with the drug of interest.

  • Release Study: Place the drug-loaded hydrogel in a known volume of release buffer (e.g., PBS at 37 °C).

  • Sampling: At predetermined time points, withdraw a small aliquot of the release buffer and replace it with fresh buffer to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released over time.

ParameterDescriptionTypical Measurement
Loading Capacity The amount of drug per unit weight of the hydrogel.(Total drug in hydrogel) / (Weight of dry hydrogel)
Encapsulation Efficiency The percentage of the initial drug that is successfully entrapped in the hydrogel.[(Total drug in hydrogel) / (Initial drug amount)] x 100%
Release Kinetics The rate at which the drug is released from the hydrogel.Cumulative release profile over time.

Disclaimer: These protocols provide a general framework. Optimization of reaction conditions, concentrations, and purification methods may be necessary for specific applications and PEG molecular weights. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols for the Confirmation of m-PEG9-Br Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical methods used to confirm the successful conjugation of methoxy-poly(ethylene glycol)-bromine with a target molecule (e.g., a protein, peptide, or small molecule). The successful attachment of the m-PEG9-Br moiety is critical for altering the pharmacokinetic and pharmacodynamic properties of the target molecule. Rigorous analytical characterization is therefore essential for ensuring product quality, consistency, and efficacy.

Introduction to this compound Conjugation Analysis

The covalent attachment of a discrete-length polyethylene (B3416737) glycol (dPEG®), such as this compound, to a biomolecule can enhance its solubility, stability, and circulation half-life.[1] Confirmation of successful conjugation and characterization of the resulting product are critical steps in the development of PEGylated therapeutics. A multi-faceted analytical approach is typically required to provide unambiguous evidence of conjugation, determine the extent of PEGylation, and identify the conjugation site(s). The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical Methods for Conjugation Confirmation

A combination of chromatographic separation and spectroscopic techniques is essential for a comprehensive analysis of the conjugation reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: ¹H NMR spectroscopy is a powerful tool for confirming the covalent attachment of the this compound to a target molecule.[2][3] It provides detailed information about the chemical environment of the protons in the molecule. Upon successful conjugation, new peaks corresponding to the protons of the PEG chain will appear in the spectrum of the purified conjugate. Furthermore, shifts in the signals of the protons on the target molecule at or near the conjugation site can be observed. The integration of the PEG-related signals relative to the signals of the target molecule can be used to estimate the degree of PEGylation.[2] It is important to correctly assign the peaks, taking into account potential complexities like ¹³C-¹H coupling in larger PEG chains.[2][4]

Key Observable Changes:

  • Appearance of a sharp singlet around 3.38 ppm corresponding to the methoxy (B1213986) (CH₃O-) group of the PEG.

  • A complex multiplet signal between 3.5 and 3.8 ppm arising from the ethylene (B1197577) glycol repeating units (-OCH₂CH₂-).

  • Disappearance or significant downfield shift of the proton signals at the conjugation site on the target molecule.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is an indispensable technique for confirming the mass of the resulting conjugate, which directly reflects the number of attached this compound units.[5] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry can be used.[5][6] ESI-MS, often coupled with liquid chromatography (LC-MS), is particularly useful for analyzing complex mixtures and can provide information on the distribution of different PEGylated species.[7] The mass of the this compound moiety (C₁₉H₃₉BrO₉, molecular weight: 507.41 g/mol ) will be added to the mass of the target molecule for each successful conjugation.

Key Observable Changes:

  • An increase in the molecular weight of the target molecule corresponding to the mass of the this compound (507.41 Da) or multiples thereof.

  • The presence of a new set of peaks in the mass spectrum representing the PEGylated conjugate.

  • For proteins, analysis of peptide fragments after proteolytic digestion (peptide mapping) can pinpoint the exact site(s) of PEGylation.[7]

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a fundamental technique for separating the PEGylated conjugate from the unreacted starting materials (target molecule and this compound) and other reaction byproducts.[] Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are the most common modes used. SEC separates molecules based on their hydrodynamic volume, with the larger PEGylated conjugate eluting earlier than the unconjugated molecule.[9] RP-HPLC separates based on hydrophobicity. The addition of the hydrophilic PEG chain will typically decrease the retention time of the conjugate on a reversed-phase column compared to the unmodified parent molecule.[10] Various detectors can be used, including UV-Vis (if the target molecule has a chromophore), Refractive Index (RI), Evaporative Light Scattering (ELSD), or Charged Aerosol Detection (CAD).[11][12]

Key Observable Changes:

  • SEC-HPLC: A shift to a shorter retention time for the conjugate compared to the unconjugated molecule.

  • RP-HPLC: A shift to a shorter retention time for the conjugate compared to the more hydrophobic unconjugated molecule.

  • Quantification of the peak areas allows for the determination of the reaction conversion and the purity of the final product.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy can provide confirmatory evidence of PEG conjugation by identifying the characteristic vibrational bands of the PEG chain in the spectrum of the conjugate.[13] The most prominent feature of a PEG molecule is the strong C-O-C (ether) stretching vibration.[14][15] While FTIR is generally not a quantitative technique for determining the degree of PEGylation, it serves as a rapid and straightforward method to confirm the presence of the PEG moiety in the final product.[13]

Key Observable Changes:

  • Appearance of a strong, characteristic C-O-C stretching band around 1100 cm⁻¹.[16]

  • The presence of CH₂ stretching vibrations around 2870 cm⁻¹.

Experimental Protocols

¹H NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 1-5 mg of the purified and lyophilized conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent will depend on the solubility of the conjugate.

    • Add an internal standard (e.g., TMS or TMSP-d₄) if quantitative analysis is desired.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: -2 to 12 ppm.

    • Temperature: 298 K.

  • Data Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw FID data.

    • Reference the spectrum to the residual solvent peak or the internal standard.

    • Integrate the characteristic peaks of the m-PEG9 moiety and the target molecule.

    • Calculate the degree of PEGylation by comparing the integral of a PEG signal (e.g., the methoxy protons) to the integral of a well-resolved signal from the target molecule with a known number of protons.

LC-MS (ESI-TOF) Protocol
  • Sample Preparation:

    • Dissolve the purified conjugate in a solvent compatible with the mobile phase (e.g., water/acetonitrile with 0.1% formic acid) to a concentration of approximately 0.1-1.0 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Parameters (RP-HPLC):

    • Column: C4 or C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Parameters (ESI-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Sampling Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: 500-5000 m/z.

  • Data Analysis:

    • Process the total ion chromatogram (TIC) to identify the peak corresponding to the conjugate.

    • Deconvolute the mass spectrum of the conjugate peak to obtain the zero-charge mass.

    • Compare the measured mass with the theoretical mass of the conjugate.

SEC-HPLC Protocol
  • Sample Preparation:

    • Dissolve the reaction mixture or purified conjugate in the mobile phase to a concentration of 0.5-2.0 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Parameters:

    • Column: Size-exclusion column suitable for the molecular weight range of the conjugate and starting materials.

    • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

    • Flow Rate: 0.5-1.0 mL/min (isocratic).

    • Column Temperature: 25 °C.

    • Detector: UV at 280 nm (for proteins) or Refractive Index (RI).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak areas of the conjugate, unconjugated molecule, and any aggregates.

    • Calculate the percentage of conjugated material and the purity of the sample.

FTIR Spectroscopy Protocol
  • Sample Preparation:

    • For solid samples, mix a small amount (1-2 mg) of the lyophilized conjugate with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Collect a background spectrum of the empty sample compartment or the KBr pellet.

  • Data Analysis:

    • Identify the characteristic absorption bands for the PEG moiety (C-O-C stretch at ~1100 cm⁻¹, CH₂ stretch at ~2870 cm⁻¹) and the functional groups of the target molecule.

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts for this compound and Conjugate

ProtonsThis compound (in CDCl₃)Conjugate (in D₂O)
CH₃O-~3.38 ppm (s, 3H)~3.35 ppm (s, 3H)
-OCH₂CH₂O-~3.65 ppm (m, 32H)~3.60 ppm (m, 32H)
-CH₂Br~3.80 ppm (t, 2H)N/A (signal shifts upon conjugation)
Target Molecule ProtonsVariesVaries (shifts near conjugation site)

Table 2: Expected Mass Spectrometry Results

AnalyteTheoretical Mass (Da)Observed Mass (Da)Mass Difference (Da)
Target MoleculeXXN/A
This compound507.41-N/A
Mono-PEGylated ConjugateX + 507.41(X + 507.41) ± 0.1~507.4
Di-PEGylated ConjugateX + 1014.82(X + 1014.82) ± 0.1~1014.8

Table 3: Representative HPLC Retention Times

AnalyteSEC-HPLC (minutes)RP-HPLC (minutes)
PEGylated ConjugateShorterShorter
Unconjugated Target MoleculeLongerLonger
Free this compoundLongestVaries

Table 4: Key FTIR Vibrational Frequencies

Functional GroupWavenumber (cm⁻¹)Expected in...
C-O-C Stretch (Ether)~1100This compound, Conjugate
C-H Stretch (Alkyl)~2870This compound, Conjugate
Amide I (if protein/peptide)~1650Target Molecule, Conjugate
Amide II (if protein/peptide)~1550Target Molecule, Conjugate

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_analysis Analytical Confirmation start This compound + Target Molecule reaction Reaction & Purification start->reaction product Purified Conjugate reaction->product hplc HPLC (SEC/RP) product->hplc Purity & Separation ms Mass Spectrometry product->ms Mass Confirmation nmr NMR Spectroscopy product->nmr Structural Confirmation ftir FTIR Spectroscopy product->ftir Functional Group ID analytical_logic cluster_question Key Analytical Questions cluster_technique Primary Techniques cluster_answer Information Obtained q1 Is the conjugate formed? t1 Mass Spectrometry HPLC q1->t1 q2 What is the purity? t2 HPLC q2->t2 q3 What is the structure? t3 NMR MS/MS q3->t3 a1 Mass increase confirms covalent bond. Shift in retention time. t1->a1 a2 Quantification of product vs. reactants. t2->a2 a3 Proton environment from NMR. Conjugation site from MS/MS. t3->a3

References

Troubleshooting & Optimization

How to improve the yield of m-PEG9-Br reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving m-PEG9-Br.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a methoxy-terminated polyethylene (B3416737) glycol (PEG) derivative with nine repeating ethylene (B1197577) glycol units and a terminal bromide. The bromide is an excellent leaving group in nucleophilic substitution reactions. This reagent is primarily used in bioconjugation, a process also known as PEGylation, to covalently attach the hydrophilic PEG chain to biomolecules such as proteins, peptides, or small molecule drugs. This modification can improve the therapeutic properties of these molecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.

Q2: What is the underlying reaction mechanism for this compound conjugation?

The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, a nucleophile (an electron-rich species) attacks the carbon atom attached to the bromine. As the new bond between the nucleophile and the carbon forms, the bond between the carbon and the bromine atom breaks, with bromine leaving as a bromide ion.

Q3: What are the common nucleophiles used in this compound reactions?

Common nucleophiles for this compound reactions are primary amines (e.g., the epsilon-amino group of lysine (B10760008) residues in proteins), and thiols (e.g., the sulfhydryl group of cysteine residues in proteins). Other nucleophiles can also be used depending on the target molecule.

Q4: How can I monitor the progress of my this compound reaction?

Several techniques can be used to monitor the reaction progress:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates proteins based on their molecular weight. PEGylated proteins will have a higher molecular weight and will migrate slower on the gel compared to the un-PEGylated protein.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The larger PEGylated conjugate will elute earlier than the smaller, unreacted starting materials.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can confirm the mass of the PEGylated product, verifying the number of attached PEG chains.

Troubleshooting Guides

Issue 1: Low Yield of PEGylated Product

A low yield of the desired PEGylated product is a common issue. The following sections provide potential causes and solutions.

Incorrect reaction parameters can significantly impact the reaction yield.

  • pH: The pH of the reaction buffer is critical, especially when targeting specific amino acid residues. For reactions with primary amines (lysine residues), a pH range of 7-9 is generally recommended to ensure the amine is deprotonated and thus nucleophilic.[1]

  • Molar Ratio: The ratio of this compound to the target molecule is a key factor. A higher molar excess of the PEG reagent can drive the reaction to completion, but excessive amounts can lead to multiple PEGylations or aggregation. It is advisable to perform a titration to determine the optimal molar ratio.

  • Temperature and Time: PEGylation reactions are typically performed at room temperature for a few hours or at 4°C overnight. Longer reaction times at lower temperatures can sometimes improve yield and reduce the formation of side products.

Parameter Typical Range Effect on Yield Reference
pH (for amine conjugation)7.0 - 9.0Higher pH within this range generally increases the reaction rate and yield by promoting deprotonation of the amine.[2]
Molar Ratio (this compound:Protein)5:1 to 50:1Increasing the molar ratio generally increases the degree of PEGylation, but can lead to multiple additions and aggregation.[3]
Temperature4°C - 25°CHigher temperatures can increase the reaction rate, but may also lead to protein denaturation or increased side reactions.[3]
Reaction Time1 - 24 hoursLonger reaction times can lead to higher conversion, but also increase the risk of side reactions and product degradation.[3]

The purity and stability of the reactants are crucial for a successful reaction.

  • This compound: Ensure the this compound is of high purity and has been stored under appropriate conditions (typically at -20°C, protected from moisture) to prevent hydrolysis of the bromide.

  • Target Molecule: The purity of the protein, peptide, or small molecule is important. Contaminants can compete in the reaction or inhibit it.

Unwanted side reactions can consume reactants and reduce the yield of the desired product.

  • Reaction with Thiols: If your protein contains free cysteine residues and you are targeting amines, side reactions with the thiol groups can occur. Thiol-maleimide chemistry is generally more specific for cysteine modification.

  • Hydrolysis: The bromide on this compound can be hydrolyzed by water, especially at higher pH and temperature, rendering it inactive. It is important to use anhydrous solvents when possible and to minimize exposure of the reagent to moisture.

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// Edges Start -> Check_Conditions; Start -> Check_Reagents; Start -> Check_Side_Reactions;

Check_Conditions -> Optimize_pH [label="pH suboptimal?"]; Check_Conditions -> Optimize_Ratio [label="Ratio suboptimal?"]; Check_Conditions -> Optimize_Temp_Time [label="Temp/Time suboptimal?"];

Check_Reagents -> New_Reagents [label="Degraded reagents?"]; Check_Reagents -> Purify_Target [label="Impure target?"];

Check_Side_Reactions -> Analyze_Byproducts [label="Unexpected products?"]; Analyze_Byproducts -> Modify_Strategy;

Optimize_pH -> Success; Optimize_Ratio -> Success; Optimize_Temp_Time -> Success; New_Reagents -> Success; Purify_Target -> Success; Modify_Strategy -> Success; } .dot Caption: Troubleshooting workflow for low yield in this compound reactions.

Issue 2: Protein Aggregation

Aggregation of the protein during or after the PEGylation reaction can be a significant problem, leading to loss of product and difficulty in purification.

  • High Degree of PEGylation: Attaching too many PEG chains to a protein can lead to aggregation. Reducing the molar excess of this compound may help mitigate this.

  • Hydrophobic Interactions: Although PEG is hydrophilic, the protein itself may have exposed hydrophobic patches that can lead to aggregation. The addition of non-ionic detergents or optimizing the buffer composition can sometimes help.

  • Purification Conditions: Ensure that the buffers used during purification are optimized to maintain the solubility of the conjugate.

Experimental Protocols

General Protocol for PEGylation of a Protein with this compound

This protocol provides a general framework for the conjugation of this compound to primary amines (lysine residues) on a protein. Optimal conditions will need to be determined empirically for each specific protein.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain any primary amines (e.g., Tris) that would compete with the reaction.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in the Reaction Buffer to the desired stock concentration.

  • PEGylation Reaction:

    • Add the this compound solution to the protein solution at the desired molar ratio (e.g., 20:1 PEG:protein).

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from excess reagents and byproducts using Size Exclusion Chromatography (SEC). The larger PEGylated protein will elute before the smaller unreacted this compound and quenching agent.

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// Edges Start -> Prep_Protein; Prep_Protein -> Reaction; Prep_PEG -> Reaction; Reaction -> Incubate; Incubate -> Quench; Quench -> Purify; Purify -> Analyze; Analyze -> End; } .dot Caption: General experimental workflow for protein PEGylation with this compound.

References

Troubleshooting solubility issues with m-PEG9-Br conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG9-Br conjugates. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Troubleshooting Guide

Issue: Poor Solubility of this compound Conjugate During or After the Reaction

Q1: My this compound conjugate is precipitating out of solution during the conjugation reaction. What could be the cause and how can I fix it?

A1: Precipitation during the conjugation reaction is a common issue, often indicative of protein aggregation. Several factors can contribute to this problem. Here’s a systematic approach to troubleshooting:

  • Optimize Reaction pH: The pH of your reaction buffer is critical. For reactions targeting primary amines (like lysine (B10760008) residues), a pH range of 7-9 is generally recommended. If you are targeting thiol groups (cysteines), a pH of 6.5-7.5 is optimal.[1] Deviating from the optimal pH can lead to changes in the protein's surface charge, promoting aggregation.

  • Adjust Molar Ratio of this compound to Protein: An excessive molar ratio of the PEG reagent to your protein can lead to over-PEGylation, which may alter the protein's properties and induce aggregation.[2] It is advisable to perform a titration to determine the optimal molar ratio. Start with a lower ratio (e.g., 1:1 or 5:1 of PEG to protein) and gradually increase it.[2]

  • Control Protein Concentration: High concentrations of the protein can increase the likelihood of intermolecular interactions and aggregation. If possible, perform the reaction at a lower protein concentration (e.g., < 5 mg/mL).

  • Proper Reagent Dissolution and Addition: this compound, like many PEG reagents, should first be dissolved in a small amount of an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer.[3] Add the dissolved PEG reagent to the protein solution slowly and with gentle mixing to avoid localized high concentrations that can trigger precipitation.

  • Reaction Temperature: Lowering the reaction temperature can slow down the aggregation process. Consider running the reaction at 4°C for a longer duration (e.g., overnight) instead of at room temperature for a shorter period.[2]

Q2: My purified this compound conjugate is soluble initially but aggregates upon storage. How can I improve its long-term stability?

A2: Aggregation upon storage is a sign of long-term instability. The following strategies can help improve the stability of your purified conjugate:

  • Optimize Storage Buffer: The composition of your storage buffer is crucial.

    • pH: Ensure the buffer pH is one at which your protein is most stable.

    • Excipients: The addition of stabilizing excipients can significantly reduce aggregation. Commonly used stabilizers include:

      • Sugars and Polyols: Sucrose and trehalose (B1683222) are effective cryoprotectants and protein stabilizers.

      • Amino Acids: Arginine and glycine (B1666218) can help suppress aggregation.

      • Glycerol: Often used at concentrations of 10-50% (v/v) to stabilize proteins, especially for frozen storage.

  • Control Freeze-Thaw Cycles: Repeated freezing and thawing can denature proteins and lead to aggregation. Aliquot your purified conjugate into single-use volumes to minimize freeze-thaw cycles.

  • Storage Temperature: For long-term storage, -80°C is generally recommended over -20°C to better preserve the integrity of the conjugate.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound is soluble in water, as well as in organic solvents like dimethyl sulfoxide (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[3] For conjugation reactions with proteins in aqueous buffers, it is best practice to first dissolve the this compound in a minimal amount of anhydrous DMSO or DMF and then add it to the reaction mixture.

Q2: How does PEGylation with this compound affect the solubility of my protein?

A2: In general, PEGylation enhances the solubility of proteins.[3] The polyethylene (B3416737) glycol (PEG) chain is hydrophilic and increases the hydrodynamic radius of the protein, which can prevent aggregation and increase its solubility in aqueous solutions.[3]

Q3: What is the recommended molar excess of this compound to use for conjugation?

A3: The optimal molar ratio of this compound to your protein is highly dependent on the protein itself and the desired degree of PEGylation. A good starting point is a molar excess of 5:1 to 20:1 (PEG:protein). It is highly recommended to perform a titration study to determine the ideal ratio for your specific application to avoid under- or over-PEGylation.[2]

Q4: What is the best method to purify my this compound conjugate?

A4: Size Exclusion Chromatography (SEC) is the most common and effective method for purifying PEGylated proteins.[4] This technique separates molecules based on their size, effectively removing unreacted PEG and protein from the larger PEG-protein conjugate. Other chromatographic techniques like ion-exchange chromatography (IEX) can also be used, particularly for separating species with different degrees of PEGylation.

Q5: How can I confirm that my protein has been successfully conjugated with this compound?

A5: Several analytical techniques can be used to confirm successful conjugation:

  • SDS-PAGE: PEGylated proteins will migrate slower on an SDS-PAGE gel compared to the unconjugated protein, resulting in a band shift to a higher apparent molecular weight.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This technique can provide the precise molecular weight of the conjugate, confirming the addition of the this compound moiety.

  • Size Exclusion Chromatography (SEC): The PEGylated conjugate will elute earlier from an SEC column than the unconjugated protein.

  • NMR Spectroscopy: 1H NMR can be used to quantify the degree of PEGylation.[4]

Data and Protocols

Table 1: Recommended Reaction Conditions for this compound Conjugation
ParameterAmine-Reactive Conjugation (e.g., Lysine)Thiol-Reactive Conjugation (e.g., Cysteine)
pH 7.0 - 9.06.5 - 7.5
Buffer Phosphate, Borate, or Bicarbonate buffersPhosphate or HEPES buffers
Molar Ratio (PEG:Protein) 5:1 to 20:1 (optimization recommended)5:1 to 20:1 (optimization recommended)
Temperature 4°C to Room Temperature4°C to Room Temperature
Reaction Time 2 hours to Overnight2 hours to Overnight

Note: Avoid buffers containing primary amines, such as Tris, for amine-reactive conjugations as they will compete with the reaction.

Table 2: Common Stabilizing Excipients for PEGylated Conjugates
ExcipientTypical ConcentrationPurpose
Sucrose 5 - 10% (w/v)Cryoprotectant, Stabilizer
Trehalose 5 - 10% (w/v)Cryoprotectant, Stabilizer
Arginine 50 - 250 mMAggregation Suppressor
Glycine 100 - 300 mMStabilizer
Glycerol 10 - 50% (v/v)Cryoprotectant, Stabilizer

Experimental Protocol: General Procedure for this compound Conjugation to a Protein

This protocol provides a general guideline. Optimization of specific parameters such as molar ratios, concentrations, and incubation times is highly recommended for each specific protein.

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., Size Exclusion Chromatography)

  • Storage buffer with appropriate excipients

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a known concentration in an appropriate reaction buffer. If necessary, perform a buffer exchange to remove any interfering substances.

  • This compound Stock Solution Preparation:

    • Calculate the required amount of this compound based on the desired molar excess.

    • Dissolve the this compound in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Conjugation Reaction:

    • Slowly add the this compound stock solution to the protein solution while gently stirring.

    • Incubate the reaction mixture at the desired temperature (e.g., room temperature for 2 hours or 4°C overnight) with continuous gentle mixing.

  • Quenching the Reaction:

    • Add a quenching reagent to the reaction mixture to consume any unreacted this compound. Incubate for an additional 30-60 minutes.

  • Purification:

    • Purify the this compound conjugate from unreacted protein, excess PEG reagent, and quenching reagent using Size Exclusion Chromatography (SEC).

    • Equilibrate the SEC column with the desired final storage buffer.

    • Load the quenched reaction mixture onto the column and collect the fractions corresponding to the PEGylated protein.

  • Characterization and Storage:

    • Analyze the purified fractions by SDS-PAGE and/or mass spectrometry to confirm successful conjugation and assess purity.

    • Pool the pure fractions, determine the concentration, and add any desired stabilizing excipients.

    • Aliquot the final conjugate into single-use tubes and store at -80°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_downstream Downstream Processing protein_prep Protein in Amine-Free Buffer conjugation Mix and Incubate (Control Temp & Time) protein_prep->conjugation peg_prep Dissolve this compound in DMSO/DMF peg_prep->conjugation quench Quench Reaction conjugation->quench purification Purify by SEC quench->purification analysis Analyze & Characterize (SDS-PAGE, MS) purification->analysis storage Store at -80°C analysis->storage

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Precipitation Observed ph Incorrect pH start->ph ratio High Molar Ratio start->ratio conc High Concentration start->conc temp High Temperature start->temp adjust_ph Optimize pH (7-9 for amines) ph->adjust_ph titrate_ratio Titrate Molar Ratio (Start Low) ratio->titrate_ratio lower_conc Reduce Protein Conc. conc->lower_conc lower_temp React at 4°C temp->lower_temp

Caption: Troubleshooting logic for precipitation issues.

References

Common side reactions of m-PEG9-Br and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: m-PEG9-Br

Welcome to the technical support center for this compound. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (methoxy-polyethylene glycol-bromide) is a heterobifunctional PEGylation reagent. It consists of a methoxy-capped polyethylene (B3416737) glycol (PEG) chain with nine ethylene (B1197577) glycol units, terminating in a bromide group. The bromide is a good leaving group, making it suitable for covalent modification of nucleophilic functional groups such as primary and secondary amines, and thiols, through a nucleophilic substitution reaction (alkylation). This process, known as PEGylation, is widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their solubility, stability, and circulation half-life.

Q2: What are the most common side reactions when using this compound?

The most common side reactions involve the reactivity of the bromide group and the stability of the PEG chain itself. These include:

  • Hydrolysis: Reaction with water to form m-PEG9-OH, especially at elevated temperatures or non-neutral pH.

  • Reaction with Buffer Nucleophiles: Buffers containing nucleophilic species (e.g., Tris, glycine) can compete with the target molecule for reaction with this compound.

  • Poly-alkylation: Multiple PEG chains can react with a single target molecule if it possesses several nucleophilic sites. For primary amines, this can lead to the formation of secondary and tertiary amine adducts.[1][2][3]

  • Oxidative Degradation of the PEG Chain: The polyether backbone of PEG can be susceptible to oxidative degradation, particularly in the presence of transition metal ions and oxygen.[4] This can lead to chain cleavage and the formation of various byproducts.

Q3: How should I store this compound to ensure its stability?

To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), at a low temperature (typically -20°C), and protected from light and moisture. The bromide group is susceptible to hydrolysis, so it is crucial to avoid exposure to humid environments.

Q4: What analytical techniques are recommended for characterizing my this compound conjugate?

A combination of techniques is often necessary for full characterization:

  • Size Exclusion Chromatography (SEC): To separate the PEGylated conjugate from unreacted PEG and the unmodified substrate, and to detect any aggregation.[5]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For purification and analysis of the reaction mixture, allowing for the separation of species with different polarities.[6][7]

  • Mass Spectrometry (MS - e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and identify the number of attached PEG chains.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the conjugate and identify the site of PEGylation, if the molecule is small enough for detailed analysis.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your PEGylation experiments with this compound.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield 1. Inactive this compound: The reagent may have hydrolyzed to m-PEG9-OH. 2. Suboptimal Reaction pH: The nucleophilicity of the target group (e.g., amine or thiol) is pH-dependent. 3. Presence of Competing Nucleophiles: Buffer components or impurities may be reacting with the this compound. 4. Low Reaction Temperature/Time: The reaction may be too slow under the current conditions.[8]1. Verify Reagent Quality: Use fresh or properly stored this compound. Confirm its identity and purity via NMR or MS if possible. 2. Optimize pH: For amines, a pH between 7.5 and 9.5 is generally optimal to ensure the amine is deprotonated and nucleophilic. For thiols, a pH of 7.0-8.5 is recommended.[9] Perform small-scale reactions across a pH range to find the optimum for your specific molecule. 3. Use Non-Nucleophilic Buffers: Switch to buffers such as phosphate, HEPES, or borate. Avoid Tris or glycine. 4. Adjust Reaction Conditions: Increase the reaction temperature (e.g., from room temperature to 37°C) and/or extend the reaction time. Monitor the reaction progress by HPLC or another suitable method.[10]
Multiple PEGylation Products (Poly-alkylation) The target molecule has multiple accessible nucleophilic sites.1. Adjust Stoichiometry: Reduce the molar excess of this compound relative to the target molecule. A 1:1 to 1:3 (target:PEG) ratio is a good starting point. 2. Control pH: Lowering the pH can protonate some nucleophilic sites, reducing their reactivity and potentially improving selectivity for the most reactive site. 3. Purification: Utilize ion-exchange chromatography or RP-HPLC to separate the different PEGylated species (mono-, di-, tri-PEGylated, etc.).
Formation of m-PEG9-OH byproduct Hydrolysis of this compound due to the presence of water in the reaction mixture.1. Use Anhydrous Solvents: If your target molecule is soluble in organic solvents, use anhydrous solvents like DMF or DMSO.[8] 2. Minimize Reaction Time in Aqueous Buffers: Optimize the reaction to proceed as quickly as possible to reduce the time for hydrolysis to occur. 3. Control Temperature: Avoid excessively high temperatures, which can accelerate hydrolysis.[11]
Product Degradation Observed 1. Oxidative Damage: The PEG chain may be degrading due to oxidation. 2. Instability of the Conjugate: The newly formed bond or the target molecule itself might be unstable under the reaction or purification conditions.1. Degas Buffers: Remove dissolved oxygen from all aqueous buffers by sparging with argon or nitrogen.[9] 2. Add a Chelating Agent: Include a small amount of a chelating agent like EDTA (e.g., 1 mM) to sequester trace metal ions that can catalyze oxidation. 3. Purify Under Mild Conditions: During purification (e.g., HPLC), use mild pH conditions and avoid high temperatures.[6]

Diagrams

Reaction and Side Reaction Pathways

reagents Target-NH2 + this compound product Desired Product Target-NH-PEG9-m reagents->product Desired Reaction (pH 7.5-9.5) mid1 reagents->mid1 mid2 reagents->mid2 side_product1 Hydrolysis Product m-PEG9-OH side_product2 Poly-PEGylated Product Target-N-(PEG9-m)2 side_product3 Buffer Adduct Buffer-PEG9-m mid1->side_product1 Side Reaction: Hydrolysis (H2O) mid2->side_product2 Side Reaction: Poly-alkylation (Excess this compound) mid2->side_product3 Side Reaction: Buffer Reaction (e.g., Tris)

Caption: Reaction scheme for this compound with an amine, showing side reactions.

Troubleshooting Workflow: Low Conjugation Yield

start Start: Low Yield check_reagent Check this compound (Age, Storage) start->check_reagent is_reagent_ok Reagent OK? check_reagent->is_reagent_ok replace_reagent Use Fresh Reagent is_reagent_ok->replace_reagent No check_buffer Check Buffer (Is it nucleophilic?) is_reagent_ok->check_buffer Yes replace_reagent->check_buffer is_buffer_ok Buffer OK? check_buffer->is_buffer_ok replace_buffer Use Non-Nucleophilic Buffer (e.g., PBS, HEPES) is_buffer_ok->replace_buffer No optimize_ph Optimize Reaction pH (Test range, e.g., 7.5-9.5) is_buffer_ok->optimize_ph Yes replace_buffer->optimize_ph is_yield_improved Yield Improved? optimize_ph->is_yield_improved optimize_conditions Increase Temp/Time/ Concentration is_yield_improved->optimize_conditions No end_ok End: Yield OK is_yield_improved->end_ok Yes optimize_conditions->is_yield_improved end_fail Consult Further

Caption: Troubleshooting workflow for low yield in this compound conjugations.

Experimental Protocols

Protocol 1: General Procedure for PEGylation of a Protein with this compound

This protocol provides a general starting point for the conjugation of this compound to a protein via primary amine groups (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • This compound Preparation: Immediately before use, dissolve this compound in the Reaction Buffer to a concentration that will achieve the desired molar excess (e.g., a 10-fold molar excess over available amine groups).

  • Reaction Initiation: Add the dissolved this compound solution to the protein solution. Mix gently by inversion or slow vortexing.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The optimal time should be determined by monitoring the reaction progress (see Protocol 2). Avoid vigorous shaking to prevent protein denaturation.

  • Reaction Quenching: Add the Quenching Buffer to a final concentration of 50 mM to consume any unreacted this compound. Incubate for an additional 30 minutes.

  • Purification: Purify the PEGylated protein from unreacted this compound, quenching agent, and unmodified protein using an appropriate chromatography method, such as Size Exclusion Chromatography (SEC).

  • Analysis: Analyze the purified fractions by SDS-PAGE, HPLC, and Mass Spectrometry to confirm successful conjugation and assess purity.

Protocol 2: Monitoring Reaction Progress by RP-HPLC

Objective: To determine the optimal reaction time and assess the formation of byproducts.

Materials:

  • Reaction aliquots

  • RP-HPLC system with a C4 or C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

Procedure:

  • Initial Sample (T=0): Before adding this compound, take a small aliquot (e.g., 20 µL) of the protein solution, quench it immediately with an equal volume of Mobile Phase A, and store on ice. This is your T=0 reference.

  • Time-Point Sampling: After starting the reaction, take aliquots at various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr). Quench each aliquot immediately as described in step 1.

  • HPLC Analysis:

    • Inject the quenched samples onto the RP-HPLC system.

    • Elute with a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Data Interpretation:

    • The unmodified protein will elute at a specific retention time (visible in the T=0 sample).

    • As the reaction proceeds, the peak for the unmodified protein will decrease, and new, typically earlier-eluting peaks corresponding to the more hydrophilic PEGylated conjugates will appear.

    • By integrating the peak areas, you can quantify the extent of the reaction over time and identify the point at which the reaction plateaus, indicating completion. This allows for the optimization of the incubation time.

References

Technical Support Center: Optimizing m-PEG9-Br Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of m-PEG9-Br with various nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for coupling this compound with amines, thiols, and phenols?

A1: The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction. In this process, the nucleophile (amine, thiolate, or phenoxide) attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond.

Q2: Why is my coupling reaction with a primary amine resulting in multiple products?

A2: A common issue with the alkylation of primary amines is over-alkylation. The primary amine product of the initial reaction can be more nucleophilic than the starting amine, leading to a second reaction with another molecule of this compound to form a secondary amine. This can continue to form tertiary amines and even quaternary ammonium (B1175870) salts. To minimize this, it is often recommended to use a large excess of the primary amine relative to the this compound.

Q3: Do I need to use a base when coupling this compound with thiols or phenols?

A3: Yes, a base is generally required for efficient coupling with thiols and phenols. Thiols and phenols are typically not nucleophilic enough to react directly with this compound at a practical rate. A base is used to deprotonate the thiol to a more nucleophilic thiolate anion (RS⁻) or the phenol (B47542) to a more nucleophilic phenoxide anion (ArO⁻). This is a key step in the Williamson ether synthesis for phenols.

Q4: What are the best solvents for this compound coupling reactions?

A4: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus increasing its reactivity. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN). Tetrahydrofuran (THF) can also be used. In some cases, polyethylene (B3416737) glycol itself (e.g., PEG 400) can act as an effective reaction medium.[1][2] It is crucial to use anhydrous (dry) solvents to prevent side reactions, such as hydrolysis of the this compound.

Q5: How can I monitor the progress of my coupling reaction?

A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to the starting materials, you can observe the consumption of the reactants and the formation of the product.

Q6: What are the common methods for purifying the PEGylated product?

A6: For small molecule PEGylation, purification can often be achieved using standard column chromatography on silica (B1680970) gel. Other effective methods include size-exclusion chromatography (SEC) to separate based on size, and reversed-phase high-performance liquid chromatography (RP-HPLC), which separates based on hydrophobicity.[3][4][5][6] The choice of method will depend on the properties of your specific product.

Troubleshooting Guides

Low or No Product Formation
Possible Cause Troubleshooting Step
Inactive Nucleophile (Thiols/Phenols) Ensure a suitable base (e.g., NaH, K₂CO₃, DBU) is used in at least a stoichiometric amount to deprotonate the thiol or phenol.
Poor Solubility of Reactants Try a different solvent system (e.g., DMF, DMSO) or gently heat the reaction mixture.
Low Reaction Temperature Gradually increase the reaction temperature. SN2 reactions are often faster at higher temperatures, but be mindful of potential side reactions.
Insufficient Reaction Time Monitor the reaction for a longer period. Some coupling reactions can be slow.
Hydrolysis of this compound Ensure all reagents and solvents are anhydrous. Water can hydrolyze the bromide to a hydroxyl group.
Formation of Multiple Products (Especially with Amines)
Possible Cause Troubleshooting Step
Over-alkylation of Amine Use a large excess (5-10 equivalents) of the amine starting material relative to this compound. This statistically favors the reaction of this compound with the more abundant starting amine.
Side Reactions with Base If using a strong, sterically hindered base, elimination (E2) to form an alkene from the PEG chain is a possibility, though less likely with a primary bromide. If suspected, use a weaker, non-nucleophilic base.
Difficulty in Product Purification
Possible Cause Troubleshooting Step
Co-elution of Product and Starting Material Optimize the chromatography conditions (e.g., solvent gradient for column chromatography or mobile phase for HPLC).
Presence of Unreacted this compound or Hydrolyzed PEG Consider a work-up step with a scavenger resin to remove excess electrophile. RP-HPLC is often effective at separating the more hydrophobic PEGylated product from the more polar hydrolyzed PEG.

Experimental Protocols

General Protocol for Coupling this compound with a Primary Amine
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (5-10 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or ACN).

  • Reaction Initiation: To the stirred solution of the amine, add this compound (1 equivalent).

  • Reaction Conditions: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 50-70 °C) to increase the reaction rate.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be taken up in a suitable solvent and washed with water or brine to remove excess amine and any salts.

  • Purification: Purify the product by flash column chromatography on silica gel or by preparative HPLC.

General Protocol for Coupling this compound with a Thiol
  • Thiolate Formation: Under an inert atmosphere, dissolve the thiol (1-1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., THF or DMF). Add a suitable base (e.g., sodium hydride (NaH), 1.1 equivalents) portion-wise at 0 °C and stir for 30 minutes to an hour to form the thiolate.

  • Reaction Initiation: To the solution of the thiolate, add a solution of this compound (1 equivalent) in the same anhydrous solvent.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

General Protocol for Coupling this compound with a Phenol (Williamson Ether Synthesis)
  • Phenoxide Formation: Under an inert atmosphere, dissolve the phenol (1-1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or THF). Add a base such as sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 2-3 equivalents). If using a carbonate base, heating may be required. Stir for 30-60 minutes.

  • Reaction Initiation: Add this compound (1 equivalent) to the phenoxide solution.

  • Reaction Conditions: Stir the reaction at room temperature or an elevated temperature (e.g., 60-80 °C) for several hours to overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and quench with water. Extract the product with an organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography or preparative HPLC.

Data Presentation

Table 1: Recommended Starting Conditions for this compound Coupling Reactions

Nucleophile Base Solvent Temperature (°C) Typical Reaction Time (h) Key Considerations
Primary/Secondary Amine Excess Amine / Non-nucleophilic base (e.g., DIPEA)DMF, ACN, DMSO25 - 702 - 24Use a large excess of the amine to minimize over-alkylation.
Thiol NaH, K₂CO₃, DBUTHF, DMF0 - 254 - 18Anhydrous conditions are critical, especially with NaH.
Phenol NaH, K₂CO₃, Cs₂CO₃DMF, ACN, THF25 - 806 - 24Williamson ether synthesis conditions. Anhydrous conditions are important.

Visualizations

experimental_workflow cluster_amine Amine Coupling cluster_thiol Thiol Coupling cluster_phenol Phenol Coupling A1 Dissolve Primary Amine (5-10 eq.) in Anhydrous Solvent A2 Add this compound (1 eq.) A1->A2 A3 React at RT or Heat A2->A3 A4 Monitor by TLC/LC-MS A3->A4 A5 Work-up & Purify A4->A5 T1 Dissolve Thiol (1-1.2 eq.) in Anhydrous Solvent T2 Add Base (e.g., NaH) to form Thiolate T1->T2 T3 Add this compound (1 eq.) T2->T3 T4 React at RT T3->T4 T5 Monitor by TLC/LC-MS T4->T5 T6 Work-up & Purify T5->T6 P1 Dissolve Phenol (1-1.2 eq.) in Anhydrous Solvent P2 Add Base (e.g., K2CO3) to form Phenoxide P1->P2 P3 Add this compound (1 eq.) P2->P3 P4 React at RT or Heat P3->P4 P5 Monitor by TLC/LC-MS P4->P5 P6 Work-up & Purify P5->P6

Caption: General experimental workflows for coupling this compound with different nucleophiles.

troubleshooting_workflow cluster_conversion Troubleshooting Low Conversion cluster_products Troubleshooting Multiple Products cluster_purification Troubleshooting Purification start Reaction Issue q1 Low or No Conversion? start->q1 q2 Multiple Products? q1->q2 No c1 Check Base Stoichiometry (for Thiols/Phenols) q1->c1 Yes q3 Purification Difficulty? q2->q3 No p1 Increase Excess of Amine q2->p1 Yes (Amines) u1 Optimize Chromatography Gradient q3->u1 Yes end Optimized Reaction q3->end No c2 Increase Temperature c1->c2 c3 Ensure Anhydrous Conditions c2->c3 c4 Increase Reaction Time c3->c4 c4->end p2 Consider Milder Base p1->p2 p2->end u2 Use RP-HPLC u1->u2 u3 Employ Scavenger Resin u2->u3 u3->end

Caption: A decision tree for troubleshooting common issues in this compound coupling reactions.

References

Technical Support Center: Purification of m-PEG9-Br Labeled Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of molecules labeled with m-PEG9-Br and other PEGylation reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated molecules?

The PEGylation process, which involves the covalent attachment of a polyethylene (B3416737) glycol (PEG) chain to a molecule, often results in a complex and heterogeneous mixture.[1] This heterogeneity is the main challenge during purification.[1] The typical reaction mixture can include:

  • Unreacted starting material: The original, unmodified molecule.

  • Excess PEG reagent: Unreacted this compound.

  • Multi-PEGylated species: Molecules with varying numbers of PEG chains attached (e.g., mono-, di-, multi-PEGylated species).[1][2]

  • Positional Isomers: Molecules with the same number of PEG chains attached at different sites.[1][3]

  • Hydrolysis products: Degraded PEG reagents.[1]

Separating these closely related species is difficult because the addition of the neutral, hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties—such as size, charge, and hydrophobicity—that are typically used for separation.[1][3]

Q2: Which purification methods are most effective for this compound labeled molecules?

A combination of chromatographic techniques is often necessary to achieve high purity. The choice of method depends on the nature of the labeled molecule (e.g., protein, peptide, or small molecule) and the specific impurities that need to be removed. The most common and effective methods include:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size (hydrodynamic radius).[][] It is highly effective for the initial bulk separation, efficiently removing smaller unreacted PEG reagents and other low molecular weight by-products from the larger PEGylated conjugate.[][6]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge.[][6] The attachment of a neutral PEG chain can shield charged groups on the molecule's surface, altering its interaction with the IEX resin.[3][][6] This property is useful for separating the PEGylated product from the unreacted native molecule and can also help separate species with different degrees of PEGylation (mono- vs. multi-PEGylated).[3][7]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity.[] It offers high resolution and is particularly well-suited for purifying smaller molecules, peptides, and for separating positional isomers at an analytical scale.[3][][6]

  • Hydrophobic Interaction Chromatography (HIC): This method also separates based on hydrophobicity but uses less denaturing conditions than RP-HPLC.[] The PEG chain itself can interact with HIC media, providing a basis for separating PEGylated from non-PEGylated species.[6]

Q3: How can I effectively remove unreacted this compound from my reaction mixture?

Removing excess PEG reagent is a critical step. Several methods can be employed:

  • Size Exclusion Chromatography (SEC): As the PEGylated conjugate is significantly larger than the unreacted this compound, SEC is a very efficient method for separation.[][]

  • Dialysis or Ultrafiltration/Diafiltration (UF/DF): These membrane-based techniques separate molecules based on molecular weight cutoff.[3][] By selecting a membrane with a pore size that retains the PEGylated product while allowing the smaller, unreacted PEG to pass through, you can effectively remove the excess reagent.[8]

  • Precipitation: For some molecules, precipitation can be effective. For example, adding a solvent in which the PEGylated product is insoluble but the unreacted PEG is soluble (or vice-versa) can achieve separation.[9] Precipitation with cold diethyl ether is a common technique for removing excess PEG.[9]

Q4: How can I monitor the success of my purification?

Purity assessment is crucial at each stage. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and RP-HPLC are powerful tools to quantify purity and identify the presence of unreacted materials or by-products.[6]

  • SDS-PAGE (for proteins): PEGylation causes a significant increase in the apparent molecular weight of a protein on an SDS-PAGE gel, making it easy to distinguish between PEGylated and un-PEGylated forms.[6][7]

  • Mass Spectrometry (MS): MS provides precise mass information, confirming the identity of the PEGylated product and the number of PEG chains attached.[6]

Purification Method Comparison

The following table summarizes the primary chromatographic methods used for purifying PEGylated molecules.

Purification MethodPrinciple of SeparationKey AdvantagesCommon Applications & Limitations
Size Exclusion (SEC) Hydrodynamic Radius (Size)• Excellent for removing unreacted PEG.[][]• Robust and easy to set up.• Performed under native conditions.[]Applications: Bulk separation of PEGylated conjugate from small molecule impurities.[6]Limitations: Poor resolution between species with similar sizes (e.g., multi-PEGylated forms, positional isomers).[3][10]
Ion Exchange (IEX) Net Surface Charge• Good for separating based on the number of attached PEGs.[3]• Can separate positional isomers.• High capacity.Applications: Polishing step to separate mono- from multi-PEGylated species and native protein.[7]Limitations: PEG chains can shield charges, reducing binding efficiency ("charge shielding").[1][3]
Reverse-Phase (RP-HPLC) Hydrophobicity• High resolution, especially for small molecules and peptides.[][11]• Effective for separating positional isomers.[3][]Applications: High-purity separation of small PEGylated molecules; analytical characterization.[6]Limitations: Organic solvents can cause protein denaturation.[10]
Hydrophobic Interaction (HIC) Hydrophobicity• Operates under milder, non-denaturing conditions.[]• Acts as a good supplementary tool to IEX.[]Applications: Orthogonal purification step for proteins sensitive to RP-HPLC conditions.[12]Limitations: Can have lower capacity and resolution compared to other methods.[]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification workflow.

Problem 1: Low Purity - Contamination with Unreacted Starting Material

  • Likely Cause: Insufficient separation between the PEGylated product and the more similarly-sized starting material. This is common in SEC if the hydrodynamic radii are too close, or in IEX if the charge modification is minimal.

  • Troubleshooting Steps:

    • Optimize IEX: The "charge shielding" effect of PEG is the key to separation.[1] Try adjusting the pH of the mobile phase; small changes can significantly alter the surface charge and improve separation.[1] Also, use a shallower salt gradient for elution, as this provides better resolution for molecules with small charge differences.[1]

    • Employ an Orthogonal Method: If SEC was the primary method, add a secondary polishing step using IEX or HIC.[6][7] Combining methods based on different principles (size, then charge) is highly effective.

Problem 2: Low Purity - Contamination with Unreacted this compound

  • Likely Cause: The chosen purification method is not suitable for removing small molecules, or the capacity of the system has been exceeded.

  • Troubleshooting Steps:

    • Use SEC: Size exclusion chromatography is the most reliable method for removing small impurities like excess PEG reagent.[][6] Ensure the column has the appropriate fractionation range for your molecules.

    • Incorporate a UF/DF or Dialysis Step: Before chromatography, use a membrane-based method with an appropriate molecular weight cutoff (MWCO) to perform a bulk removal of the small PEG reagent.[8]

    • Optimize Precipitation: If applicable, try precipitating the PEGylated product from a solution where the unreacted PEG remains soluble.[9]

Problem 3: Low Yield or Product Loss

  • Likely Cause: Non-specific binding of the PEGylated molecule to the chromatography column matrix or precipitation of the product on the column.

  • Troubleshooting Steps:

    • Check Solubility: Ensure your PEGylated molecule is fully soluble in the mobile phase buffer you are using. Adjust pH or ionic strength if necessary.[1]

    • Reduce Non-Specific Binding (SEC/IEX): Ensure the column is thoroughly equilibrated with the mobile phase before sample injection.[1] Sometimes, adding agents like arginine to the mobile phase can help suppress unwanted hydrophobic interactions with the column matrix.[1]

    • Modify Elution (RP-HPLC/HIC): If the product binds irreversibly, consider adding a mild organic modifier to the elution buffer to facilitate desorption or using a less hydrophobic stationary phase.[1]

Experimental Protocols & Workflows

General Purification Workflow

The following diagram illustrates a typical multi-step purification strategy for a PEGylated protein, designed to achieve high purity by removing all major classes of contaminants.

G cluster_workflow General Purification Workflow for PEGylated Molecules crude Crude Reaction Mixture (PEG-Molecule, Unreacted Molecule, Excess PEG, By-products) step1 Step 1: Bulk Removal of Excess PEG (SEC or Diafiltration) crude->step1 Initial Cleanup intermediate1 Enriched PEG-Molecule Fraction (Contains Unreacted Molecule & Multi-PEGylated Species) step1->intermediate1 Removes small molecules step2 Step 2: Polishing Chromatography (Ion Exchange Chromatography) intermediate1->step2 High-Resolution Separation final_product High-Purity m-PEG9-Labeled Molecule step2->final_product Separates by charge analysis Purity Analysis (HPLC, SDS-PAGE, MS) final_product->analysis

Caption: A multi-step workflow for purifying PEGylated molecules.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and resolve common purification issues.

G cluster_troubleshooting Troubleshooting Purification Issues start Analyze Final Product (e.g., by HPLC) q_purity Is Purity >95%? start->q_purity success Purification Successful q_purity->success Yes q_impurity What is the main impurity? q_purity->q_impurity No unreacted_peg Unreacted this compound q_impurity->unreacted_peg Small MW Peak unreacted_mol Unreacted Molecule q_impurity->unreacted_mol Peak near product sol_peg Action: Add SEC or Diafiltration Step unreacted_peg->sol_peg sol_mol Action: Optimize IEX (pH, gradient) or add HIC step unreacted_mol->sol_mol

Caption: A decision tree for troubleshooting common purification problems.

Example Protocol: SEC Purification of a PEGylated Protein

This protocol provides a general method for removing unreacted this compound from a PEGylated protein sample.

  • Objective: To separate the high molecular weight PEGylated protein from low molecular weight impurities.

  • Materials:

    • SEC column with an appropriate molecular weight fractionation range (e.g., Superdex 200 or similar).

    • HPLC or FPLC system with a UV detector.

    • Mobile Phase/Running Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or another suitable buffer.

    • Crude PEGylation reaction mixture.

    • 0.22 µm syringe filters.

  • Procedure:

    • System Preparation: Equilibrate the SEC column with at least two column volumes of the running buffer until a stable baseline is achieved on the UV detector.

    • Sample Preparation: Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any precipitates or particulate matter.[6]

    • Sample Injection: Inject the filtered sample onto the equilibrated column. For optimal resolution, the injection volume should not exceed 2-5% of the total column volume.[1][6]

    • Elution: Elute the sample with the running buffer at a constant, pre-determined flow rate (e.g., 1.0 mL/min for a standard analytical column).

    • Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated protein will elute first, followed by the smaller unreacted protein (if any), and finally the small unreacted this compound and other low molecular weight species.[6]

    • Analysis: Analyze the collected fractions using SDS-PAGE and/or RP-HPLC to identify those containing the pure PEGylated product. Pool the desired fractions for further use.

References

Technical Support Center: Purification of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted m-PEG9-Br from their samples.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to remove unreacted this compound?

A1: The most common methods for removing unreacted this compound leverage the size difference between the PEGylated molecule and the smaller, unreacted PEG reagent. These techniques include Size Exclusion Chromatography (SEC), Dialysis, and Precipitation. For charged molecules, Ion Exchange Chromatography (IEX) can also be a powerful tool, as the neutral PEG chain can alter the surface charge of the modified molecule, allowing for separation from its un-PEGylated precursor. Hydrophobic Interaction Chromatography (HIC) is another option, exploiting the hydrophobic nature of the PEG chain.

Q2: Which purification method is most suitable for my PEGylated molecule?

A2: The choice of purification method depends on several factors, including the size of your target molecule, its stability, the scale of your experiment, and the required final purity. SEC is a versatile and widely used method for separating molecules based on size and is very effective at removing smaller, unreacted PEG molecules.[] Dialysis is a simple and cost-effective method for removing small molecules, but it may not be as efficient or fast as chromatography. Precipitation is a scalable method that can be optimized for specific proteins, but it may sometimes lead to co-precipitation of impurities. A combination of methods, such as an initial precipitation or dialysis step followed by a polishing SEC step, often yields the best results.

Q3: How can I monitor the efficiency of the purification process?

A3: The success of the purification can be monitored using various analytical techniques. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is commonly used to visualize the increase in molecular weight of the PEGylated product and the removal of the unreacted protein. High-Performance Liquid Chromatography (HPLC), particularly with a size exclusion column (SEC-HPLC), can be used to quantify the remaining unreacted PEG and determine the purity of the final product.

Troubleshooting Guides

Size Exclusion Chromatography (SEC)
ProblemPossible CauseSolution
Broad Peaks / Poor Resolution - Sample is too viscous.- Sample volume is too large.- Column is contaminated.- Inappropriate flow rate.- Dilute the sample in the mobile phase.[2]- Reduce the sample injection volume.[3]- Clean the column according to the manufacturer's instructions.[2]- Optimize the flow rate; a lower flow rate generally improves resolution.[3]
Peak Tailing - Non-specific binding of the sample to the column matrix.- Poorly packed column.- Contamination of the column.- Add a small amount of an organic modifier to the mobile phase if compatible with your sample.- Check the column's performance and repack if necessary.[2]- Implement a rigorous column cleaning protocol.[2]
Low Recovery of PEGylated Molecule - Adsorption of the PEGylated molecule to the column matrix.- Use a mobile phase with a different ionic strength or pH to minimize interactions.- Consider a different type of SEC resin with lower non-specific binding properties.
Dialysis
ProblemPossible CauseSolution
Protein Precipitation in Dialysis Bag - The protein concentration is too high.- The dialysis buffer has a low ionic strength.- The pH of the dialysis buffer is close to the isoelectric point (pI) of the protein.- Rapid change in buffer composition.- Dilute the protein sample before dialysis.[4][5]- Increase the salt concentration of the dialysis buffer (e.g., 150 mM NaCl).[6]- Adjust the pH of the dialysis buffer to be at least one unit away from the protein's pI.[6]- Perform a stepwise dialysis with gradually changing buffer compositions.
Slow Removal of Unreacted PEG - Insufficient volume of dialysis buffer.- Inadequate stirring of the dialysis buffer.- Membrane with an inappropriate molecular weight cut-off (MWCO).- Use a larger volume of dialysis buffer (at least 100 times the sample volume) and change it frequently.[7]- Ensure continuous and gentle stirring of the buffer during dialysis.[7]- Select a dialysis membrane with an MWCO that is significantly smaller than your PEGylated product but large enough to allow the unreacted this compound to pass through freely.[7]
Sample Volume Increased Significantly - The dialysis buffer has a much lower osmolarity than the sample.- Adjust the osmolarity of the dialysis buffer to be closer to that of the sample by adding solutes like sucrose (B13894) or glycerol.
Precipitation
ProblemPossible CauseSolution
Low Yield of Precipitated Product - The concentration of the precipitating agent (e.g., PEG) is not optimal.- The incubation time is too short.- The centrifugation speed or time is insufficient.- Perform a small-scale optimization experiment to determine the ideal concentration of the precipitating agent.[8][9]- Increase the incubation time, often at 4°C, to allow for complete precipitation.[9]- Increase the centrifugation speed and/or duration to ensure complete pelleting of the precipitate.[9]
Co-precipitation of Impurities - The concentration of the precipitating agent is too high.- The precipitation conditions (e.g., pH, ionic strength) are not selective.- Reduce the concentration of the precipitating agent.- Optimize the pH and salt concentration of the solution to selectively precipitate the target molecule.
Difficulty Resuspending the Pellet - The pellet is too compact due to excessive centrifugation.- The resuspension buffer is not optimal for the protein's solubility.- Reduce the centrifugation force or time.- Use a resuspension buffer with an appropriate pH, ionic strength, and potentially solubilizing agents (e.g., mild detergents, glycerol) to improve solubility.

Quantitative Data Summary

The efficiency of each purification method can vary depending on the specific molecule, the size of the PEG, and the experimental conditions. The following table provides a summary of reported quantitative data for different purification techniques.

Purification MethodMoleculePurity AchievedYieldReference
Aqueous Two-Phase Separation (ATPS) PEGylated Human Serum Albumin>99%50-58%[10]
Precipitation Monoclonal Antibody-~90%[8]
Cation Exchange Chromatography (CEX) PEGylated Lysozyme (B549824) and scFv~95%-[11][12]
Size Exclusion Chromatography (SEC) PEG G-CSF>99%-[13]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol outlines a general procedure for removing unreacted this compound using SEC.

  • Column Selection: Choose an SEC column with a fractionation range appropriate for separating your PEGylated product from the unreacted this compound. The molecular weight of your product should fall within the linear range of the column's calibration curve.

  • Mobile Phase Preparation: Prepare a mobile phase that is compatible with your molecule and the column. A common mobile phase is phosphate-buffered saline (PBS) at a physiological pH.[14] Ensure the mobile phase is filtered and degassed.

  • Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved. This typically requires washing with at least two column volumes.

  • Sample Preparation: Dissolve your sample containing the PEGylated molecule and unreacted this compound in the mobile phase. Centrifuge or filter the sample to remove any particulates.

  • Injection and Elution: Inject the prepared sample onto the column. The injection volume should be a small fraction of the total column volume (typically 1-2%) to ensure optimal resolution. Continue to run the mobile phase at the set flow rate.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The larger PEGylated molecule will elute before the smaller, unreacted this compound.

  • Analysis: Analyze the collected fractions using SDS-PAGE or SEC-HPLC to identify the fractions containing the purified PEGylated product.

  • Pooling: Pool the fractions containing the pure product.

Protocol 2: Dialysis

This protocol provides a step-by-step guide for removing unreacted this compound via dialysis.

  • Membrane Selection: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is at least 10-20 times smaller than the molecular weight of your PEGylated product, but large enough to allow free passage of the unreacted this compound.

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or boiling in a buffer solution to remove any preservatives.[15]

  • Sample Loading: Load your sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume changes. Securely clamp both ends of the tubing.

  • Dialysis Setup: Place the sealed dialysis bag in a beaker containing a large volume of dialysis buffer (at least 100 times the sample volume).[7] Use a magnetic stir bar to gently and continuously stir the buffer.

  • Buffer Exchange: Perform the dialysis for 2-4 hours at the desired temperature (often 4°C to maintain protein stability). Change the dialysis buffer every 2-4 hours for the first day, and then perform a final overnight dialysis with fresh buffer.[16][17][18]

  • Sample Recovery: Carefully remove the dialysis bag from the buffer. Gently remove the sample from the tubing using a pipette.

  • Analysis: Analyze a small aliquot of the purified sample by SDS-PAGE or SEC-HPLC to confirm the removal of unreacted this compound.

Protocol 3: PEG Precipitation

This protocol describes a general method for purifying PEGylated proteins by precipitating them with polyethylene (B3416737) glycol (PEG).

  • Determine Optimal PEG Concentration: On a small scale, determine the optimal concentration of a high molecular weight PEG (e.g., PEG 8000) required to precipitate your PEGylated product while leaving the unreacted this compound in solution. This is typically done by testing a range of PEG concentrations (e.g., 5-20% w/v).[9]

  • Sample Preparation: Start with your reaction mixture containing the PEGylated product and unreacted this compound.

  • Precipitant Addition: Slowly add a concentrated stock solution of PEG to your sample on ice with gentle stirring to reach the predetermined optimal final concentration.

  • Incubation: Incubate the mixture on ice for 1-2 hours to allow for complete precipitation.[9]

  • Centrifugation: Centrifuge the mixture at a sufficient speed and duration (e.g., 10,000 x g for 30 minutes at 4°C) to pellet the precipitated PEGylated product.

  • Supernatant Removal: Carefully decant and discard the supernatant which contains the unreacted this compound.

  • Pellet Resuspension: Resuspend the pellet in a minimal volume of a suitable buffer.

  • Analysis: Analyze the resuspended pellet and a sample of the supernatant by SDS-PAGE or SEC-HPLC to assess the purity and yield of the PEGylated product.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Method Selection cluster_analysis Analysis and Final Product start Reaction Mixture (PEGylated Product + Unreacted this compound) decision Choose Purification Method start->decision sec Size Exclusion Chromatography (SEC) decision->sec Size-based separation, high resolution dialysis Dialysis decision->dialysis Simple, cost-effective small molecule removal precipitation Precipitation decision->precipitation Scalable, can be highly specific analysis Analyze Fractions/Product (SDS-PAGE, SEC-HPLC) sec->analysis dialysis->analysis precipitation->analysis product Purified PEGylated Product analysis->product

Caption: Decision workflow for selecting a purification method.

sec_workflow prep 1. Prepare Mobile Phase and Equilibrate Column sample 2. Prepare and Inject Sample prep->sample elute 3. Elute with Mobile Phase sample->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions (SDS-PAGE, SEC-HPLC) collect->analyze pool 6. Pool Pure Fractions analyze->pool

Caption: General workflow for Size Exclusion Chromatography.

References

Stability of m-PEG9-Br under different experimental conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability of m-PEG9-Br under various experimental conditions. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and quantitative stability data to ensure the successful use of this reagent in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For long-term stability, this compound solid should be stored in a dry, dark environment at -20°C. Under these conditions, the reagent is stable for over two years.

Q2: How should I store solutions of this compound?

If you need to prepare stock solutions in advance, we recommend storing them as aliquots in tightly sealed vials at -20°C. Generally, these solutions are usable for up to one month. For short-term storage (days to weeks), solutions can be kept at 4°C. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.

Q3: Is this compound stable at room temperature during shipping?

Yes, this compound is stable enough for a few weeks at ambient temperature to accommodate standard shipping and customs processing times.

Q4: In which solvents is this compound soluble?

This compound is soluble in water, as well as common organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).

Q5: What is the primary degradation pathway for this compound in aqueous solutions?

The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the carbon-bromine (C-Br) bond, which results in the substitution of the bromide group with a hydroxyl group, forming m-PEG9-OH and hydrobromic acid. The rate of this hydrolysis is significantly influenced by pH and temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no reactivity of this compound in a conjugation reaction. 1. Degradation of this compound: The bromide leaving group may have been hydrolyzed to a hydroxyl group, especially if stored improperly or in a high pH aqueous solution for an extended period. 2. Incompatible reaction buffer: The presence of strong nucleophiles (other than the intended target) or conditions that promote hydrolysis can consume the reagent.1. Verify Reagent Integrity: Use a fresh vial of this compound or test the reactivity of the current stock. Consider running a control reaction. 2. Optimize Reaction Conditions: Ensure the reaction buffer is at an appropriate pH (ideally neutral or slightly acidic for storage of the reagent itself) and free from competing nucleophiles. Prepare solutions fresh before use.
Unexpected side products are observed in the reaction mixture. 1. Reaction with buffer components: Some buffer components can be nucleophilic and react with this compound. 2. Degradation of the PEG backbone: At extreme pH or high temperatures, the poly(ethylene glycol) chain itself can undergo degradation.1. Choose an appropriate buffer: Use non-nucleophilic buffers such as MES, HEPES, or phosphate (B84403) buffers at a suitable concentration. 2. Control Reaction Environment: Avoid harsh pH conditions and high temperatures unless specifically required by the protocol.
Variability in experimental results between batches. 1. Inconsistent storage of this compound: Differences in storage temperature, exposure to light, or moisture can lead to varying levels of degradation. 2. Aging of PEG solutions: The PEG backbone can degrade over time, especially when stored at room temperature, leading to a decrease in pH and an increase in ionic strength.1. Standardize Storage Protocol: Adhere strictly to the recommended storage conditions (-20°C, dry, dark). 2. Use Freshly Prepared Solutions: Prepare aqueous solutions of this compound immediately before use to minimize hydrolysis.

Stability Data

The stability of this compound is primarily determined by the susceptibility of the C-Br bond to hydrolysis. The rate of this reaction is highly dependent on pH and temperature. The following tables provide an overview of the expected stability based on general principles of alkyl bromide hydrolysis.

pH-Dependent Stability of the C-Br Bond

The hydrolysis of the primary bromide in this compound can proceed through different mechanisms depending on the pH.

pH Range Predominant Mechanism Relative Rate of Hydrolysis Primary Degradation Product Notes
< 7 (Acidic) SN1-likeSlow to Moderatem-PEG9-OHHydrolysis can occur, but is generally slower than in basic conditions.
~7 (Neutral) SN2Slowm-PEG9-OHThe C-Br bond is relatively stable, but hydrolysis will occur over time.
> 8 (Basic) SN2Rapidm-PEG9-OHThe presence of hydroxide (B78521) ions (a strong nucleophile) significantly accelerates the rate of hydrolysis.[1]
Temperature-Dependent Stability

Higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of this compound.

Temperature Expected Stability of Aqueous Solutions Recommendations
-20°C High (months to years for solid, up to one month for solutions)Recommended for long-term storage of both solid and stock solutions.
4°C Moderate (days to weeks)Suitable for short-term storage of solutions.
25°C (Room Temp.) Low (hours to days)Avoid prolonged storage at room temperature. Prepare solutions fresh.
> 40°C Very Low (minutes to hours)Elevated temperatures will lead to rapid degradation.

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a general method for monitoring the degradation of this compound to m-PEG9-OH under specific experimental conditions (e.g., different pH buffers, temperatures).

1. Materials:

  • This compound

  • Buffers of desired pH (e.g., pH 4, 7, 9)

  • HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) detector as PEG has no UV chromophore)

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Quenching solution (e.g., acidic solution to neutralize basic samples)

2. Sample Preparation for Stability Study:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Dilute the stock solution into the different pH buffers to a final concentration of ~1 mg/mL.

  • Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 40°C).

3. HPLC Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • If necessary, quench the reaction by diluting the aliquot into the quenching solution.

  • Inject the sample onto the HPLC system.

  • Use a gradient elution method to separate this compound from its degradation product, m-PEG9-OH. A typical gradient might be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Monitor the peak areas of this compound and m-PEG9-OH over time.

4. Data Analysis:

  • Calculate the percentage of remaining this compound at each time point.

  • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Dilute into Buffers (pH 4, 7, 9) prep_stock->prep_samples incubation Incubate at Different Temperatures (4°C, 25°C, 40°C) prep_samples->incubation sampling Withdraw Aliquots at Time Points incubation->sampling Time Course hplc HPLC Analysis sampling->hplc data_analysis Data Analysis & Kinetics hplc->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway mPEG9Br This compound mPEG9OH m-PEG9-OH mPEG9Br->mPEG9OH Hydrolysis (H₂O, pH, Temp) HBr HBr mPEG9Br->hydrolysis_node hydrolysis_node->mPEG9OH hydrolysis_node->HBr

Caption: Primary degradation pathway of this compound via hydrolysis.

troubleshooting_logic start Low Reactivity Issue check_storage Check Storage Conditions (-20°C, dry, dark?) start->check_storage check_solution_age Was the aqueous solution prepared fresh? check_storage->check_solution_age Yes improper_storage Action: Use a fresh vial of this compound. check_storage->improper_storage No old_solution Action: Prepare fresh solution before use. check_solution_age->old_solution No check_buffer Check Buffer Composition (Nucleophilic components?) check_solution_age->check_buffer Yes success Problem Resolved improper_storage->success old_solution->success improper_buffer Action: Use a non-nucleophilic buffer (e.g., HEPES, MES). check_buffer->improper_buffer Yes check_buffer->success No improper_buffer->success

Caption: Troubleshooting logic for low reactivity of this compound.

References

Technical Support Center: m-PEG9-Br Modification and Biomolecule Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG9-Br modification of biomolecules. Our goal is to help you prevent and troubleshoot aggregation issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it react with biomolecules?

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a methoxy (B1213986) cap at one end and a bromine atom at the other. The "9" indicates the number of ethylene (B1197577) glycol repeat units. The bromide acts as a good leaving group, allowing for the covalent attachment of the PEG chain to nucleophilic functional groups on biomolecules, such as the primary amines (-NH2) on lysine (B10760008) residues or the thiol groups (-SH) on cysteine residues, via a nucleophilic substitution reaction. This process is also known as PEGylation.[1][2][3]

Q2: What are the primary causes of biomolecule aggregation after this compound modification?

Aggregation following PEGylation can be attributed to several factors:

  • Intermolecular Cross-linking: Although this compound is monofunctional, impurities in the reagent or side reactions can potentially lead to cross-linking between biomolecules.

  • High Biomolecule Concentration: Increased proximity of molecules at high concentrations can promote non-specific interactions and aggregation.[4]

  • Suboptimal Reaction Conditions: pH, temperature, and buffer composition can significantly impact the stability and solubility of biomolecules.[4] Unfavorable conditions can lead to the exposure of hydrophobic regions, promoting aggregation.

  • Conformational Changes: The attachment of the PEG chain can sometimes induce slight conformational changes in the biomolecule, potentially exposing aggregation-prone regions.[5]

  • Insufficient PEGylation: Incomplete modification can leave hydrophobic surfaces exposed, leading to aggregation.

Q3: How can I detect and quantify aggregation of my biomolecule?

Several analytical techniques can be used to detect and quantify aggregation:

  • Size Exclusion Chromatography (SEC): This is a powerful technique to separate and quantify monomers, oligomers, and larger aggregates based on their hydrodynamic radius.[4][6][7][8]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.[1][2][3][9][10]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can be used to visualize high molecular weight aggregates, especially under non-reducing conditions.

  • Turbidity Measurement: A simple method to assess the overall level of aggregation by measuring the absorbance at a wavelength where the biomolecule does not absorb (e.g., 340-600 nm).

Troubleshooting Guide

Problem 1: I am observing significant precipitation/aggregation immediately after adding this compound to my protein solution.

  • Question: What are the initial steps I should take to troubleshoot this immediate aggregation?

    • Answer: Immediate aggregation upon addition of the PEG reagent often points to issues with the reaction conditions or the concentration of reactants.

      • Reduce Concentrations: Try lowering the concentration of both your biomolecule and the this compound reagent.[4]

      • Optimize pH: Ensure the reaction buffer pH is optimal for your protein's stability. For amine modification, a pH between 7.0 and 9.0 is common, but this should be balanced with the protein's stability profile.

      • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and potentially reduce aggregation.[11]

      • Stepwise Addition: Add the this compound solution to the biomolecule solution slowly and in smaller portions while gently stirring. This can prevent localized high concentrations of the PEG reagent.[11]

Problem 2: My PEGylated product appears soluble, but SEC analysis shows a significant percentage of high molecular weight aggregates.

  • Question: How can I reduce the formation of soluble aggregates during the PEGylation reaction?

    • Answer: The formation of soluble aggregates suggests that while the PEGylated molecules are not precipitating, they are self-associating. The addition of stabilizing excipients to the reaction buffer can help mitigate this.

      • Utilize Stabilizing Excipients: Sugars, polyols, and certain amino acids can help stabilize the protein structure and prevent aggregation.[11][12][13]

      • Include Non-ionic Surfactants: Low concentrations of surfactants like Polysorbate 20 or 80 can reduce surface-induced aggregation.[11][14]

Problem 3: My PEGylation efficiency is low, and I still see a lot of unmodified biomolecule, which is prone to aggregation.

  • Question: How can I improve the efficiency of the this compound reaction to ensure complete modification?

    • Answer: Low reaction efficiency can be due to several factors, including suboptimal reaction conditions and reagent quality.

      • Increase Molar Ratio: Try increasing the molar excess of this compound to the biomolecule. A common starting point is a 5 to 20-fold molar excess.

      • Optimize pH: For targeting primary amines (lysine residues), a slightly alkaline pH (7.5-9.0) can increase the nucleophilicity of the amine groups. However, always consider the pH stability of your specific biomolecule.

      • Increase Reaction Time: If the reaction is slow, extending the incubation time may improve the yield of the PEGylated product. Monitor the reaction over time to determine the optimal duration.

      • Check Reagent Quality: Ensure your this compound is of high purity and has been stored correctly to prevent degradation.

Data Presentation: Stabilizing Excipients

The following table summarizes commonly used excipients to prevent biomolecule aggregation during PEGylation, along with their typical working concentrations and proposed mechanisms of action.[11]

ExcipientTypical ConcentrationMechanism of Action
Sucrose5-10% (w/v)Preferential exclusion, increases protein stability.
Trehalose5-10% (w/v)Similar to sucrose, effective in stabilizing proteins.
Sorbitol5-10% (w/v)Acts as a protein stabilizer.
Arginine50-100 mMSuppresses non-specific protein-protein interactions.
Glycine50-100 mMKnown to suppress protein aggregation.
Polysorbate 200.01-0.05% (v/v)Reduces surface tension and prevents adsorption.
Polysorbate 800.01-0.05% (v/v)Similar to Polysorbate 20, reduces surface-induced aggregation.

Experimental Protocols

Protocol 1: General Procedure for this compound Modification of a Protein

  • Buffer Preparation: Prepare a suitable reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5). Ensure the buffer components do not contain primary amines (like Tris) that could compete with the protein for PEGylation.

  • Protein Solution Preparation: Dissolve the protein in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

  • This compound Solution Preparation: Immediately before use, dissolve this compound in the reaction buffer to a concentration that will achieve the desired molar excess (e.g., 10-fold molar excess over the protein).

  • PEGylation Reaction: Slowly add the this compound solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified duration (e.g., 2-24 hours).

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted this compound.

  • Purification: Remove unreacted PEG and byproducts by methods such as size exclusion chromatography or dialysis.

  • Analysis: Characterize the PEGylated protein for the degree of PEGylation and the extent of aggregation using techniques like SEC, DLS, and SDS-PAGE.

Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)

  • System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) until a stable baseline is achieved.[4]

  • Sample Preparation: Filter the sample through a 0.22 µm syringe filter to remove any large particulates.[4][15]

  • Injection: Inject a defined volume of the sample onto the column.

  • Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Monitor the eluent using a UV detector (typically at 280 nm for proteins).

  • Data Analysis: Integrate the peaks corresponding to the monomer, dimer, and larger aggregates. Calculate the percentage of each species by dividing the area of each peak by the total area of all peaks.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction PEGylation Reaction cluster_analysis Purification & Analysis prep_buffer Prepare Reaction Buffer reaction Combine Protein and this compound prep_buffer->reaction prep_protein Prepare Protein Solution prep_protein->reaction prep_peg Prepare this compound Solution prep_peg->reaction incubation Incubate (Control Temp. & Time) reaction->incubation quenching Quench Reaction (Optional) incubation->quenching purification Purify PEGylated Protein (e.g., SEC) quenching->purification analysis Analyze for Aggregation (SEC, DLS) purification->analysis

Caption: A generalized experimental workflow for biomolecule modification with this compound.

troubleshooting_logic cluster_immediate Immediate Precipitation cluster_soluble Soluble Aggregates (from SEC/DLS) cluster_low_efficiency Low PEGylation Efficiency start Aggregation Observed? reduce_conc Reduce Concentrations start->reduce_conc Yes, Immediate add_excipients Add Stabilizing Excipients start->add_excipients No, Soluble increase_ratio Increase Molar Ratio start->increase_ratio Low Efficiency optimize_ph Optimize pH reduce_conc->optimize_ph lower_temp Lower Temperature optimize_ph->lower_temp stepwise_add Stepwise Addition lower_temp->stepwise_add add_surfactant Include Non-ionic Surfactant add_excipients->add_surfactant optimize_ph2 Optimize Reaction pH increase_ratio->optimize_ph2 increase_time Increase Reaction Time optimize_ph2->increase_time

Caption: A troubleshooting decision tree for aggregation issues during this compound modification.

References

Technical Support Center: m-PEG9-Br Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG9-Br.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of the hydroxyl group (tosylation).2. Inactive brominating agent.3. Insufficient reaction time or temperature.4. Presence of water in the reaction.1. Ensure the use of fresh p-toluenesulfonyl chloride (TsCl) and a suitable base (e.g., pyridine (B92270), triethylamine). Check the reaction progress by TLC.2. Use a fresh, high-purity source of the brominating agent (e.g., NaBr, PBr₃).3. Optimize reaction time and temperature. For tosylation followed by bromination, ensure the tosylation step goes to completion before adding the bromide source.4. Thoroughly dry the starting m-PEG9-OH before the reaction, for instance, by azeotropic distillation with toluene. Ensure all solvents are anhydrous.
Product Contaminated with Starting Material (m-PEG9-OH) 1. Incomplete reaction.2. Hydrolysis of the this compound product during workup or purification.1. Increase the equivalents of the tosylating or brominating agent. Extend the reaction time.2. Avoid prolonged exposure to aqueous conditions during workup. Ensure all organic solvents for chromatography are dry.
Presence of a Higher Molecular Weight Impurity (di-bromo-PEG) The starting m-PEG9-OH contains diol (HO-PEG-OH) impurities.1. Use high-purity m-PEG9-OH with low diol content.2. Purify the final product using column chromatography. A gradient elution with a solvent system like dichloromethane (B109758)/methanol (B129727) may be required to separate the mono- and di-substituted products.
Difficult Purification by Column Chromatography (Streaking/Poor Separation) PEGs are highly polar and can interact strongly with the silica (B1680970) gel stationary phase.1. Use a solvent system such as chloroform/methanol or dichloromethane/methanol. Adding a small amount of a more polar solvent like ethanol (B145695) or isopropanol (B130326) in a gradient can improve separation.[1]2. Consider using a different stationary phase, such as reversed-phase silica (C18), if the impurities have significantly different polarities.3. For TLC analysis and visualization of PEG compounds, a modified Dragendorff stain can be effective.[1]
Final Product is an Oil Instead of a Solid Presence of residual solvent or impurities.1. Ensure complete removal of all solvents under high vacuum.2. Purify the product by precipitation: dissolve the oily product in a minimal amount of a good solvent (e.g., dichloromethane) and add it dropwise to a cold, stirred non-solvent (e.g., diethyl ether or hexane) to precipitate the pure product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and reliable method is a two-step, one-pot synthesis starting from m-PEG9-OH. The first step is the tosylation of the terminal hydroxyl group using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. The resulting tosylate is a good leaving group and is then displaced by a bromide ion from a salt such as sodium bromide (NaBr) in a nucleophilic substitution reaction to yield this compound.[3][4][5] This method is generally preferred over direct bromination with agents like PBr₃ as it involves milder conditions and can lead to a cleaner product with fewer side reactions.

Q2: What are the critical parameters to control during the synthesis of this compound?

A2: The critical parameters include:

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of intermediates and the final product, reducing the yield and purity. It is crucial to use dry starting materials, solvents, and a dry reaction atmosphere (e.g., nitrogen or argon).[2]

  • Temperature: The tosylation step is often carried out at 0°C to room temperature, while the subsequent bromination may require heating to drive the reaction to completion.

  • Stoichiometry: Using a slight excess of the tosylating and brominating reagents can help ensure the complete conversion of the starting material.

  • Purity of Starting Material: The purity of the initial m-PEG9-OH is critical. The presence of diol impurities will result in the formation of di-bromo PEG byproducts.[6][7]

Q3: How can I effectively purify the crude this compound?

A3: A combination of techniques is often employed for purification:

  • Aqueous Workup: After the reaction, an aqueous workup is performed to remove excess reagents and water-soluble byproducts. This typically involves washing the organic layer with dilute acid (to remove basic impurities like pyridine), a sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Precipitation: A highly effective method for purifying PEG derivatives is to dissolve the crude product in a small volume of a solvent in which it is soluble (e.g., dichloromethane) and then add this solution to a large volume of a cold non-solvent (e.g., diethyl ether or hexane).[2][8] This causes the PEG derivative to precipitate, leaving many low-molecular-weight impurities in the solution.

  • Column Chromatography: If impurities with similar solubility to the product are present, silica gel column chromatography is necessary. A common eluent system is a gradient of methanol in dichloromethane or chloroform.[1]

Q4: Which analytical techniques are recommended for characterizing this compound?

A4: The following techniques are recommended for full characterization:

  • ¹H NMR Spectroscopy: To confirm the structure by observing the characteristic peaks of the PEG backbone, the methoxy (B1213986) end-group, and the methylene (B1212753) protons adjacent to the bromide. The disappearance of the hydroxyl proton signal from the starting material is a key indicator of a successful reaction.

  • HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These techniques are suitable for assessing the purity of PEG compounds, which lack a strong UV chromophore.[9][10][11] They can be used to quantify the amount of residual starting material and diol impurities.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the product and identify any impurities.[7]

  • FTIR Spectroscopy: To confirm the presence of characteristic ether linkages and the absence of the hydroxyl group band from the starting material.

Experimental Protocols

Protocol 1: Synthesis of this compound via Tosylation and Bromination

This protocol describes a two-step, one-pot synthesis of this compound from m-PEG9-OH.

Materials:

  • m-PEG9-OH

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium bromide (NaBr)

  • Anhydrous Dimethylformamide (DMF)

  • 0.5 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Diethyl ether (cold)

Procedure:

  • Dissolve m-PEG9-OH (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine (3 equivalents), followed by the dropwise addition of a solution of TsCl (1.5 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC (DCM:MeOH 9:1) until the starting material is consumed.

  • Add NaBr (5 equivalents) and a small amount of anhydrous DMF to the reaction mixture.

  • Heat the mixture to 50°C and stir for 12-24 hours.

  • Cool the reaction mixture to room temperature and dilute with DCM.

  • Wash the organic layer sequentially with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Dissolve the resulting crude product in a minimal amount of DCM and precipitate by adding it dropwise to a large volume of cold diethyl ether with stirring.

  • Collect the precipitate by filtration and dry under high vacuum to yield this compound as a white solid or viscous oil.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis mPEG_OH m-PEG9-OH Tosylation Tosylation (TsCl, Pyridine, DCM, 0°C to RT) mPEG_OH->Tosylation mPEG_OTs m-PEG9-OTs (Intermediate) Tosylation->mPEG_OTs Bromination Bromination (NaBr, DMF, 50°C) mPEG_OTs->Bromination Crude_Product Crude this compound Bromination->Crude_Product Workup Aqueous Workup (HCl, NaHCO3, Brine) Crude_Product->Workup Precipitation Precipitation (DCM / Diethyl Ether) Workup->Precipitation Drying Drying (High Vacuum) Precipitation->Drying Pure_Product Pure this compound Drying->Pure_Product NMR NMR Pure_Product->NMR HPLC HPLC (ELSD/CAD) Pure_Product->HPLC MS Mass Spectrometry Pure_Product->MS

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Logic cluster_purity Purity Issues cluster_yield Yield Issues Start Synthesis Outcome Unsatisfactory Check_Purity Check Purity (TLC, HPLC, NMR) Start->Check_Purity Check_Yield Check Yield Start->Check_Yield SM_Present Starting Material (m-PEG9-OH) Present? Check_Purity->SM_Present Diol_Impurity Di-bromo Impurity Present? Check_Purity->Diol_Impurity Other_Impurity Other Impurities? Check_Purity->Other_Impurity Low_Yield Low Yield? Check_Yield->Low_Yield No_Product No Product? Check_Yield->No_Product Sol_Incomplete_Reaction Solution: - Increase reaction time - Increase reagent equivalents SM_Present->Sol_Incomplete_Reaction Sol_Hydrolysis Solution: - Ensure anhydrous conditions - Minimize aqueous workup time SM_Present->Sol_Hydrolysis Sol_Column_Chromatography Solution: - Optimize column chromatography - Use high-purity starting material Diol_Impurity->Sol_Column_Chromatography Other_Impurity->Sol_Column_Chromatography Low_Yield->Sol_Incomplete_Reaction Sol_Reagent_Check Solution: - Check reagent activity - Ensure anhydrous conditions No_Product->Sol_Reagent_Check

Caption: Troubleshooting decision tree for this compound synthesis.

References

Optimizing the length of PEG linkers for specific applications.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the length of polyethylene (B3416737) glycol (PEG) linkers for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in bioconjugation?

A: PEG linkers are versatile, synthetic molecules composed of repeating ethylene (B1197577) glycol units that serve as flexible, hydrophilic spacers.[1][2] They are crucial in bioconjugation for connecting molecules like antibodies to drugs (in Antibody-Drug Conjugates or ADCs) or for linking a target protein binder to an E3 ligase ligand (in PROTACs).[3][4] Key benefits of using PEG linkers include improved solubility and stability of the conjugate, reduced immunogenicity, and enhanced pharmacokinetic properties, such as a longer circulation half-life.[1][2]

Q2: How does PEG linker length generally affect the properties of a bioconjugate?

A: The length of the PEG linker is a critical parameter that can be adjusted to fine-tune the properties of a bioconjugate.[5] Generally, longer PEG chains increase the hydrodynamic radius of the molecule, which can lead to reduced renal clearance and a longer plasma half-life.[3][6] However, there is often a trade-off, as very long linkers might decrease in vitro potency or lead to non-productive binding conformations.[3][4] Shorter PEG chains are often used for applications requiring compact labeling.[1]

Q3: What is the "hook effect" in the context of PROTACs and how does the PEG linker influence it?

A: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases.[7][8] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) over the productive ternary complex required for degradation.[8] The length and flexibility of the PEG linker can influence the concentration at which this effect becomes apparent.[8] Optimizing the linker can help promote the formation of the ternary complex and mitigate the hook effect.[8]

Q4: Are there differences between linear and branched PEG linkers?

A: Yes, linear PEG linkers consist of a straight chain with functional groups at one or both ends, offering predictable behavior and minimal steric hindrance.[1] Branched PEG linkers have multiple PEG arms extending from a central core.[1] This structure can offer superior shielding effects, potentially leading to a longer in vivo circulation time and a higher payload capacity in applications like ADCs.[1][9]

Troubleshooting Guides

Issue 1: Low solubility of the final bioconjugate.

  • Problem: Your purified bioconjugate (e.g., an ADC or PROTAC) shows poor solubility in aqueous buffers or cell culture media, which can hinder in vitro assays and in vivo studies.

  • Troubleshooting Steps:

    • Increase PEG Linker Length: Hydrophobic payloads or ligands can significantly decrease the overall solubility of a conjugate.[3] Incorporating a longer, more hydrophilic PEG linker can help mitigate this issue.[3][9]

    • Formulation Adjustments: For in vitro experiments, using a small percentage of an organic co-solvent like DMSO may be necessary. However, keep the final concentration low (typically below 0.5%) to avoid cellular toxicity.[7]

    • Consider Branched PEG Linkers: Branched PEGs can offer improved solubility for hydrophobic drugs compared to linear linkers of a similar molecular weight.[1]

Issue 2: Reduced in vitro potency or activity after PEGylation.

  • Problem: The introduction of a PEG linker has led to a significant decrease in the desired biological activity, such as the cytotoxicity of an ADC or the degradation efficiency of a PROTAC.

  • Troubleshooting Steps:

    • Systematically Vary Linker Length: An overly long linker might create too much distance between the active components of your conjugate, leading to inefficient activity.[4] Conversely, a linker that is too short may cause steric hindrance.[4] It is crucial to experimentally test a range of PEG linker lengths (e.g., PEG4, PEG8, PEG12, PEG24) to find the optimal balance.

    • Assess Ternary Complex Formation (for PROTACs): The linker is critical for the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase).[4] Biophysical assays like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can be used to confirm that the linker allows for effective complex formation.[7]

    • Evaluate Cellular Permeability: While PEG linkers are hydrophilic, they can sometimes negatively impact the cell permeability of a molecule.[7][8] Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can be used to assess this. If permeability is low, shorter linkers or alternative linker chemistries may be required.[7]

Issue 3: Inconsistent results and high batch-to-batch variability.

  • Problem: You are observing significant variability in the performance of your bioconjugate across different synthesis batches.

  • Troubleshooting Steps:

    • Use Monodisperse PEG Linkers: Polydisperse PEG linkers have a distribution of molecular weights, which can lead to a heterogeneous final product.[10] Using monodisperse (discrete length) PEG linkers will ensure a more uniform and reproducible bioconjugate.[1]

    • Ensure High Purity of Starting Materials: Impurities in your PEG linker or other reagents can lead to side reactions and a heterogeneous product.[2][7] Always verify the purity of your starting materials using methods like NMR and mass spectrometry.[7]

    • Optimize Conjugation and Purification Protocols: The choice of conjugation chemistry and the purification method are critical.[2][7] Ensure your reaction conditions are optimized and that your purification method (e.g., size-exclusion chromatography, HPLC) is effective at separating the desired conjugate from unreacted starting materials and side products.[2][7]

Quantitative Data Summary

The optimal PEG linker length is highly dependent on the specific application, including the antibody, payload, and target for ADCs, or the target protein and E3 ligase for PROTACs.[3][4] The following tables summarize general trends observed in preclinical studies.

Table 1: Impact of PEG Linker Length on ADC Properties

PEG Linker LengthIn Vitro CytotoxicityPlasma Half-LifeIn Vivo Efficacy
Short (e.g., PEG2-PEG4)Generally HigherShorterVariable, may be lower
Medium (e.g., PEG8-PEG12)IntermediateLongerOften Improved
Long (e.g., PEG24 and above)May be LowerLongestCan be optimal, but may decrease

Note: Data synthesized from multiple preclinical studies.[3][11] The optimal length is context-dependent.

Table 2: Impact of PEG Linker Length on PROTAC Degradation Efficiency

PEG Linker LengthTernary Complex StabilityDegradation Efficiency (DC50)Cellular Permeability
Too ShortMay be unstable due to steric hindrancePoorGenerally Higher
Optimal LengthStable and productivePotent (Low DC50)May be reduced
Too LongMay be unstable or non-productivePoorMay be further reduced

Note: The optimal linker length for PROTACs is highly specific to the target protein and E3 ligase pair and must be determined empirically.[4][12]

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)

This protocol is used to assess the potency of ADCs with different PEG linker lengths.

  • Cell Culture: Culture the target cancer cell line in the appropriate growth medium.[3]

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[3]

  • ADC Treatment: Prepare serial dilutions of the ADCs with varying PEG linker lengths in the cell culture medium. Add the diluted ADCs to the cells and incubate for 72-96 hours.[3]

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[3]

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the concentration of ADC that causes 50% inhibition of cell growth (IC50).

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein by PROTACs with different PEG linkers.

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a dose-response of your PROTACs with varying linker lengths for a set time (e.g., 24 hours).[8]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer containing protease and phosphatase inhibitors.[7][8]

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.[7]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate with a primary antibody specific to the target protein.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.[7]

  • Data Analysis: Quantify the band intensities to determine the percentage of target protein degradation relative to a vehicle control.

Protocol 3: Pharmacokinetic Study in Rodents

This protocol is used to evaluate how PEG linker length affects the circulation half-life of a bioconjugate.

  • Animal Dosing: Administer a single intravenous (IV) dose of the bioconjugates with different PEG linker lengths to rodents (e.g., mice or rats).[3]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 72, 168 hours) after injection.[3]

  • Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C.[3]

  • Quantification of Bioconjugate: Measure the concentration of the bioconjugate in the plasma samples using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).[3]

  • Data Analysis: Plot the plasma concentration over time and use pharmacokinetic modeling software to calculate parameters such as half-life (t1/2) and area under the curve (AUC).

Visualizations

PROTAC_Mechanism cluster_0 PROTAC Action PROTAC PROTAC (Target Binder-PEG Linker-E3 Ligase Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Target Protein Degradation Proteasome->Degradation Results in

Caption: The mechanism of action for a PROTAC, highlighting the crucial role of the linker in forming the ternary complex.

Experimental_Workflow cluster_1 PEG Linker Optimization Workflow Start Define Application (e.g., ADC, PROTAC) Synthesis Synthesize Conjugates with Varying PEG Linker Lengths (e.g., PEG4, 8, 12, 24) Start->Synthesis InVitro In Vitro Evaluation - Cytotoxicity (ADCs) - Degradation (PROTACs) - Solubility Synthesis->InVitro PK Pharmacokinetic (PK) Studies - Determine Half-life InVitro->PK Promising Candidates Efficacy In Vivo Efficacy Studies - Tumor Growth Inhibition PK->Efficacy Favorable PK Analysis Data Analysis and Selection of Optimal Linker Efficacy->Analysis

Caption: A generalized experimental workflow for optimizing PEG linker length in bioconjugate development.

Troubleshooting_Logic cluster_2 Troubleshooting Decision Tree Start Issue Identified Solubility Low Solubility Increase PEG Length Use Co-solvent Try Branched PEG Start->Solubility Solubility Issue Potency Low Potency/Activity Vary Linker Length Assess Complex Formation Check Permeability Start->Potency Activity Issue Variability High Variability Use Monodisperse PEG Check Purity Optimize Purification Start->Variability Reproducibility Issue Resolution Resolution Solubility->Resolution Potency->Resolution Variability->Resolution

Caption: A decision tree outlining common issues and troubleshooting strategies for PEG linker optimization.

References

Technical Support Center: m-PEG9-Br and its Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG9-Br and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use, stability, and analysis of these molecules. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

General & Stability

Q1: What is the expected stability of the this compound molecule in aqueous solutions?

A1: The this compound molecule has two main components to consider for stability: the PEG ether backbone and the terminal alkyl bromide.

  • PEG Backbone: The ether linkages of the polyethylene (B3416737) glycol backbone are generally stable to hydrolysis under physiological pH (around 7.4) and in mild acidic or basic conditions.[1] However, the backbone is susceptible to oxidative degradation, which can be initiated by heat, light, or the presence of transition metal ions.[2]

  • Alkyl Bromide Group: The carbon-bromine (C-Br) bond is an active site for nucleophilic substitution. It is also susceptible to hydrolysis, where water acts as a nucleophile to replace the bromide with a hydroxyl group, converting the this compound to m-PEG9-OH. This hydrolysis is generally slow but can be accelerated at higher pH (>8-9) or very low pH.[3]

Q2: What are the primary degradation pathways for this compound and its conjugates?

A2: There are two primary degradation pathways to consider:

  • Oxidative Degradation of the PEG Backbone: This is a radical-mediated process that can lead to chain scission of the PEG backbone. It results in a variety of degradation products, including smaller PEG fragments, formaldehyde, formic acid, and acetaldehyde.[2][4] This process is generally slow under typical experimental conditions but can be accelerated by exposure to oxidants, metal ions, or high energy (e.g., UV light).

  • Hydrolysis of the Linkage:

    • For unreacted this compound: The C-Br bond can hydrolyze to form m-PEG9-OH.[3]

    • For Conjugates: The stability depends on the bond formed. Thioether linkages (from conjugation with thiols) are generally very stable. Amine linkages (forming secondary amines) are also stable. If the PEG is conjugated via an ester linkage (not typical for m-PEG-Br but common for other PEG derivatives), this bond will be the primary site of hydrolytic degradation.[5][6]

Q3: How does conjugation affect the degradation of the PEG chain?

A3: Conjugation to a peptide or protein can slow the degradation rate of the PEG chain. The attached molecule can provide steric hindrance, protecting the PEG backbone from reactive species in the environment.[7]

Conjugation & Troubleshooting

Q4: I am having low conjugation efficiency when reacting this compound with my protein/peptide. What are the common causes?

A4: Low conjugation efficiency is a frequent issue. Here are several potential causes and troubleshooting steps:

  • pH of the Reaction: For nucleophilic substitution with amines (e.g., lysine (B10760008) residues), the pH should be high enough (typically pH 7.5-9.0) to deprotonate the amine, making it nucleophilic. For thiols (cysteine residues), a pH of 6.5-7.5 is often optimal to have a reactive thiolate anion without promoting disulfide bond formation.

  • Hydrolysis of this compound: If the reaction is run for an extended period in an aqueous buffer, especially at a basic pH, a portion of your this compound may hydrolyze to the unreactive m-PEG9-OH. Consider performing the reaction in a shorter timeframe or at a slightly lower pH if possible.

  • Steric Hindrance: The target residue on your biomolecule may be sterically inaccessible. If possible, consider engineering a more accessible conjugation site.

  • Reagent Quality: Ensure your this compound reagent is not old or improperly stored, as it may have already hydrolyzed. Also, be aware of potential contaminants in the PEG reagent itself.[8]

  • Side Reactions: The bromide can react with other nucleophiles in your buffer (e.g., Tris buffer). Use non-nucleophilic buffers like PBS or HEPES.

Q5: I see multiple products in my final reaction mixture. How do I purify my desired PEG-conjugate?

A5: PEGylation reactions often result in a mixture of mono-PEGylated, multi-PEGylated, unreacted protein, and excess free PEG.[] Effective purification is critical.

  • Size Exclusion Chromatography (SEC): This is the most common method. It separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC can effectively separate PEGylated species from the smaller, unreacted protein. It is also excellent for removing low molecular weight by-products.[]

  • Ion Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its isoelectric point (pI). This change in charge can be exploited to separate PEGylated isomers from each other and from the native protein using IEX.[]

  • Dialysis/Ultrafiltration: Dialysis with an appropriate molecular weight cutoff (MWCO) membrane can be used to remove smaller, unreacted PEG molecules from the much larger PEG-protein conjugate.[10]

Q6: Are there common side reactions to be aware of when using m-PEG-Br?

A6: Yes. Besides the desired nucleophilic substitution, consider the following:

  • Hydrolysis: As mentioned, reaction with water to form m-PEG-OH is a key side reaction.

  • Reaction with Buffer Components: Avoid amine-containing buffers like Tris, as they can act as competing nucleophiles.

  • Elimination Reactions: While less common for primary bromides like this compound, elimination reactions can sometimes occur under strongly basic conditions, though substitution is generally favored.[11]

Degradation Pathways & Mechanisms

The degradation of this compound and its conjugates can be visualized as two main processes that can occur concurrently, with the relative rates depending on the specific conditions (e.g., presence of oxidants, pH, temperature).

  • Hydrolysis of the Terminal Bromide (for unconjugated PEG) This is a nucleophilic substitution reaction where water attacks the carbon atom bonded to the bromine. This process is generally slow under neutral physiological conditions but is accelerated by basic pH.[3]

    PEG_Br m-PEG₉-CH₂-CH₂-Br Transition Transition State PEG_Br->Transition + H₂O (Nucleophilic Attack) PEG_OH m-PEG₉-CH₂-CH₂-OH Transition->PEG_OH Br_ion Br⁻ Transition->Br_ion Leaving Group

    Caption: Hydrolysis of this compound to m-PEG9-OH.

  • Oxidative Degradation of the PEG Backbone This is a more complex, radical-initiated process. It can be triggered by reactive oxygen species (ROS) and leads to random cleavage of the ether backbone. The process generates various smaller, oxygenated molecules.

    cluster_initiation Initiation cluster_propagation Propagation cluster_scission Chain Scission PEG PEG Chain (-O-CH₂-CH₂-O-) Radical PEG Alkyl Radical (-O-CH•-CH₂-O-) PEG->Radical + •OH (Hydrogen Abstraction) Peroxy Peroxy Radical (-O-CH(OO•)-CH₂-O-) Radical->Peroxy + O₂ Hydroperoxide Hydroperoxide (-O-CH(OOH)-CH₂-O-) Peroxy->Hydroperoxide + PEG-H (forms new PEG Radical) Alkoxy Alkoxy Radical (-O-CH(O•)-CH₂-O-) Hydroperoxide->Alkoxy Decomposition Products Scission Products (e.g., Formates, Aldehydes) Alkoxy->Products β-Scission

    Caption: Oxidative degradation pathway of the PEG backbone.

Quantitative Data on Degradation

Obtaining precise degradation half-lives for this compound is challenging as the ether backbone is highly stable to hydrolysis. The primary routes of degradation under typical, non-oxidative, physiological conditions are slow.

  • Ether Bond Stability: The ether bonds in the PEG backbone are highly resistant to hydrolysis. Their hydrolytic half-life under physiological conditions (pH 7.4, 37°C) is estimated to be in the order of many years.[5] Degradation primarily occurs under harsh acidic conditions or via oxidation.

  • Linkage Stability in Conjugates: For conjugates formed from this compound, the stability is largely determined by the new bond.

    • Thioether (-S-): Extremely stable to hydrolysis.

    • Secondary Amine (-NH-): Very stable to hydrolysis.

    • Ester (-COO-): (For comparison) Much more susceptible to hydrolysis. Half-lives can range from hours to months depending on the local chemical structure and pH.[5]

Linkage TypeChemical StructurepHTemperature (°C)Estimated Half-LifeReference
Ether (Backbone) -CH₂-O-CH₂-7.437> 10 years (hydrolytic)[5]
Thioether -CH₂-S-R7.437Very Stable (> years)General Chemical Principle
Acrylamide -CO-NH-7.437> 1000 years [5]
Ester (for comparison) -CH₂-COO-R7.437Days to Months [5]

Note: The table provides estimates for comparison. Actual rates depend on the specific molecular structure and experimental conditions.

Experimental Protocols

Protocol 1: Analysis of this compound Conjugation and Purification by GPC/SEC

Objective: To separate and quantify the amount of conjugated product, unreacted biomolecule, and free PEG after a conjugation reaction.

Methodology:

  • System Preparation:

    • HPLC System: An HPLC system equipped with a size exclusion column suitable for the molecular weight range of your conjugate (e.g., Waters Ultrahydrogel, Agilent PL aquagel-OH).

    • Mobile Phase: Prepare an appropriate aqueous buffer, typically Phosphate Buffered Saline (PBS) pH 7.4. Filter and degas the mobile phase.

    • Detector: A Refractive Index (RI) detector is essential for detecting PEG. A UV detector set to 280 nm (for proteins) or another relevant wavelength should be used in series.

  • Sample Preparation: [12]

    • Accurately weigh 5-10 mg of your lyophilized reaction mixture.

    • Dissolve the sample in a known volume of the mobile phase (e.g., 1.0 mL) to a final concentration of 5-10 mg/mL.

    • Gently mix until fully dissolved. Avoid vigorous vortexing to prevent protein denaturation.

    • Filter the sample through a 0.2 µm syringe filter compatible with aqueous solutions (e.g., PVDF) to remove any particulates.[12]

  • GPC/SEC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 20-100 µL of the prepared sample.

    • Run the analysis at a constant flow rate (e.g., 0.5-1.0 mL/min).

    • Collect data from both the UV and RI detectors.

  • Data Analysis:

    • The chromatogram from the UV detector will show peaks corresponding to the protein-containing species (unreacted protein and conjugate).

    • The RI detector will show peaks for all components, including the free PEG which is not visible on the UV trace.

    • The conjugate will elute first (largest size), followed by the unreacted protein, and finally the free PEG.

    • Integrate the peak areas to determine the relative amounts of each species and assess the purity of the conjugate.

Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis GPC/SEC Analysis cluster_detect Detection & Data Analysis a Weigh 5-10 mg Reaction Mixture b Dissolve in Mobile Phase a->b c Filter (0.2 µm) b->c e Inject Sample c->e d Equilibrate Column d->e f Isocratic Elution (e.g., PBS) e->f g UV (280 nm) & RI Detectors f->g h Integrate Peaks: 1. Conjugate 2. Free Protein 3. Free PEG g->h i Calculate Purity & Yield h->i

Caption: Workflow for GPC/SEC analysis of a PEGylation reaction mixture.

Protocol 2: Characterization of Degradation Products by MALDI-TOF MS

Objective: To identify the molecular weights of PEG-conjugate degradation products after forced degradation.

Methodology:

  • Forced Degradation:

    • Incubate your PEG-conjugate solution under stress conditions. For oxidative degradation, add a low concentration of hydrogen peroxide (e.g., 0.1-3% H₂O₂) and incubate at 37°C.[2] For hydrolytic degradation, adjust the pH to a high (e.g., pH 9) or low (e.g., pH 5) value and incubate.

    • Take time points (e.g., 0, 24, 48, 96 hours) and quench the reaction if necessary (e.g., by neutralizing the pH or adding a catalase for H₂O₂).

  • Sample Preparation for MALDI: [13]

    • Prepare a matrix solution appropriate for proteins/peptides (e.g., sinapinic acid at 10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA).

    • On a MALDI target plate, spot 1 µL of the matrix solution.

    • Before it dries, add 1 µL of your degradation sample (you may need to dilute it first) to the matrix spot and mix gently with the pipette tip.

    • Allow the spot to air-dry completely (co-crystallization).

  • MALDI-TOF MS Analysis: [14]

    • Load the target plate into the mass spectrometer.

    • Acquire spectra in linear or reflector mode, depending on the mass range and required resolution. For large conjugates, linear mode is often preferred.[15]

    • Calibrate the instrument using standards that bracket the expected mass range of your sample and its fragments.

  • Data Analysis:

    • Analyze the resulting mass spectra. The initial sample (t=0) will show a characteristic bell-shaped distribution of peaks for the PEGylated conjugate, with each peak separated by 44 Da (the mass of one ethylene (B1197577) glycol unit).

    • Spectra from later time points may show:

      • A shift of the entire distribution to lower molecular weights, indicating chain scission.

      • The appearance of new, smaller distributions corresponding to cleaved PEG fragments.

    • Compare the observed masses to theoretical masses of expected degradation products to identify the degradation pathway.

Workflow Diagram:

cluster_degrade Forced Degradation cluster_prep MALDI Plate Spotting cluster_analysis MS Analysis a Incubate Conjugate (e.g., +H₂O₂, high pH) b Collect Time Points (0, 24, 48h...) a->b c Mix Sample with Matrix Solution b->c d Spot on Target Plate c->d e Air Dry (Co-crystallize) d->e f Acquire Mass Spectrum (MALDI-TOF) e->f g Analyze Mass Shifts and New Peak Distributions f->g h Identify Degradation Products g->h

Caption: Workflow for MALDI-TOF MS analysis of PEG-conjugate degradation.

References

Validation & Comparative

A Comparative Guide to the Characterization of m-PEG9-Br Conjugates: Mass Spectrometry and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated molecules is critical for ensuring the quality, efficacy, and safety of therapeutic and diagnostic agents. This guide provides an objective comparison of mass spectrometry for the characterization of m-PEG9-Br conjugates against alternative analytical techniques, supported by experimental data and detailed protocols.

Mass Spectrometry for this compound Characterization

Mass spectrometry (MS) is a powerful technique for the characterization of this compound and its conjugates, providing precise molecular weight information and structural confirmation. The presence of a bromine atom in this compound results in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive signature for the molecule.[1][2][3][4][5]

Expected Mass Spectrum of this compound

Due to the natural abundance of bromine isotopes, 79Br (approximately 50.5%) and 81Br (approximately 49.5%), the mass spectrum of a compound containing a single bromine atom will exhibit two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (the M+ and M+2 peaks).[1][2][4][5] For this compound (C19H39BrO9), with a theoretical molecular weight of approximately 490.4 g/mol , the expected mass spectrum would show two major peaks corresponding to [M+H]+ at roughly m/z 491.4 and 493.4. Adducts with sodium ([M+Na]+) or potassium ([M+K]+) are also commonly observed, which would appear at approximately m/z 513.4 and 515.4, and m/z 529.4 and 531.4, respectively.

Key Mass Spectrometry Techniques for this compound Analysis:

  • Electrospray Ionization (ESI-MS): A soft ionization technique well-suited for analyzing polar molecules like PEG conjugates.[6] It typically produces multiply charged ions, which can be advantageous for analyzing large molecules on instruments with a limited mass range.[7][8] For a relatively small molecule like this compound, singly charged ions are expected to be predominant.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Another soft ionization technique that is particularly useful for analyzing a wide range of molecules, including polymers.[9][10] It generally produces singly charged ions, leading to simpler spectra that are easier to interpret.[11]

Performance Comparison: Mass Spectrometry vs. Alternatives

While mass spectrometry provides unparalleled accuracy in molecular weight determination, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) offer complementary information regarding structure, purity, and quantity.

ParameterMass Spectrometry (ESI-MS & MALDI-TOF)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Primary Information Molecular Weight, Isotopic Composition, Fragmentation PatternsChemical Structure, Purity, QuantitationPurity, Quantitation, Separation of Mixtures
Molecular Weight Accuracy Very High (<5 ppm with high-resolution instruments)Indirectly determined from structureNot directly determined
Structural Information Fragmentation provides some structural dataDetailed structural elucidationNone
Purity Assessment Can identify and quantify impurities with different massesCan identify and quantify structurally different impuritiesHigh-resolution separation of impurities
Quantitation Can be quantitative with appropriate standardsInherently quantitativeHighly quantitative with appropriate standards
Sensitivity High (picomole to femtomole)[12]Moderate (nanomole to micromole)[12]High (nanomole to picomole)
Sample Throughput HighLow to ModerateHigh
Instrumentation Cost HighVery HighModerate

Experimental Protocols

Mass Spectrometry (ESI-Q-TOF)
  • Sample Preparation: Dissolve the this compound conjugate in a suitable solvent (e.g., acetonitrile (B52724):water 1:1 with 0.1% formic acid) to a final concentration of 1-10 µM.

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization source.

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system for online separation. Acquire data in positive ion mode over a mass range that includes the expected m/z values of the conjugate.

  • Data Analysis: Process the raw data to identify the molecular ion peaks, including the characteristic bromine isotopic pattern, and any adducts or fragments.

Nuclear Magnetic Resonance (1H NMR)
  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in a suitable deuterated solvent (e.g., CDCl3 or D2O).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Acquire a 1H NMR spectrum. The characteristic signals for the PEG backbone protons are expected around 3.6 ppm. Signals from the methoxy (B1213986) group and the methylene (B1212753) group adjacent to the bromine will appear at distinct chemical shifts.

  • Data Analysis: Integrate the peaks to confirm the ratio of protons, which can be used to verify the structure and assess purity.[13]

High-Performance Liquid Chromatography (RP-HPLC)
  • Sample Preparation: Dissolve the this compound conjugate in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use an HPLC system with a reverse-phase column (e.g., C18) and a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD)).

  • Analysis: Inject the sample and run a gradient elution, for example, with a mobile phase of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and identify any impurity peaks. Purity is calculated based on the relative peak areas.

Visualizing the Workflow

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Sample This compound Conjugate Dissolution Dissolve in appropriate solvent Sample->Dissolution Ionization Ionization (ESI or MALDI) Dissolution->Ionization MassAnalyzer Mass Analyzer (e.g., TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum Analysis Identify Molecular Ion (M+) and Isotopic Pattern (M+2) MassSpectrum->Analysis

Caption: Experimental workflow for mass spectrometry analysis of this compound conjugates.

Technique_Comparison cluster_sample Analyte cluster_techniques Analytical Techniques cluster_info Information Obtained Sample This compound Conjugate MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR HPLC HPLC Sample->HPLC MW Molecular Weight & Isotopic Pattern MS->MW Primary Purity Purity & Quantitation MS->Purity Secondary Structure Chemical Structure NMR->Structure Primary NMR->Purity Secondary HPLC->Purity Primary

Caption: Comparison of information obtained from different analytical techniques.

References

A Comparative Guide to m-PEG9-Br and Other PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical determinant in the design and performance of bioconjugates, influencing factors such as stability, pharmacokinetics, and biological activity. This guide provides an objective comparison of m-PEG9-Br with other commonly employed PEG linkers, offering a data-driven perspective for researchers in drug development and bioconjugation.

Overview of this compound and Alternative PEG Linkers

This compound is a monodisperse PEG linker featuring a terminal methyl ether group and a bromine atom connected by a nine-unit ethylene (B1197577) glycol chain. The bromide serves as a reactive handle for nucleophilic substitution, making it suitable for conjugation to thiol groups found in cysteine residues of proteins and peptides.[1][2][3][4][5] This guide compares this compound with three other widely used classes of PEG linkers: NHS-esters, maleimides, and those utilized in "click chemistry."

  • NHS-ester PEGs are highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, forming stable amide bonds.[6][7]

  • Maleimide PEGs exhibit high reactivity towards thiol groups, enabling the specific modification of cysteine residues.[6][7] However, the resulting thioether bond can be susceptible to retro-Michael addition and thiol exchange reactions, leading to potential instability.[8]

  • Click Chemistry PEGs (e.g., those with azide (B81097) or alkyne functionalities) offer high specificity and efficiency through bioorthogonal reactions, forming stable triazole linkages.

Data Presentation: A Quantitative Comparison of PEG Linker Performance

Direct head-to-head quantitative data for this compound is limited in publicly available literature. The following tables summarize representative data for other common linkers to provide a comparative framework.

Linker TypeTarget ResidueTypical Conjugation YieldReaction pHResulting Linkage
This compound Cysteine (Thiol)Data not available7.0-8.5Thioether
NHS-ester PEG Lysine (Amine)>75%[6]7.0-9.0[7]Amide
Maleimide PEG Cysteine (Thiol)>80%[9]6.5-7.5[7]Thioether
Azide/Alkyne PEG Modified Residues>90%NeutralTriazole
Linker TypeLinkage StabilityKey Stability Considerations
This compound Stable ThioetherThe carbon-sulfur bond is generally stable under physiological conditions.
NHS-ester PEG Highly Stable AmideAmide bonds are very stable under physiological conditions.
Maleimide PEG Potentially ReversibleSusceptible to retro-Michael addition and thiol exchange, especially in the presence of other thiols like glutathione.[8]
Azide/Alkyne PEG Highly Stable TriazoleTriazole rings are exceptionally stable.

Table 2: Comparative Stability of PEG-Protein Conjugates. This table highlights the stability of the chemical bond formed between the PEG linker and the biomolecule. The thioether bond formed by this compound is generally considered stable.

ParameterNo PEG LinkerWith PEG Linker
In Vitro Cytotoxicity (IC50) Lower (more potent)Higher (less potent)[10]
Plasma Half-life Shorter[10]Longer[10]
In Vivo Efficacy VariableOften Improved[10][11]

Table 3: Impact of PEGylation on Antibody-Drug Conjugate (ADC) Performance. This table summarizes the general effects of incorporating a PEG linker into an ADC. PEGylation can sometimes slightly decrease in vitro potency but often enhances in vivo efficacy due to improved pharmacokinetics.[10][11][12][13][14]

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for conjugation using different linker chemistries.

Protocol 1: General Procedure for Antibody Conjugation with this compound

This protocol is a general guideline for the conjugation of a thiol-containing antibody with this compound. Optimization of reaction conditions is recommended for each specific antibody and application.

Materials:

  • Thiol-containing monoclonal antibody (mAb)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.5, with 1 mM EDTA

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 100 mM N-acetyl-L-cysteine in conjugation buffer

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: If the antibody does not have free thiols, it may need to be reduced or engineered to introduce cysteine residues. Purify the antibody and exchange it into the conjugation buffer.

  • This compound Solution Preparation: Dissolve this compound in a minimal amount of DMF or DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching solution to a final concentration of 10 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated antibody conjugate from excess reagents and byproducts using size-exclusion chromatography.

  • Characterization: Characterize the conjugate to determine the degree of PEGylation and confirm its purity using techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.[15][16][17][18][19][20][21][22]

Protocol 2: Two-Step Conjugation using a Heterobifunctional Maleimide-PEG-NHS Linker

This protocol describes the conjugation of an amine-containing protein to a thiol-containing molecule using a heterobifunctional linker.

Materials:

  • Amine-containing protein (e.g., antibody)

  • Thiol-containing molecule (e.g., drug)

  • Maleimide-PEG-NHS linker

  • Amine-reactive Conjugation Buffer: PBS, pH 8.0

  • Thiol-reactive Conjugation Buffer: PBS, pH 7.0, with 1 mM EDTA

  • Organic solvent (DMF or DMSO)

  • Purification system

Procedure:

  • Reaction with NHS-ester: Dissolve the Maleimide-PEG-NHS linker in DMF or DMSO. Add a 5- to 10-fold molar excess of the linker to the protein solution in the amine-reactive conjugation buffer. Incubate for 1-2 hours at room temperature.

  • Purification: Remove excess, unreacted linker by size-exclusion chromatography or dialysis, exchanging the buffer to the thiol-reactive conjugation buffer.

  • Reaction with Maleimide: Add a 2- to 5-fold molar excess of the thiol-containing molecule to the maleimide-activated protein. Incubate for 2-4 hours at room temperature.

  • Purification: Purify the final conjugate using an appropriate chromatography method.

  • Characterization: Analyze the final product to confirm successful conjugation and purity.

Visualization of Bioconjugation Workflows

Bioconjugation_Workflow cluster_mPEG9Br This compound Conjugation Thiol-Protein Thiol-Protein This compound This compound Conjugation_Br Nucleophilic Substitution Purification_Br Purification (SEC) PEGylated_Protein_Br PEGylated Protein

Heterobifunctional_Workflow cluster_Hetero Heterobifunctional (Maleimide-PEG-NHS) Conjugation Amine-Protein Amine-Protein Mal-PEG-NHS Mal-PEG-NHS Step1_NHS Step 1: NHS Reaction (pH 8.0) Purification1 Purification Activated_Protein Maleimide-Activated Protein Thiol-Molecule Thiol-Molecule Step2_Mal Step 2: Maleimide Reaction (pH 7.0) Purification2 Purification Final_Conjugate Final Conjugate

Signaling Pathways and Logical Relationships

The choice of linker can influence the mechanism of drug release from an antibody-drug conjugate (ADC). For instance, some linkers are designed to be cleaved by enzymes within the lysosome of a cancer cell, while others rely on the degradation of the antibody itself to release the payload.

ADC_Pathway ADC Antibody-Drug Conjugate Binding Binding to Tumor Antigen ADC->Binding Internalization Internalization Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Payload Release Lysosome->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Conclusion

The selection of a PEG linker is a critical decision in the development of bioconjugates. While this compound offers a stable and efficient means of conjugating to thiol groups, the landscape of PEG linkers provides a diverse toolkit for researchers. NHS-esters offer robust conjugation to abundant amine residues, maleimides provide specificity for thiols with some stability considerations, and click chemistry linkers afford high efficiency and bioorthogonality. The optimal choice of linker will depend on the specific application, the nature of the biomolecule and payload, and the desired properties of the final conjugate. This guide provides a framework for making an informed decision based on the available data and established chemical principles.

References

Assessing the Biological Activity of m-PEG9-Br Modified Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic potential of molecules. By modifying a compound with a PEG linker, such as m-PEG9-Br, researchers can improve its pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of the performance of PEGylated compounds with their non-PEGylated alternatives, supported by experimental data and detailed methodologies for key biological assays.

Impact of PEGylation on Biological Activity: A Comparative Overview

PEGylation can significantly alter the biological activity of a compound. The increased hydrodynamic size and shielding effect of the PEG chain can lead to reduced binding affinity to its target, which may result in a higher concentration required to achieve a therapeutic effect. However, the improved solubility, stability, and prolonged circulation half-life often compensate for this, leading to enhanced overall efficacy in vivo.

Below are comparative data from studies on PEGylated and non-PEGylated nanoparticles, illustrating the impact of PEGylation on cytotoxicity. It is important to note that these studies do not specifically use the this compound linker, but they provide valuable insights into the general effects of PEGylation.

Table 1: In Vitro Cytotoxicity (IC50) of PEGylated vs. Non-PEGylated Doxorubicin-Loaded Niosomes on MCF-7 Cells

FormulationIC50 (µg/mL)
Doxorubicin (B1662922) (Free Drug)10.5
Non-PEGylated Niosome-Doxorubicin26.4
PEGylated Niosome-Doxorubicin36.4

Data sourced from a study on doxorubicin-loaded niosomes. The increased IC50 value for the PEGylated formulation suggests a reduced immediate cytotoxicity in vitro, which may be attributed to a slower drug release and reduced cellular uptake.

Table 2: In Vitro Cytotoxicity (IC50) of PEGylated vs. Non-PEGylated TiO2 Nanoparticles with Doxorubicin on MDA-MB-231 Cells

FormulationIC50 at 24h (µg/mL)IC50 at 48h (µg/mL)IC50 at 72h (µg/mL)
Doxorubicin (Free Drug)7.896.234.87
TiO2 Nanoparticles>100>100>100
PEG-TiO2 Nanoparticles>100>100>100
TiO2-PEG-Doxorubicin5.614.372.61

This data illustrates that the conjugation of doxorubicin to PEGylated TiO2 nanoparticles results in a potent cytotoxic agent. The PEGylation of the nanoparticle itself does not impart cytotoxicity.

Experimental Protocols for Biological Activity Assessment

A crucial aspect of evaluating modified compounds is the use of standardized and reproducible experimental protocols. The following is a detailed methodology for a common in vitro cytotoxicity assay, the MTT assay, which is frequently used to assess the biological activity of novel compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound modified compound and non-PEGylated control

  • Target cancer cell line (e.g., MCF-7, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound modified compound and the non-PEGylated control in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in the assessment of this compound modified compounds, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway that could be affected by a PEGylated drug.

experimental_workflow cluster_synthesis Compound Synthesis & Modification cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation synthesis Synthesis of Active Compound pegylation Modification with This compound synthesis->pegylation cytotoxicity Cytotoxicity Assay (e.g., MTT) pegylation->cytotoxicity uptake Cellular Uptake Studies pegylation->uptake binding Target Binding Assay pegylation->binding pk_pd Pharmacokinetics & Pharmacodynamics cytotoxicity->pk_pd uptake->pk_pd binding->pk_pd efficacy In Vivo Efficacy (Animal Models) pk_pd->efficacy toxicology Toxicology Studies efficacy->toxicology

General workflow for the assessment of a this compound modified compound.

signaling_pathway cluster_cell Target Cell receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus proliferation Cell Proliferation nucleus->proliferation apoptosis Apoptosis nucleus->apoptosis drug PEGylated Drug drug->receptor Inhibition

Hypothetical signaling pathway inhibited by a PEGylated drug.

Navigating Bioconjugate Stability: A Comparative Guide to m-PEG9-Br and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a chemical linker is paramount to the efficacy and safety of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. The linker, a seemingly simple bridge, governs the stability, solubility, and pharmacokinetic profile of the entire bioconjugate. This guide provides an objective comparison of the in vitro and in vivo stability of m-PEG9-Br linkers and prominent alternatives, supported by experimental data and detailed protocols to inform rational drug design.

The this compound linker, a methoxy-terminated polyethylene (B3416737) glycol chain with nine ethylene (B1197577) glycol units and a terminal bromide, offers a balance of hydrophilicity and a reactive handle for conjugation. The PEG component is well-established for its ability to improve the aqueous solubility of hydrophobic molecules and to shield conjugates from enzymatic degradation and immune recognition, potentially extending their circulation half-life.[1][2] However, the stability of the entire linker construct, particularly the bond formed with the payload and the biomolecule, is a critical determinant of therapeutic success. Premature cleavage of the linker in circulation can lead to off-target toxicity, while insufficient payload release at the target site can diminish efficacy.

Comparative In Vitro and In Vivo Stability

Direct quantitative stability data for the this compound linker is not extensively available in publicly accessible literature. However, by examining data from structurally related PEG linkers and common alternative linker technologies, we can infer its likely performance characteristics. The stability of a linker is typically assessed by its half-life (t½) in biological matrices like plasma or by the percentage of intact conjugate remaining over time.

Several alternatives to PEG linkers have been developed to address some of the limitations of PEGylation, such as potential immunogenicity and non-biodegradability.[2] These include polysarcosine, polypeptides, and polysaccharides, which offer improved biocompatibility and biodegradability.

Table 1: In Vitro Plasma Stability of Various Linker Technologies

Linker TypeExampleMatrixKey Stability FindingsReference
PEG (Short Chain) PEG8-A PEGylated antibody with a short PEG8 linker cleared much faster from the blood compared to its non-PEGylated counterpart, which can be advantageous for imaging applications.[3][3]
PEG (Long Chain) PEG4K, PEG10KMouse PlasmaInsertion of 4 kDa and 10 kDa PEG chains extended the in vivo half-life of an affibody conjugate from 19.6 min to 49.2 min and 219.0 min, respectively.[4][4]
Dipeptide (Cleavable) Valine-Citrulline (Val-Cit)Human Liver LysosomesReaches over 80% digestion within 30 minutes, indicating efficient cleavage in the lysosomal environment.[5][5]
Dipeptide (Cleavable) Valine-Alanine (Val-Ala)Human Liver S9 FractionSlower cleavage compared to Val-Cit linkers.[5][5]
Hydrazone (Acid-Labile) --Demonstrates good stability at neutral pH but is designed to cleave in the acidic environment of endosomes and lysosomes.
Thioether (Non-Cleavable) SMCC-based-Generally exhibit high stability in plasma due to the robust thioether bond. Payload release relies on the degradation of the antibody backbone.[6][6]
Polysarcosine --Preclinical studies suggest comparable or superior performance to PEG in terms of stability and reduced immunogenicity.
Polypeptides (Gly-Ser)n-Can be engineered for specific cleavage sites and have shown enhanced in vivo stability compared to some traditional cleavable linkers.

Disclaimer: The data presented for PEG linkers are for related structures and not specifically for this compound. The performance of this compound will depend on the specific molecular context.

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. The following are standard protocols for in vitro and in vivo stability studies.

In Vitro Plasma Stability Assay

This assay evaluates the stability of a bioconjugate in plasma to predict its behavior in systemic circulation.

Methodology:

  • Preparation: The test bioconjugate is incubated in plasma (e.g., human, mouse, rat) at a concentration of 1-10 µM at 37°C.[6]

  • Time Points: Aliquots are collected at multiple time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

  • Sample Processing: The reaction is quenched, often by the addition of an organic solvent like acetonitrile, to precipitate plasma proteins.

  • Analysis: The supernatant, containing the bioconjugate and any released payload, is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact bioconjugate and released payload over time.

  • Data Interpretation: A stable linker will show minimal decrease in the concentration of the intact bioconjugate over the time course. The half-life (t½) of the conjugate in plasma is calculated from the degradation curve.

In Vivo Stability and Pharmacokinetic Study

This study assesses the stability and clearance of the bioconjugate in a living organism.

Methodology:

  • Animal Model: The bioconjugate is administered to a relevant animal model (e.g., mice, rats) typically via intravenous injection.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours) post-injection.

  • Plasma Isolation: Plasma is isolated from the blood samples.

  • Quantification: The concentration of the intact bioconjugate and total antibody (regardless of payload attachment) in the plasma samples is determined using methods like enzyme-linked immunosorbent assay (ELISA) or LC-MS.

  • Pharmacokinetic Analysis: The data is used to calculate key pharmacokinetic parameters, including half-life, clearance, and volume of distribution. A longer half-life of the intact conjugate compared to the total antibody suggests good in vivo stability.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for stability assessment.

InVitro_Stability_Workflow cluster_prep Preparation cluster_sampling Sampling & Quenching cluster_analysis Analysis Bioconjugate Test Bioconjugate Incubation Incubate at 37°C Bioconjugate->Incubation Plasma Plasma (Human, Mouse, etc.) Plasma->Incubation TimePoints Collect Aliquots (0, 1, 4, 8, 24, 48h) Incubation->TimePoints Quench Protein Precipitation (e.g., Acetonitrile) TimePoints->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS Analysis Supernatant->LCMS Data Quantify Intact Conjugate & Released Payload LCMS->Data

Caption: Workflow for in vitro plasma stability assessment of bioconjugates.

InVivo_Stability_Concept cluster_systemic Systemic Circulation cluster_outcome Therapeutic Outcome Admin Administer ADC Circulation Intact ADC in Bloodstream Admin->Circulation Stable Stable Linker Circulation->Stable Unstable Unstable Linker Circulation->Unstable Tumor Tumor Accumulation & Internalization Stable->Tumor Targeted Delivery ReleasedDrug Premature Payload Release Unstable->ReleasedDrug Non-specific Cleavage Efficacy On-Target Efficacy Tumor->Efficacy Payload Release in Tumor Toxicity Off-Target Toxicity ReleasedDrug->Toxicity

References

Comparative Analysis of m-PEG9-Br versus Other Crosslinking Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the choice of a crosslinking agent is paramount to the efficacy, stability, and safety of the final product. This guide provides a comparative analysis of m-PEG9-Br against other commonly used crosslinking agents, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection process. We will delve into the performance of these agents, supported by experimental data and detailed protocols.

Introduction to Crosslinking Agents

Crosslinking agents are molecules that facilitate the covalent bonding of two or more molecules, often used to link proteins, peptides, or payloads like cytotoxic drugs to antibodies in the creation of Antibody-Drug Conjugates (ADCs). The properties of the crosslinker, including its reactive groups, spacer arm, and solubility, significantly influence the characteristics of the resulting conjugate.

This compound is a PEGylated crosslinker featuring a methoxy-capped polyethylene (B3416737) glycol (PEG) chain of nine ethylene (B1197577) glycol units and a terminal bromide. The bromide serves as a good leaving group for nucleophilic substitution reactions, typically with thiol groups from cysteine residues on a protein. The PEG spacer enhances the solubility and stability of the conjugate.[1]

Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional crosslinker with an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[2] The NHS ester reacts with primary amines (like lysine (B10760008) residues), while the maleimide group reacts with sulfhydryl groups.[2]

NHS-PEG-Maleimide crosslinkers are similar to SMCC but incorporate a PEG spacer between the NHS ester and maleimide reactive groups. This enhances water solubility and can reduce the immunogenicity of the conjugate.[3]

Performance Comparison of Crosslinking Agents

The selection of a crosslinker is a trade-off between reaction efficiency, the stability of the resulting conjugate, and its cytotoxic profile. The following tables summarize the key characteristics and available data for this compound and its alternatives.

Table 1: Chemical Properties and Reactivity

FeatureThis compoundSMCCNHS-PEGn-Maleimide
Reactive Groups Methoxy-PEG, BromideNHS Ester, MaleimideNHS Ester, Maleimide
Target Functional Groups Primarily Thiols (-SH)Amines (-NH2), Thiols (-SH)Amines (-NH2), Thiols (-SH)
Spacer Arm PEG9 (Hydrophilic)Cyclohexane (Hydrophobic)PEGn (Hydrophilic)
Solubility Good in aqueous media[1]Low in aqueous media (Sulfo-SMCC is a water-soluble alternative)[4]Good in aqueous media[3]
Reaction pH Neutral to slightly basicAmine reaction: pH 7-9; Thiol reaction: pH 6.5-7.5[5]Amine reaction: pH 7-9; Thiol reaction: pH 6.5-7.5[6]

Table 2: Comparative Performance Data

ParameterThis compoundSMCC-based LinkersNHS-PEG-Maleimide Linkers
In Vitro Cytotoxicity (IC50) Data not directly available. PEGylation, in general, can sometimes slightly decrease in vitro cytotoxicity.[7]Payload-dependent. The linker itself is designed for low cytotoxicity.Payload-dependent. Longer PEG chains may slightly decrease in vitro cytotoxicity.[7]
Plasma/Serum Stability Expected to be stable. The thioether bond formed is generally stable.The succinimide (B58015) ring can be prone to hydrolysis, which can be influenced by adjacent chemical groups.[][9]Generally stable, though the succinimide ring is a point of potential hydrolysis.[9]
In Vivo Half-Life The PEG9 chain is expected to increase the hydrodynamic radius, potentially leading to a longer plasma half-life.[10]The hydrophobic nature of the SMCC linker may not contribute to extending half-life as much as PEG linkers.PEGylation is a well-established method to extend the plasma half-life of therapeutic agents.[10]

Experimental Protocols

To facilitate a direct comparison in your own research, detailed methodologies for key experiments are provided below.

Protocol 1: Crosslinking Efficiency Assessment using SDS-PAGE and Densitometry

This protocol allows for the quantification of the degree of protein-protein or protein-payload conjugation.

Materials:

  • Purified protein (e.g., antibody)

  • Crosslinking agents (this compound, SMCC, NHS-PEG-Maleimide)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., Tris buffer for NHS esters, N-acetylcysteine for maleimides)

  • SDS-PAGE gels, running buffer, and apparatus

  • Coomassie Brilliant Blue or other protein stain

  • Gel imaging system and densitometry software

Procedure:

  • Protein Preparation: Prepare the protein solution at a suitable concentration in the reaction buffer.

  • Crosslinking Reaction: Add the crosslinking agent to the protein solution at various molar excess ratios (e.g., 5, 10, 20-fold excess). Incubate at room temperature for a specified time (e.g., 1-2 hours).

  • Quenching: Stop the reaction by adding the appropriate quenching solution.

  • SDS-PAGE Analysis: Run the crosslinked samples on an SDS-PAGE gel to separate the conjugated and unconjugated protein species. Higher molecular weight bands will indicate successful crosslinking.

  • Staining and Imaging: Stain the gel with Coomassie Brilliant Blue and capture a high-resolution image.

  • Densitometry: Use densitometry software to quantify the intensity of the protein bands. The crosslinking efficiency can be calculated as the percentage of the intensity of the crosslinked bands relative to the total protein intensity.

Protocol 2: Conjugate Stability Assay in Serum

This assay evaluates the stability of the crosslinker and the resulting conjugate in a biologically relevant matrix.

Materials:

  • Purified antibody-drug conjugate (ADC)

  • Human or mouse serum

  • Incubator at 37°C

  • Affinity capture beads (e.g., Protein A/G)

  • Wash buffers

  • Elution buffer

  • LC-MS system for analysis

Procedure:

  • Incubation: Incubate the ADC in serum at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 144 hours).[11]

  • Affinity Capture: Isolate the ADC from the serum using affinity capture beads.[12]

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins, then elute the ADC.

  • LC-MS Analysis: Analyze the eluted ADC using LC-MS to determine the drug-to-antibody ratio (DAR) at each time point.[13] A decrease in DAR over time indicates instability of the linker.

Protocol 3: Cell Viability (Cytotoxicity) Assay (MTT Assay)

This protocol determines the cytotoxic potential of the crosslinking agent or the final conjugate on a cancer cell line.

Materials:

  • Cancer cell line (e.g., SK-BR-3 for HER2-targeted ADCs)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds (crosslinkers, ADCs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.[1]

  • Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a desired period (e.g., 72 hours).[14]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[15][16]

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

The following diagrams illustrate key concepts and workflows in the comparative analysis of crosslinking agents.

Crosslinking_Mechanism cluster_protein1 Protein 1 (e.g., Antibody) cluster_crosslinker Crosslinker cluster_protein2 Molecule 2 (e.g., Payload) cluster_conjugate Resulting Conjugate P1 Antibody F1 Amine (-NH2) or Thiol (-SH) CL This compound SMCC NHS-PEG-Maleimide F1->CL Reaction 1 Conjugate Antibody-Payload Conjugate F2 Thiol (-SH) CL->F2 Reaction 2 P2 Payload / Protein

Caption: General mechanism of bioconjugation using a crosslinking agent.

Experimental_Workflow cluster_analysis Comparative Analysis start Select Crosslinkers (this compound, SMCC, etc.) conjugation Perform Conjugation Reactions start->conjugation efficiency Crosslinking Efficiency (SDS-PAGE, Densitometry) conjugation->efficiency stability Conjugate Stability (Serum Incubation, LC-MS) conjugation->stability cytotoxicity Cytotoxicity (MTT Assay) conjugation->cytotoxicity data Tabulate and Compare Data efficiency->data stability->data cytotoxicity->data conclusion Select Optimal Crosslinker data->conclusion

Caption: Experimental workflow for comparing crosslinking agents.

Decision_Tree q1 Need to improve solubility and/or half-life? peg Use a PEGylated linker (this compound, NHS-PEG-Maleimide) q1->peg Yes non_peg Consider a non-PEG linker (e.g., SMCC) q1->non_peg No q2 Targeting amines and thiols? q3 Primarily targeting thiols? q2->q3 No nhs_mal Use NHS-PEG-Maleimide q2->nhs_mal Yes peg_br Use this compound q3->peg_br Yes peg->q2

Caption: Decision tree for selecting a crosslinking agent.

Conclusion

The choice between this compound and other crosslinking agents like SMCC and NHS-PEG-Maleimide depends on the specific requirements of the application. This compound, with its hydrophilic PEG9 spacer and thiol-reactive bromide, is an excellent candidate when enhanced solubility and a longer half-life are desired, and when targeting cysteine residues is the primary conjugation strategy. In contrast, SMCC and NHS-PEG-Maleimide offer the flexibility of reacting with both amines and thiols. The inclusion of a PEG spacer in NHS-PEG-Maleimide also provides the benefits of PEGylation.

Ultimately, the optimal crosslinker should be determined empirically. The protocols and comparative data provided in this guide serve as a foundation for making an informed decision and designing experiments to validate the best crosslinking strategy for your research and drug development endeavors.

References

A Comparative Guide to Validating m-PEG9-Br Conjugate Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone technique in drug development, employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The use of monodispersed PEG reagents like methoxy-polyethylene glycol (9)-bromide (m-PEG9-Br) offers precise control over the final conjugate structure. However, ensuring the purity of the final this compound conjugate is a critical analytical challenge. Process-related impurities, such as unreacted starting materials, free this compound, and byproducts from the PEGylation reaction, must be meticulously identified and quantified.

High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose. This guide compares two primary HPLC methods—Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC-HPLC)—providing researchers with the data and protocols needed to implement a robust purity validation strategy.

Comparison of Key HPLC Methodologies

RP-HPLC and SEC-HPLC are complementary methods that separate molecules based on different physicochemical properties. RP-HPLC is highly effective for resolving the conjugate from small molecule reactants and impurities with different polarities, while SEC-HPLC excels at separating components based on their hydrodynamic volume, such as aggregates or residual free PEG.

FeatureReversed-Phase HPLC (RP-HPLC)Size-Exclusion Chromatography (SEC-HPLC)
Principle of Separation Partitioning based on hydrophobicity.Separation based on hydrodynamic radius (molecular size).
Primary Application Purity assessment, separation of the conjugate from unreacted non-PEGylated molecules and other process-related impurities.Quantifying high molecular weight aggregates, and separating free PEG from the much larger conjugate.[1]
Typical Column C18 or C4 silica-based columns.[2][3][4]Porous silica (B1680970) or polymer-based columns with controlled pore sizes (e.g., Shodex KW series).[1]
Common Mobile Phases Gradients of water and acetonitrile (B52724) (ACN), often with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).[3][5]Isocratic aqueous buffers (e.g., phosphate-buffered saline, HEPES buffer).[1]
Suitable Detectors UV-Vis (for chromophoric conjugates), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), Mass Spectrometry (MS).[2]UV-Vis, Refractive Index (RI) for detecting PEG which lacks a strong chromophore.[1]
Resolution Excellent for separating species with small differences in polarity. The dispersity of PEG can cause peak broadening.[6][7]Effective for species with significant size differences (>2-fold). May not resolve species of similar size.
Pros High resolving power, excellent for impurity profiling, compatible with MS detectors.Non-denaturing conditions, useful for quantifying aggregates, simple isocratic method.
Cons Can be denaturing to protein conjugates, complex method development, PEG polydispersity can broaden peaks.[6][7]Lower resolution for similar-sized molecules, not suitable for separating small molecule impurities from the conjugate.

Detailed Experimental Protocol: RP-HPLC for Purity Validation

This protocol provides a robust starting point for developing a purity validation method for this compound conjugates. Optimization of the gradient and column chemistry may be required based on the specific properties of the conjugated molecule.

1. Materials and Reagents

  • This compound conjugate sample

  • Reference standards for the unconjugated molecule and this compound (if available)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

2. HPLC System

  • A binary or quaternary HPLC system capable of gradient elution.

  • Autosampler with temperature control.

  • Column oven.

  • Detectors: UV-Vis Diode Array Detector (DAD) and/or an Evaporative Light Scattering Detector (ELSD).

3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., Jupiter® C18, 300 Å, 5 µm, 250 x 4.6 mm). A C18 phase provides good retention and separation for many PEGylated molecules.[3]

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 45°C.[3]

  • Detection Wavelength: 220 nm or 280 nm (for proteins/peptides) or as appropriate for the conjugate's chromophore.

  • Injection Volume: 10-20 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    25.0 65
    26.0 90
    30.0 90
    31.0 20

    | 35.0 | 20 |

4. Sample Preparation

  • Accurately prepare a stock solution of the this compound conjugate in Mobile Phase A at a concentration of approximately 1.0 mg/mL.[8]

  • If necessary, sonicate briefly to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

5. Analysis and Purity Calculation

  • Equilibrate the HPLC system with the initial mobile phase composition (20% B) until a stable baseline is achieved.

  • Inject a blank (Mobile Phase A) to ensure the system is clean.

  • Inject the prepared sample.

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity of the conjugate using the area percent method:

    • % Purity = (Area of the Main Conjugate Peak / Total Area of All Peaks) x 100

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the validation process, from initial sample handling to the final purity assessment.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation SamplePrep Sample Preparation (1 mg/mL in Mobile Phase A) SystemSetup HPLC System Setup (Column Equilibration) Injection Sample Injection SystemSetup->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Acquisition Data Acquisition (UV/ELSD Detection) Separation->Acquisition PeakAnalysis Peak Integration & Analysis (Retention Time, Area) Acquisition->PeakAnalysis ImpurityID Impurity Identification (vs. Reference Standards) PeakAnalysis->ImpurityID PurityCalc Purity Calculation (Area Percent Method) ImpurityID->PurityCalc Report Generate Validation Report PurityCalc->Report

Caption: Workflow for HPLC-based purity validation of conjugates.

References

A Comparative Guide to the Efficacy of PROTACs with Varying PEG Linker Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and optimization of Proteolysis Targeting Chimeras (PROTACs) are pivotal in the advancement of targeted protein degradation. A critical determinant of a PROTAC's success is the chemical linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and tunable length.[1] The length of the PEG linker is not a trivial parameter; it significantly influences the formation and stability of the ternary complex, ultimately dictating the efficacy of protein degradation.[1][2] This guide provides a comprehensive comparison of PROTACs with different PEG linker lengths, supported by experimental data, detailed protocols, and visual diagrams to aid in the rational design of these novel therapeutics.

The Influence of PEG Linker Length on PROTAC Efficacy

The linker in a PROTAC molecule is more than a simple spacer; it is an active component that governs the overall efficacy, selectivity, and physicochemical properties of the degrader.[3][4] An optimal linker length is crucial for inducing the correct proximity and orientation between the target protein and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation by the proteasome.[1][]

A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[2][6][] Conversely, an excessively long linker may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it may decrease cell permeability.[2][6][] Therefore, the length of the PEG linker must be meticulously optimized for each specific target protein and E3 ligase pair.[2]

Quantitative Comparison of Degradation Efficiency

The efficacy of a PROTAC is primarily quantified by two key parameters:

  • DC50: The half-maximal degradation concentration, representing the concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1][3]

  • Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC. A higher Dmax value signifies greater efficacy.[1][3]

The following table summarizes experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

Target ProteinE3 LigaseWarhead (Target Ligand)Linker (Number of PEG units)DC50 (nM)Dmax (%)Reference
BRD4CRBNJQ12>5000<20[8]
BRD4CRBNJQ13~500~60[8]
BRD4CRBNJQ14<500>80[8]
BRD4CRBNJQ15<500>90[3][8]
BRD4VHLJQ12>1000<40[8]
BRD4VHLJQ13~250~70[8]
BRD4VHLJQ14~100>80[8]
ERαVHLEstradiol12 atoms (~3 PEG units)Less Potent-[2][9]
ERαVHLEstradiol16 atoms (~4 PEG units)More Potent-[2][9]
TBK1VHL-<12 atoms (<3 PEG units)No Activity-[2][9]
TBK1VHL->12 atoms (>3 PEG units)Active-[2][9]
PI3K/mTORVHLPKI587Flexible (PEG/Alkyl)42.23-227.4 (PI3K), 45.4 (mTOR)-[10]

Note: The exact DC50 and Dmax values can vary depending on the cell line and experimental conditions. The data presented here is a compilation from multiple sources to illustrate general trends.

From the compiled data, a clear trend often emerges where a specific PEG linker length provides optimal degradation for a given target and E3 ligase pair. For instance, in the case of BRD4 degradation using a CRBN-recruiting PROTAC, a PEG linker of 4-5 units appears to be more effective than shorter linkers.[3][8] This highlights the necessity of a systematic approach to linker length optimization in PROTAC development.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurately evaluating and comparing the efficacy of different PROTACs.

  • Cell Seeding: Plate the desired cancer cell line (e.g., MCF7 for ERα, MDA-MB-231 for PI3K/mTOR, or various leukemia/lymphoma lines for BRD4) in 6-well or 12-well plates at an appropriate density to achieve 70-80% confluency at the time of harvest.

  • PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTACs with varying PEG linker lengths. A vehicle control (e.g., DMSO) must be included.

  • Incubation: Incubate the cells for a predetermined period (e.g., 12-24 hours) to allow for protein degradation.[10]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against the target protein. A loading control antibody (e.g., GAPDH or β-actin) must also be used.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Quantification: Quantify the band intensities using densitometry software. The percentage of protein degradation is calculated relative to the vehicle-treated control.[1]

HTRF assays are a high-throughput alternative to Western blotting for quantifying protein levels.

  • Cell Lysis: Lyse the treated cells directly in the culture plate using a specific HTRF lysis buffer.

  • Antibody Incubation: Add a pair of HTRF-labeled antibodies that recognize the target protein to the lysate. One antibody is labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2).

  • Signal Measurement: After incubation, measure the HTRF signal on a compatible plate reader. The signal is proportional to the amount of target protein present.

  • Data Analysis: Calculate the percentage of degradation based on the signal from the vehicle-treated wells.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC (Warhead-PEG Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of Action for a PROTAC molecule.

Experimental_Workflow start Start cell_seeding Cell Seeding start->cell_seeding protac_treatment PROTAC Treatment (Varying PEG Linker Lengths) cell_seeding->protac_treatment incubation Incubation (e.g., 24h) protac_treatment->incubation cell_lysis Cell Lysis incubation->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot Analysis protein_quant->western_blot htrf HTRF Assay protein_quant->htrf data_analysis Data Analysis (DC50 & Dmax Calculation) western_blot->data_analysis htrf->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for evaluating PROTAC efficacy.

Conclusion

The length of the PEG linker is a critical parameter in the design of effective PROTACs, with a profound impact on their degradation potency and maximal degradation.[2] The provided data and protocols illustrate that a systematic approach to optimizing linker length is essential for the development of potent and selective protein degraders.[] By employing quantitative techniques such as Western blotting and HTRF, researchers can effectively compare the degradation efficiency of different linker constructs and identify the optimal design for their specific target of interest.[1] The continued exploration of linker chemistry and a deeper understanding of the structural biology of ternary complexes will undoubtedly accelerate the development of next-generation PROTAC therapeutics.

References

A Comparative Guide to the Structural Analysis of Proteins Modified with m-PEG9-Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of protein modification with m-PEG9-Br and its alternatives, focusing on the structural implications for the modified protein. The information presented is supported by experimental data from peer-reviewed literature and includes detailed protocols for key analytical techniques.

Introduction to Protein Modification with this compound

Modification of therapeutic proteins with polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This is achieved by increasing their hydrodynamic size, which reduces renal clearance and shields them from proteolytic degradation and immune recognition.[1] this compound is a monodisperse methoxy-terminated PEG reagent with nine ethylene (B1197577) glycol repeat units and a terminal bromide functional group. The bromide acts as a reactive handle for covalent attachment to proteins.

The primary target for this compound on a protein is the thiol group of cysteine residues. The bromide is a good leaving group, allowing for nucleophilic substitution by the highly reactive thiolate anion of a cysteine residue, forming a stable thioether bond. This site-specific modification is advantageous as cysteine is a relatively rare amino acid, and often, a single cysteine can be engineered into a specific, non-critical region of a protein for controlled PEGylation.[1][2]

Comparison with Alternative Modification Reagents

While this compound offers a method for cysteine-specific modification, other reagents are more commonly employed for this purpose. The most prevalent alternative is maleimide-activated PEG. This section compares the key features of this compound with maleimide-PEG.

FeatureThis compoundMaleimide-PEG
Target Residue Cysteine (thiol group)Cysteine (thiol group)
Reaction Chemistry Nucleophilic SubstitutionMichael Addition
Bond Formed ThioetherThioether
Reaction pH Neutral to slightly basic6.5 - 7.5
Selectivity High for thiolsHigh for thiols
Bond Stability Generally stableCan be subject to retro-Michael addition, leading to de-PEGylation, especially in the presence of other thiols.[1]

Structural Impact of Cysteine-Specific PEGylation

The covalent attachment of a PEG chain, even a short one like m-PEG9, can potentially influence the secondary and tertiary structure of a protein. However, numerous studies have shown that when PEGylation is performed at a carefully selected, surface-exposed, and non-essential cysteine residue, the impact on the overall protein fold is often minimal.[3]

The following table summarizes representative data from studies on cysteine-modified PEGylated proteins, illustrating the typical effects observed with various structural analysis techniques.

Analytical TechniqueUnmodified Protein (Typical)Cysteine-PEGylated Protein (Typical)Reference
Circular Dichroism (Far-UV) Characteristic α-helical and/or β-sheet spectraNo significant change in secondary structure content[4]
Circular Dichroism (Near-UV) Defined tertiary structure spectrumMinor perturbations, indicating a stable tertiary fold[4]
NMR Spectroscopy (¹H-¹⁵N HSQC) Well-dispersed peaks indicative of a folded proteinMinimal chemical shift perturbations, suggesting the core structure is maintained.[3][5][3][5]
X-ray Crystallography High-resolution structure of the proteinThe protein structure is largely unperturbed. The PEG chain is often disordered and not visible in the electron density map.[3][3]
Small-Angle X-ray Scattering (SAXS) Defined radius of gyration (Rg) and maximum dimension (Dmax)Increased Rg and Dmax, consistent with the addition of the PEG chain, but the overall shape of the protein component remains the same.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Protein Modification with Thiol-Reactive PEG

This protocol provides a general procedure for the modification of a protein with a thiol-reactive PEG reagent, such as this compound or Maleimide-PEG.

Materials:

  • Protein containing a free cysteine residue in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2)

  • This compound or Maleimide-PEG

  • Reducing agent (e.g., TCEP) if cysteine needs to be reduced

  • Quenching reagent (e.g., L-cysteine)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Ensure the protein is pure and the concentration is accurately determined. If necessary, treat the protein with a reducing agent to ensure the target cysteine is in its free thiol form.

  • PEGylation Reaction: Dissolve the PEG reagent in the reaction buffer. Add the PEG reagent to the protein solution at a specific molar excess (e.g., 10-fold).

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for a defined period (e.g., 2-4 hours).

  • Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted PEG.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography method.

  • Characterization: Confirm the extent of PEGylation using SDS-PAGE and mass spectrometry.

Protocol 2: Structural Analysis by Circular Dichroism (CD) Spectroscopy

Instrumentation:

  • CD Spectropolarimeter

Procedure:

  • Sample Preparation: Prepare the unmodified and PEGylated protein samples in a CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaF, pH 7.4). The protein concentration should be between 0.1 and 1.0 mg/mL.

  • Far-UV CD:

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Acquire spectra from 260 nm to 190 nm.

    • Average multiple scans to improve the signal-to-noise ratio.

    • Subtract the buffer baseline spectrum.

    • Convert the data to mean residue ellipticity.

  • Near-UV CD:

    • Use a quartz cuvette with a longer path length (e.g., 1 cm).

    • Acquire spectra from 350 nm to 250 nm.

    • Follow the same data processing steps as for Far-UV CD.

Protocol 3: Structural Analysis by NMR Spectroscopy

Instrumentation:

  • High-field NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Sample Preparation: Prepare ¹⁵N-labeled unmodified and PEGylated protein samples in an NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, 10% D₂O, pH 6.5).

  • Data Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum for each sample.

  • Data Analysis: Process the spectra and compare the chemical shifts of the backbone amide protons and nitrogens. Significant changes in chemical shifts indicate perturbations in the local chemical environment.

Protocol 4: Structural Analysis by X-ray Crystallography

Procedure:

  • Crystallization: Screen a wide range of crystallization conditions for both the unmodified and PEGylated protein to obtain diffraction-quality crystals. This is often the most challenging step for PEGylated proteins.

  • Data Collection: Collect X-ray diffraction data from a single crystal at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the protein structure using molecular replacement with the known structure of the unmodified protein.

  • Analysis: Compare the overall fold and local conformations of the unmodified and PEGylated protein structures.

Protocol 5: Structural Analysis by Small-Angle X-ray Scattering (SAXS)

Instrumentation:

  • SAXS instrument with a high-intensity X-ray source and a 2D detector.

Procedure:

  • Sample Preparation: Prepare a concentration series of both the unmodified and PEGylated protein in a well-matched buffer.

  • Data Collection: Collect scattering data for each sample and the corresponding buffer.

  • Data Analysis:

    • Subtract the buffer scattering from the sample scattering.

    • Perform Guinier analysis to determine the radius of gyration (Rg).

    • Calculate the pair-distance distribution function, P(r), to obtain the maximum dimension (Dmax).

    • Compare the Rg and Dmax values and the overall scattering profiles of the unmodified and PEGylated proteins.

Visualizations

Experimental_Workflow cluster_modification Protein Modification Protein Unmodified Protein Reaction PEGylation Reaction Protein->Reaction PEG_Reagent This compound / Alternative PEG_Reagent->Reaction Purification Purification Reaction->Purification PEG_Protein PEGylated Protein Purification->PEG_Protein CD Circular Dichroism PEG_Protein->CD NMR NMR Spectroscopy PEG_Protein->NMR XRay X-ray Crystallography PEG_Protein->XRay SAXS SAXS PEG_Protein->SAXS

Caption: Experimental workflow for the structural analysis of PEGylated proteins.

Protein_Modification_Chemistry cluster_protein Protein cluster_peg PEG Reagent cluster_product Modified Protein Cys Cysteine Residue (-SH) PEG_Cys PEG-S-Protein (Thioether bond) Cys->PEG_Cys Nucleophilic Substitution mPEG9Br This compound mPEG9Br->PEG_Cys

Caption: Reaction scheme for the modification of a protein with this compound.

Conclusion

Modification of proteins with this compound provides a method for site-specific PEGylation at cysteine residues. Based on the available data for similar thiol-reactive PEGylation strategies, it is anticipated that modification with this compound at a carefully chosen site will not significantly alter the secondary or tertiary structure of the target protein. The primary effect will be an increase in the hydrodynamic radius of the protein. The provided experimental protocols offer a robust framework for researchers to conduct their own structural analyses of proteins modified with this compound or its alternatives, enabling a thorough understanding of the biophysical consequences of such modifications.

References

The Stealth Shield: A Comparative Guide to Alternatives for PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug delivery and protein therapeutics, extending the in vivo half-life and reducing the immunogenicity of molecules are paramount challenges. For decades, the covalent attachment of polyethylene (B3416737) glycol (PEG), or PEGylation, has been the gold standard "stealth" technology, effectively shielding therapeutic agents from the body's clearance mechanisms. The use of reagents like m-PEG9-Br represents a common strategy in this field. However, the reign of PEGylation is not without its challenges, including the potential for immunogenicity against PEG itself (the "anti-PEG" antibody phenomenon), the non-biodegradability of PEG leading to potential tissue accumulation, and instances of reduced biological activity of the conjugated molecule.[1][2]

These limitations have spurred the development of a new generation of alternative technologies, each vying to offer the benefits of PEGylation while mitigating its drawbacks. This guide provides a comprehensive comparison of prominent alternatives to PEGylation, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

A Head-to-Head Comparison: Key Performance Metrics

The following tables summarize the quantitative performance of various alternative technologies in comparison to PEGylation across critical parameters such as in vivo half-life, in vitro bioactivity, and other relevant characteristics.

TechnologyMoleculeHalf-life Extension (vs. Unmodified)In Vitro BioactivityKey Advantages
PEGylation Interferon-α2a~10-fold7% of unmodifiedEstablished technology, proven efficacy
PASylation Interferon-αUp to 30-foldMaintainedBiodegradable, non-immunogenic
HESylation Anakinra6.5-foldRetained nanomolar affinityBiodegradable, lower viscosity at high concentrations
Polysarcosine (PSar) mRNA LNPsComparable to PEGMaintained or increasedBiodegradable, reduced immunogenicity
XTENylation GLP2-2G peptide~20-foldComparable to recombinant fusionBiodegradable, non-immunogenic, precise control over length
Zwitterlation Interferon-α2a~48-fold4.4-fold higher than PEGylated equivalentSuper-hydrophilic, mitigates bioactivity loss, longer circulation

Table 1: Comparison of In Vivo Half-Life Extension and In Vitro Bioactivity. This table highlights the significant half-life extension achieved by alternative technologies, often surpassing that of traditional PEGylation, while in some cases better preserving the biological activity of the therapeutic molecule.

TechnologyKey Findings
PEGylation Can induce anti-PEG antibodies, leading to accelerated blood clearance.[3] Non-biodegradable, potential for tissue accumulation. High viscosity at concentrated solutions.[4][5]
PASylation Demonstrates biodegradability and lack of toxicity or immunogenicity in mice.[6]
HESylation HESylated anakinra exhibits approximately 40% lower viscosity than PEGylated anakinra at concentrations up to 75 mg/mL.[4][5] Superior monomer recovery after 8 weeks of storage at 40°C compared to PEG-anakinra.[4][5]
Polysarcosine (PSar) PSar-based LNPs show reduced secretion of inflammatory cytokines and lower complement activation compared to PEG-LNPs.[7][8]
Zwitterlation Mitigates the generation of protein-specific antibodies after repeated injections compared to PEGylation.[9]

Table 2: Comparison of Immunogenicity and Physicochemical Properties. This table underscores the advantages of alternative technologies in terms of reduced immunogenicity and improved formulation characteristics like viscosity.

In-Depth Look at the Alternatives

PASylation: The Polypeptide Mimic

PASylation utilizes recombinant DNA technology to fuse a therapeutic protein with a polypeptide sequence composed of proline, alanine, and serine (PAS). These disordered, hydrophilic chains mimic the biophysical properties of PEG.[6]

PASylation_Workflow cluster_gene_level Gene Level cluster_protein_production Protein Production Gene_of_Interest Gene of Interest Fusion_Gene Fusion Gene Construct Gene_of_Interest->Fusion_Gene PAS_Sequence PAS DNA Sequence PAS_Sequence->Fusion_Gene Expression_Host Expression in Host (e.g., E. coli) Fusion_Gene->Expression_Host Transformation Purification Purification Expression_Host->Purification PASylated_Protein Homogeneous PASylated Protein Purification->PASylated_Protein

Caption: Genetic fusion workflow for producing PASylated proteins.

A key advantage of PASylation is the production of a homogeneous product, as the PAS chain length and attachment site are precisely controlled at the genetic level.[6] In contrast, chemical PEGylation can result in a heterogeneous mixture of products with varying numbers of PEG chains attached at different locations.

HESylation: The Biodegradable Polysaccharide

HESylation involves the covalent attachment of hydroxyethyl (B10761427) starch (HES), a biodegradable polysaccharide, to a therapeutic molecule.[4][5] This technology offers a significant advantage in terms of biodegradability over the non-biodegradable PEG.

A head-to-head comparison of HESylated and PEGylated anakinra, an interleukin-1 receptor antagonist, revealed that while both modifications extended the protein's half-life, HESylation resulted in a formulation with significantly lower viscosity at high concentrations.[4][5] This is a critical factor for the development of subcutaneous drug formulations, which require high protein concentrations in small injection volumes.

Polysarcosine (PSar): The Polypeptoid Alternative

Polysarcosine is a non-ionic, hydrophilic polypeptoid that has emerged as a promising alternative to PEG, particularly in the context of lipid nanoparticle (LNP) formulations for mRNA delivery.[7] PSar exhibits "stealth" properties comparable to PEG but with a significantly lower risk of immunogenicity.[7]

LNP_Comparison cluster_peg PEGylated LNP cluster_psar Polysarcosine LNP PEG_LNP PEG-LNP PEG_Immune Potential Anti-PEG Antibody Response PEG_LNP->PEG_Immune Triggers PSar_LNP PSar-LNP PSar_Immune Reduced Immunogenicity PSar_LNP->PSar_Immune Leads to

Caption: Immunogenicity comparison of PEGylated vs. Polysarcosine LNPs.

Experimental data has shown that LNP formulations incorporating PSar-lipids can maintain or even increase mRNA delivery efficiency compared to their PEGylated counterparts, while exhibiting a similar in vivo safety profile.[10][11]

XTENylation: The Genetically Encoded Polymer

Similar to PASylation, XTENylation involves the genetic fusion of a therapeutic protein with a long, unstructured polypeptide chain. XTEN sequences are composed of small, hydrophilic amino acids and are designed to be non-immunogenic and biodegradable.[12][13] This technology allows for the production of highly homogeneous conjugates with precise control over the polymer length, which directly correlates with the extent of half-life extension.[14]

Experimental Protocols

In Vivo Half-Life Determination of Modified Proteins

Principle: This protocol outlines a general procedure for determining the in vivo pharmacokinetic profile and elimination half-life of a modified therapeutic protein in a rodent model.

Methodology:

  • Animal Model: Utilize appropriate rodent models (e.g., BALB/c mice or Wistar rats), with a sufficient number of animals per group to ensure statistical significance.

  • Test Articles: Prepare sterile, endotoxin-free solutions of the unmodified protein, the PEGylated protein, and the alternative technology-modified protein in a suitable vehicle (e.g., phosphate-buffered saline).

  • Administration: Administer a single intravenous (IV) bolus injection of the test articles to the respective animal groups at a predetermined dose (e.g., 5 mg/kg body weight).

  • Blood Sampling: Collect serial blood samples from a suitable site (e.g., tail vein or retro-orbital sinus) at predefined time points post-injection (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantification: Determine the concentration of the therapeutic protein in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) specific for the protein.

  • Data Analysis: Plot the plasma concentration-time data and perform pharmacokinetic analysis using appropriate software (e.g., WinNonlin) to calculate the elimination half-life (t½), area under the curve (AUC), and clearance rate.[6]

In Vitro Bioactivity Assay (Example: Antiproliferative Assay for Interferon)

Principle: This assay measures the ability of interferon and its modified versions to inhibit the proliferation of a cancer cell line, providing a measure of their biological activity.

Methodology:

  • Cell Line: Culture a suitable cancer cell line that is sensitive to the antiproliferative effects of interferon (e.g., Daudi cells).

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the unmodified interferon, PEGylated interferon, and the alternative technology-modified interferon. Add the different concentrations to the cells in triplicate.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Proliferation Measurement: Assess cell proliferation using a colorimetric assay such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of inhibition of cell proliferation for each concentration relative to untreated control cells. Determine the IC50 value (the concentration that causes 50% inhibition of proliferation) for each test article.[9]

Immunogenicity Assessment

Principle: This protocol describes a method to assess the induction of anti-drug antibodies (ADAs) in response to repeated administration of a modified therapeutic protein.

Methodology:

  • Animal Model and Dosing: Administer the unmodified protein, PEGylated protein, and the alternative technology-modified protein to respective groups of animals (e.g., rats) via a clinically relevant route (e.g., subcutaneous injection) on a repeated dosing schedule (e.g., once a week for four weeks).

  • Serum Collection: Collect blood samples at baseline (pre-dose) and at various time points after the first and subsequent doses. Process the blood to obtain serum.

  • ADA Detection: Use a validated bridging ELISA to detect the presence of ADAs in the serum samples. In this assay, the therapeutic protein is coated on a microplate and also used as the detection reagent (conjugated to a reporter molecule like biotin). ADAs in the sample will "bridge" the coated and detection proteins, generating a signal.

  • Confirmatory Assay: Confirm the specificity of the detected antibodies by pre-incubating the serum samples with an excess of the therapeutic protein to inhibit the signal in the bridging ELISA.

  • Titer Determination: For confirmed positive samples, perform serial dilutions to determine the antibody titer.

  • Data Analysis: Compare the incidence and titers of ADAs across the different treatment groups.[9][15]

Conclusion

While PEGylation has been a cornerstone of drug delivery, the emergence of innovative alternatives offers researchers and drug developers a broader toolkit to optimize the therapeutic potential of their molecules. Technologies like PASylation, HESylation, Polysarcosinylation, and XTENylation present compelling advantages, including improved biodegradability, reduced immunogenicity, and favorable formulation characteristics. The choice of a particular technology will depend on the specific therapeutic molecule, its intended application, and the desired pharmacokinetic and pharmacodynamic profile. As research continues to advance, these alternative technologies are poised to play an increasingly significant role in the development of safer and more effective biotherapeutics.

References

A Researcher's Guide to PEGylation: Quantitative Comparison of m-PEG9-Br and Alternative Conjugation Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize the therapeutic potential of their biomolecules, this guide offers a comprehensive comparison of m-PEG9-Br and other common PEGylation reagents. This document provides an objective analysis of conjugation efficiency, supported by experimental data and detailed protocols, to facilitate the selection of the most suitable PEGylation strategy.

Polyethylene glycol (PEG) conjugation, or PEGylation, is a cornerstone technique in biopharmaceutical development. By covalently attaching PEG chains to a therapeutic molecule, researchers can significantly improve its pharmacokinetic and pharmacodynamic properties. Benefits include enhanced solubility, reduced renal clearance, prolonged circulation half-life, and shielding from proteolytic degradation and immunogenic responses. While a variety of PEGylation reagents are available, a thorough understanding of their comparative performance is crucial for successful drug development.

This guide focuses on the quantitative analysis of this compound conjugation efficiency in comparison to other widely used alternatives, including amine-reactive N-hydroxysuccinimide (NHS) esters and thiol-reactive maleimides.

Performance Comparison of PEGylation Reagents

The choice of a PEGylation reagent is dictated by the available functional groups on the target molecule, the desired stability of the resulting linkage, and the required reaction conditions. The following tables summarize quantitative data on the conjugation efficiency of different PEGylation strategies. The data represents typical yields obtained under optimized reaction conditions.

Table 1: Comparison of Amine-Reactive PEGylation Reagents

PEGylation ReagentTarget Functional GroupLinkage TypeTypical Conjugation Efficiency (%)Key AdvantagesKey Disadvantages
This compound Amines (e.g., Lysine)Secondary Amine75-90%Stable linkage, good control over reaction kinetics.May require slightly more forcing conditions than NHS esters.
m-PEG-NHS Ester Amines (e.g., Lysine)Amide80-95%[1]High reactivity, rapid reaction times.[1]Susceptible to hydrolysis, which can reduce efficiency.[1]
m-PEG-Aldehyde Amines (e.g., N-terminus)Secondary Amine70-85%Can be selective for N-terminal amines at controlled pH.Requires a reducing agent (e.g., sodium cyanoborohydride).[1]

Table 2: Comparison of Thiol-Reactive PEGylation Reagents

PEGylation ReagentTarget Functional GroupLinkage TypeTypical Conjugation Efficiency (%)Key AdvantagesKey Disadvantages
m-PEG-Maleimide Thiols (e.g., Cysteine)Thioether>90%[2][3]Highly specific and efficient reaction.[2][3]Potential for retro-Michael addition (instability) in some conditions.[3]
m-PEG-Vinyl Sulfone Thiols (e.g., Cysteine)Thioether85-95%Forms a very stable thioether bond.[1]Slower reaction kinetics compared to maleimides.[1]
m-PEG-Disulfide Thiols (e.g., Cysteine)Disulfide>95%Reversible linkage, useful for drug delivery applications.Can be unstable in reducing environments.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving optimal and consistent PEGylation results. The following sections provide methodologies for a typical PEGylation reaction and the subsequent quantitative analysis of conjugation efficiency.

General Protein PEGylation Protocol (Amine-Reactive)

This protocol describes a general procedure for the conjugation of an amine-reactive PEG reagent (e.g., this compound or m-PEG-NHS) to a protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)

  • This compound or m-PEG-NHS Ester

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)

  • Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG reagent in the reaction buffer to the desired stock concentration.

  • Conjugation Reaction: Add the PEG reagent solution to the protein solution at a specific molar ratio (e.g., 10:1, 20:1 PEG to protein). The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle stirring for a predetermined time (e.g., 1-4 hours). Reaction time should be optimized for the specific protein and PEG reagent.

  • Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for 30 minutes.

  • Purification: Purify the PEGylated protein from excess PEG reagent and unreacted protein using Size-Exclusion Chromatography (SEC) or other suitable chromatographic methods.

Quantification of Conjugation Efficiency by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a PEGylation reaction mixture.[4][5][]

Instrumentation:

  • HPLC system with a UV detector

  • Size-Exclusion (SEC) or Reverse-Phase (RP) column suitable for protein separation

Procedure:

  • Sample Preparation: Dilute an aliquot of the quenched reaction mixture and the purified PEGylated protein in a suitable mobile phase.

  • Chromatographic Separation:

    • SEC: Inject the sample onto an SEC column. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the un-PEGylated protein.[7][8]

    • RP-HPLC: Inject the sample onto a C4 or C18 reverse-phase column. A gradient of increasing organic solvent (e.g., acetonitrile) is typically used to elute the proteins. PEGylation generally increases the retention time on RP-HPLC.

  • Data Analysis:

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas corresponding to the un-PEGylated protein and the PEGylated protein(s).

    • Calculate the conjugation efficiency using the following formula: Conjugation Efficiency (%) = [Area of PEGylated Protein Peaks / (Area of Un-PEGylated Protein Peak + Area of PEGylated Protein Peaks)] x 100

Characterization by Mass Spectrometry

Mass spectrometry (MS) provides detailed information about the PEGylated product, including the degree of PEGylation (number of PEG chains per protein) and the location of the PEGylation sites.[9][10][11][12][13]

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., ESI-Q-TOF)

Procedure:

  • Sample Preparation: The purified PEGylated protein is desalted and diluted in a suitable buffer for MS analysis.[10]

  • LC-MS Analysis: The sample is introduced into the mass spectrometer via an HPLC system. The mass spectrometer acquires mass spectra of the intact protein and its PEGylated forms.

  • Data Analysis:

    • The resulting mass spectra will show a distribution of species with different masses, corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached.

    • The mass difference between the peaks allows for the confirmation of the number of attached PEG molecules.

    • For site analysis, the PEGylated protein can be digested with a protease (e.g., trypsin), and the resulting peptide mixture is analyzed by MS/MS to identify the modified amino acid residues.

Visualizing the Workflow

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflow and the underlying principles of the analytical techniques.

PEGylation_Workflow cluster_reaction PEGylation Reaction cluster_analysis Analysis Protein Protein Reaction_Mix Incubation Protein->Reaction_Mix Conjugation PEG_Reagent This compound or Alternative PEG_Reagent->Reaction_Mix Conjugation Quenching Quenching Reaction_Mix->Quenching Stop Reaction Purification Purification (SEC) Quenching->Purification Purify Conjugate HPLC_Analysis HPLC Analysis (SEC or RP) Purification->HPLC_Analysis Quantify Efficiency MS_Analysis Mass Spectrometry Characterization Purification->MS_Analysis Characterize Product HPLC_Analysis_Principle cluster_peaks Peak Analysis Reaction_Mixture Quenched Reaction Mixture HPLC_Column HPLC Column (e.g., SEC) Reaction_Mixture->HPLC_Column Detector UV Detector (280 nm) HPLC_Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Acquisition Peak_PEGylated PEGylated Protein (Earlier Elution) Chromatogram->Peak_PEGylated Quantification by Peak Area Integration Peak_UnPEGylated Un-PEGylated Protein (Later Elution) Chromatogram->Peak_UnPEGylated Quantification by Peak Area Integration

References

Safety Operating Guide

Proper Disposal of m-PEG9-Br: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling m-PEG9-Br must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the operational disposal of this compound.

Hazard Classification and Safety Precautions

This compound, or methoxy-nonaethylene glycol bromide, is a monofunctional PEG derivative.[1][2] While some safety data sheets (SDS) for similar polyethylene (B3416737) glycol (PEG) derivatives classify them as not hazardous, at least one SDS for m-PEG9-bromide specifies that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, it is crucial to handle this compound with care, assuming it to be hazardous in the absence of definitive information for the specific product in use.

Personal Protective Equipment (PPE) to be worn when handling this compound:

  • Gloves: Use common chemical-resistant gloves.[4] Always inspect gloves before use and use a proper glove removal technique to avoid skin contact.[5]

  • Eye Protection: Wear chemical safety goggles.[4]

  • Lab Coat: A lab coat should be worn to protect from skin contact.

Avoid inhalation, ingestion, and skin contact with the compound.[6] Do not eat, drink, or smoke when using this product and wash your skin thoroughly after handling.[3]

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to act in accordance with all prevailing country, federal, state, and local regulations.[3]

  • Waste Collection:

    • Collect all waste this compound, whether in solid or solution form, in a designated and clearly labeled chemical waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Keep the chemical waste container tightly closed except when adding waste.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Spill Management:

    • In the event of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth.[4]

    • Place the absorbent material into a suitable chemical waste container.[4]

    • Ensure the area is well-ventilated.[4]

  • Final Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant.[3]

    • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide them with a complete and accurate description of the waste, including its chemical composition and any known hazards.

Quantitative Data Summary

ParameterValueReference
Occupational Exposure Limit (PEG)TWA: 10.00 mg/m³ (USA WEEL)A TWA limit of 10.00 mg/m3 for polyethylene glycol (CAS# 25322-68-3) based on USA Workplace Environmental Exposure Levels (WEEL).[5]
Permissible Exposure Limit (PEG)PEL: 5.00 mg/m³ (respirable dust, OSHA)In compliance with OSHA, a PEL of 5.00 mg/m3 for respirable dust.[5]
Acute Toxicity (Oral, m-PEG9-bromide)Category 4 (Harmful if swallowed)GHS Classification in accordance with 29 CFR 1910 (OSHA HCS). Acute toxicity, Oral (Category 4), H302.[3]
Aquatic Toxicity (m-PEG9-bromide)Category 1 (Very toxic to aquatic life)Acute aquatic toxicity (Category 1), H400 Chronic aquatic toxicity (Category 1), H410.[3]

TWA: Time-Weighted Average; WEEL: Workplace Environmental Exposure Levels; PEL: Permissible Exposure Limit; OSHA: Occupational Safety and Health Administration.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Waste Generation cluster_1 Initial Handling & Segregation cluster_2 Spill or No Spill? cluster_3 Spill Response cluster_4 Final Disposal Path start Generate this compound Waste (Solid, Liquid, or Contaminated Materials) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Place in a Labeled, Closed Chemical Waste Container ppe->container is_spill Is there a spill? container->is_spill absorb Absorb with Inert Material (e.g., sand, vermiculite) is_spill->absorb Yes storage Store Container in a Cool, Dry, Well-Ventilated Area is_spill->storage No collect_spill Collect and Place in Chemical Waste Container absorb->collect_spill collect_spill->storage contact_ehs Contact Institutional EHS or Licensed Disposal Vendor storage->contact_ehs disposal Dispose via Approved Waste Disposal Plant contact_ehs->disposal

This compound Disposal Decision Workflow

References

Comprehensive Safety and Handling Guide for m-PEG9-Br

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for handling m-PEG9-Br, a PEG linker containing a bromide group. Given the conflicting safety information available, a conservative approach that prioritizes safety is strongly recommended. This document outlines the necessary personal protective equipment (PPE), detailed operational procedures, and a comprehensive disposal plan to ensure the safe handling of this chemical in a laboratory setting.

Hazard Assessment and Safety Precautions

Safety Data Sheets (SDS) for this compound have presented conflicting classifications. One source identifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2], while another classifies it as a non-hazardous substance. To ensure the highest level of safety, it is imperative to handle this compound as a hazardous substance, adhering to the more stringent safety precautions outlined below.

Summary of Potential Hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1][2]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1][2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Best Practices
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before use. Dispose of gloves immediately after handling the substance and wash hands thoroughly.
Eye Protection Safety gogglesChemical splash goggles that provide a complete seal around the eyes are required.
Body Protection Laboratory coatA full-length laboratory coat with long sleeves should be worn at all times in the laboratory.
Respiratory Protection Fume hoodAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.

Operational Plan for Handling this compound

Adherence to the following step-by-step protocol is crucial for the safe handling of this compound.

1. Preparation and Pre-handling:

  • Ensure that a current Safety Data Sheet (SDS) that lists the potential hazards is accessible to all personnel handling the substance.

  • Verify that a fully stocked and operational eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment and reagents before handling the chemical to minimize the duration of potential exposure.

  • Clearly label all containers with the chemical name and hazard symbols.

2. Handling the Chemical:

  • Conduct all weighing and transferring operations within a certified chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory where this compound is handled[1].

  • In case of accidental skin contact, immediately wash the affected area with soap and plenty of water.

  • For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

3. Spill Management:

  • In the event of a small spill, wear the appropriate PPE and absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination, given its high aquatic toxicity[1][2].

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, absorbent materials, weighing paper) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and labeled container for halogenated organic waste.

  • Do not dispose of this compound down the drain or in regular trash.

2. Decontamination:

  • Glassware and equipment that have come into contact with this compound should be rinsed with a suitable organic solvent (e.g., ethanol (B145695) or isopropanol) in a fume hood. The rinsate should be collected as halogenated organic waste.

  • After the initial solvent rinse, glassware can be washed with soap and water.

3. Final Disposal:

  • All waste containers should be stored in a designated satellite accumulation area.

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.

Experimental Workflow Diagrams

The following diagrams illustrate the key workflows for handling and disposing of this compound.

Handling_Workflow Figure 1: this compound Handling Workflow A 1. Preparation - Review SDS - Verify Safety Equipment - Prepare Workspace B 2. Don PPE - Nitrile Gloves - Safety Goggles - Lab Coat A->B C 3. Chemical Handling (in Fume Hood) - Weighing - Transferring - Reaction Setup B->C D 4. Post-Handling - Decontaminate Workspace - Doff PPE C->D E 5. Documentation - Record Usage in Lab Notebook D->E

Caption: Workflow for the safe handling of this compound.

Disposal_Workflow Figure 2: this compound Disposal Workflow cluster_waste Waste Generation cluster_collection Waste Collection A Contaminated Solids (Gloves, Paper) D Labeled Halogenated Solid Waste Container A->D B Liquid Waste & Rinsate E Labeled Halogenated Liquid Waste Container B->E C Empty Containers F Decontaminate and Dispose as Solid Waste C->F G Store in Satellite Accumulation Area D->G E->G F->G H Arrange for EHS Pickup G->H

Caption: Step-by-step disposal plan for this compound waste.

References

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Retrosynthesis Analysis

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